Galidesivir hydrochloride
描述
属性
IUPAC Name |
(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3.ClH/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7;/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15);1H/t5-,7+,9-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCHVYNGFMEGIG-QPAIBFMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028039 | |
| Record name | Galidesivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222631-44-9 | |
| Record name | 3,4-Pyrrolidinediol, 2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)-, hydrochloride (1:1), (2S,3S,4R,5R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222631-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BCX-4430 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222631449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galidesivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GALIDESIVIR HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EL1K52SH1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Galidesivir Hydrochloride: A Comprehensive Technical Review of its Antiviral Spectrum
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Galidesivir (BCX4430) is a broad-spectrum antiviral agent demonstrating significant potential for the treatment of a wide array of RNA virus infections. As an adenosine nucleoside analog, its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of most RNA viruses. This technical guide provides an in-depth overview of the antiviral spectrum of Galidesivir hydrochloride, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental evaluation.
Mechanism of Action
Galidesivir is a prodrug that, upon entering a host cell, is metabolized by cellular kinases into its active triphosphate form, Galidesivir triphosphate (Gal-TP).[1][2] This active metabolite acts as a competitive inhibitor of adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the viral RdRp.[2] The incorporation of Gal-TP into the growing RNA strand leads to premature chain termination, thereby halting viral replication.[1] Molecular docking studies have further elucidated the interaction between Galidesivir and the RdRp of various viruses, including SARS-CoV-2, highlighting the specific amino acid residues involved in its binding.[3]
dot
Caption: Intracellular activation of Galidesivir and inhibition of viral RNA synthesis.
Antiviral Spectrum: Quantitative Data
Galidesivir has demonstrated in vitro activity against a diverse range of RNA viruses from numerous families. The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50) for Galidesivir against various viruses in different cell lines.
| Virus Family | Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Arenaviridae | Lassa virus | Vero | 43.0 | >100 | >2.3 | [1] | |
| Bunyaviridae | Rift Valley fever virus | Vero | 20.4 - 41.6 | >100 | >2.4 - >4.9 | [1] | |
| La Crosse virus | Vero | - | >100 | >7.5 | [1] | ||
| Coronaviridae | SARS-CoV | Vero | 57.7 | >295 | >5.1 | [1] | |
| MERS-CoV | Vero E6 | 68.4 | >100 | >1.5 | [4] | ||
| SARS-CoV-2 | USA-WA1/2020 | Caco-2 | - | >100 | >11.2 (EC90) | [5] | |
| SARS-CoV-2 | USA-WA1/2020 | Vero-76 | - | >100 | >14.9 (EC90) | [5] | |
| Filoviridae | Marburg virus | Musoke, Ravn, Ci67 | HeLa | 4.4 - 6.7 | >200 | 38 - 55 | [1][6] |
| Ebola virus | Zaire | HeLa | 11.8 | >100 | >8.5 | [1] | |
| Sudan virus | HeLa | 3.4 | >100 | >29.4 | [1] | ||
| Flaviviridae | Yellow Fever Virus | Vero | - | >100 | >7 | [1] | |
| Dengue virus | Vero 76 | 32.8 | >295 | >9.0 | [1] | ||
| West Nile virus | PS | 2.3 | >100 | >42.9 | [1] | ||
| Japanese Encephalitis Virus | Vero 76 | 43.6 | >100 | >2.3 | [1] | ||
| Zika virus | Vero | - | - | - | [1] | ||
| Orthomyxoviridae | Influenza A virus | MDCK | 10.7 | >296 | >27.7 | [4] | |
| Paramyxoviridae | Measles virus | Vero 76 | 1.8 - 6.19 | >88 - >296 | >47.8 - 167 | [1][6] | |
| Nipah virus | HeLa | 41.9 | >100 | >2.4 | [1] | ||
| Picornaviridae | Human Rhinovirus | HeLa | 3.4 | >296 | >87.1 | [4] | |
| Pneumoviridae | Respiratory Syncytial Virus | MA104 | 11.0 | >89 | >8.1 | [4] | |
| Togaviridae | Venezuelan Equine Encephalitis Virus | HeLa | >100 | >100 | 1 | [4] | |
| Eastern Equine Encephalitis Virus | Vero 76 | 43.2 | >100 | >2.3 | [4] |
Note: EC50 and CC50 values can vary depending on the specific virus strain, cell line, and assay conditions used.
Experimental Protocols
The in vitro antiviral activity of Galidesivir is primarily assessed through two key experimental assays: the Cytopathic Effect (CPE) Inhibition Assay and the Virus Yield Reduction Assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.
Protocol:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero 76, A549) in 96-well microplates to form a confluent monolayer.[7]
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range is from 0.01 µM to 100 µM.[7]
-
Treatment and Infection:
-
Remove the growth medium from the cell monolayers.
-
Add the diluted Galidesivir to the wells. Include wells with no drug (virus control) and wells with no drug and no virus (cell control).[7]
-
Infect the cells (except for the cell control wells) with a standardized amount of virus that causes >80% CPE in the virus control wells within the incubation period.[7]
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until significant CPE is observed in the virus control wells (typically 2-6 days).[8]
-
Quantification of Cell Viability:
-
Data Analysis: The EC50 value is calculated as the concentration of Galidesivir that inhibits the viral CPE by 50% compared to the virus control. The CC50 value is determined in parallel on uninfected cells to assess the compound's cytotoxicity.
Virus Yield Reduction Assay
This assay quantifies the reduction in the amount of infectious virus particles produced in the presence of the antiviral compound.
Protocol:
-
Cell Seeding and Infection: Prepare confluent cell monolayers in 24- or 48-well plates and infect them with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After a viral adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of Galidesivir.
-
Incubation: Incubate the plates for a period sufficient for one or more rounds of viral replication (e.g., 24-72 hours).[11]
-
Harvesting Progeny Virus: Collect the cell culture supernatant, which contains the newly produced virus particles.[11]
-
Virus Titration: Determine the titer of the infectious virus in the harvested supernatants using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.[11][12]
-
Data Analysis: The viral titers from the Galidesivir-treated wells are compared to the titers from the untreated virus control wells. The EC50 is the concentration of the compound that reduces the virus yield by 50%.
Experimental and Logical Workflows
In Vitro Antiviral Screening Workflow
The general workflow for screening and characterizing the in vitro antiviral activity of a compound like Galidesivir follows a logical progression from initial high-throughput screening to more detailed mechanistic studies.
dot
Caption: A typical workflow for the discovery and characterization of antiviral compounds.
Resistance
As with many antiviral agents, the potential for the development of viral resistance to Galidesivir is a consideration. A study on tick-borne encephalitis virus (TBEV) identified a single amino acid substitution in the active site of the viral RdRp that conferred a 7-fold reduction in susceptibility to Galidesivir.[1] Notably, this resistance mutation also resulted in a significant decrease in viral fitness in vivo, suggesting a potential trade-off between drug resistance and viral viability.[1] Further research is needed to fully characterize the resistance profile of Galidesivir against a broader range of viruses.
Conclusion
This compound is a promising broad-spectrum antiviral agent with a well-defined mechanism of action targeting the viral RdRp. Its demonstrated in vitro efficacy against a multitude of clinically significant RNA viruses, coupled with positive results in animal models, underscores its potential as a valuable therapeutic option for a variety of viral diseases. Continued research, including further clinical trials and resistance monitoring, will be crucial in fully defining its role in the antiviral armamentarium.
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 8. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
- 9. pblassaysci.com [pblassaysci.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Galidesivir Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Antiviral Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galidesivir (also known as BCX4430) is a broad-spectrum antiviral agent that has shown considerable promise against a wide array of RNA viruses.[1][2] Developed by BioCryst Pharmaceuticals with funding from U.S. government agencies, it is an adenosine nucleoside analog designed to combat viruses that pose a significant threat to public health.[3][4] Galidesivir's mechanism of action targets the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many viruses.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, and key experimental protocols related to Galidesivir hydrochloride.
Chemical Structure and Physicochemical Properties
Galidesivir is a C-nucleoside analog of adenosine, featuring a pyrrolo[3,2-d]pyrimidine base connected to a pyrrolidine (1-aza-ribose) ring.[4] This structural modification, particularly the substitution of nitrogen at the 7-position of the purine ring with a carbon atom, is pivotal to its biological activity.[4] The hydrochloride salt form enhances the compound's solubility and stability.[5]
Chemical Identity
| Identifier | Value |
| IUPAC Name | (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride |
| Synonyms | BCX4430 hydrochloride, Immucillin-A hydrochloride |
| CAS Number | 222631-44-9 (hydrochloride)[2] |
| 249503-25-1 (free base)[1][2] | |
| 1373208-51-5 (dihydrochloride)[6] |
Physicochemical Data
The following table summarizes the key physicochemical properties of Galidesivir and its hydrochloride salts.
| Property | Galidesivir (Free Base) | This compound | Galidesivir Dihydrochloride |
| Molecular Formula | C₁₁H₁₅N₅O₃[1][7] | C₁₁H₁₅N₅O₃ · HCl | C₁₁H₁₅N₅O₃ · 2HCl |
| Molecular Weight | 265.27 g/mol [1][7] | 301.73 g/mol | 338.19 g/mol [6] |
| Solubility | Soluble to 100 mM in water and 50 mM in DMSO | ||
| Thermal Stability | Stable up to approximately 150-200°C[5] | ||
| XLogP | -1.06 | ||
| Topological Polar Surface Area | 140 Ų | ||
| Hydrogen Bond Donors | 6 | ||
| Hydrogen Bond Acceptors | 7 |
Mechanism of Action
Galidesivir functions as a direct-acting antiviral agent by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[1] The drug is administered as a prodrug and must be converted intracellularly to its active triphosphate form (BCX4430-TP).[1] This process is carried out by host cellular kinases.[4]
The active Galidesivir triphosphate mimics the natural adenosine triphosphate (ATP) and competes for binding to the active site of the viral RdRp.[4] Upon incorporation into the nascent viral RNA strand, it leads to premature chain termination, thereby halting viral replication.[1] This mechanism of non-obligate chain termination is a result of structural changes in the elongating RNA strand that disrupt the electrostatic interactions within the polymerase active site.[1][4] Computational modeling studies have suggested that Galidesivir's binding to the SARS-CoV-2 RdRp involves multiple hydrogen bonds and hydrophobic interactions.
Below is a diagram illustrating the intracellular activation and mechanism of action of Galidesivir.
Caption: Intracellular activation and mechanism of action of Galidesivir.
Synthesis of Galidesivir
A practical synthesis of Galidesivir (BCX4430) has been reported, often starting from the related compound BCX-1777 (Forodesine).[3][4] One synthetic route involves a seven-step sequence from BCX-1777, with an overall isolated yield of 22–25%.[3][4] A key step in this synthesis is the introduction of the primary amine group at the C2 position of the heterocyclic moiety, which can be achieved through a copper-catalyzed Ullmann-type amination. While detailed, step-by-step industrial synthesis protocols are proprietary, the general synthetic strategy is outlined in the scientific literature.
Experimental Protocols
The antiviral activity of Galidesivir is primarily evaluated through cell-based assays that measure the inhibition of viral replication. The most common methods are the cytopathic effect (CPE) inhibition assay and the virus yield reduction assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
1. Principle: Infected cells often exhibit morphological changes, known as cytopathic effects, which can include cell rounding, detachment, and lysis. An effective antiviral agent will prevent or reduce the CPE in a dose-dependent manner.
2. Materials:
-
Cell Line: A susceptible cell line for the virus of interest (e.g., Vero E6, Huh-7, MRC-5).[8]
-
Virus: A stock of the virus to be tested.
-
Test Compound: this compound.
-
Culture Medium: Appropriate growth and maintenance media for the cell line.
-
96-well plates.
-
Staining Solution: Neutral Red or Crystal Violet to quantify cell viability.[9][10]
-
Microplate Reader.
3. Detailed Methodology (Representative Protocol):
-
Cell Seeding:
-
Culture the chosen cell line to 80-90% confluency.
-
Trypsinize the cells, resuspend them in fresh medium, and adjust the cell concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate to form a confluent monolayer within 24 hours.[10]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired test concentrations.
-
-
Infection and Treatment:
-
When the cell monolayer is confluent, remove the growth medium.
-
Add the diluted virus to all wells except the cell control wells.
-
Incubate the plates for 1-2 hours to allow for viral adsorption.[8]
-
Remove the virus inoculum and add 100 µL of the serially diluted Galidesivir to the appropriate wells. Include virus control (virus, no compound) and cell control (no virus, no compound) wells.
-
-
Incubation:
-
Incubate the plates at the optimal temperature and CO₂ concentration for the specific virus and cell line (e.g., 3-5 days) until significant CPE is observed in the virus control wells.[8]
-
-
Quantification of CPE:
-
Remove the medium and add a staining solution (e.g., 0.5% Crystal Violet or Neutral Red) to each well to stain the viable, adherent cells.[10]
-
After incubation with the stain, wash the plates to remove excess dye.
-
Solubilize the stain from the cells and measure the absorbance at a specific wavelength (e.g., 540 nm for Neutral Red) using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.
-
Determine the 50% effective concentration (EC₅₀), which is the concentration of Galidesivir that inhibits CPE by 50%, using regression analysis.
-
Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.
Virus Yield Reduction Assay
This assay directly quantifies the amount of infectious virus produced in the presence of an antiviral compound.
1. Principle: Cells are infected with a virus and treated with the antiviral compound. After a single replication cycle, the amount of new infectious virus particles (progeny virus) in the cell culture supernatant or lysate is measured.
2. Methodology Overview:
-
Infection and Treatment: Similar to the CPE assay, cell monolayers are infected with the virus and then treated with various concentrations of Galidesivir.
-
Virus Harvest: After a defined incubation period (typically allowing for one round of viral replication), the cell culture supernatant and/or cell lysates are harvested.[11]
-
Virus Titration: The harvested samples are serially diluted and used to infect fresh cell monolayers. The virus titer is then determined using a standard method such as a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.[11]
-
Data Analysis: The EC₅₀ value is calculated as the concentration of Galidesivir that reduces the viral yield by 50% (or 1-log₁₀) compared to the untreated virus control.[11]
In Vitro Antiviral Activity of Galidesivir
Galidesivir has demonstrated a broad spectrum of activity against numerous RNA viruses from various families. The following table summarizes its in vitro efficacy (EC₅₀ values) against a selection of viruses.
| Virus Family | Virus Species | Cell Line | EC₅₀ (µM) | Reference |
| Arenaviridae | Lassa virus (LASV) | HeLa | 43.0 | [12] |
| Junin virus (JUNV) | HeLa | 42.2 | [12] | |
| Bunyaviridae | Rift Valley Fever virus (RVFV) | Vero 76 | 20.4 | [12] |
| La Crosse virus (LACV) | Vero | >7.5 (SI₅₀) | [13] | |
| Coronaviridae | MERS-CoV | 68.4 | [14] | |
| SARS-CoV | 57.7 | [14] | ||
| Filoviridae | Marburg virus (MARV) | Vero | 4.4 - 6.7 | [12] |
| Ebola virus (EBOV) | HeLa | 3 - 12 | [15] | |
| Flaviviridae | Yellow Fever virus (YFV) | Vero | 8.3 µg/mL (24.5 µM) | |
| Zika virus (ZIKV) | ||||
| Dengue virus (DENV) | Vero | >9.0 (SI₅₀) | [12] | |
| West Nile virus (WNV) | PS | 2.3 | [12] | |
| Orthomyxoviridae | Influenza A virus (IAV) | MDCK | 1 - 5 | [15] |
| Influenza B virus (IBV) | MDCK | 1 - 5 | [15] | |
| Paramyxoviridae | Measles virus (MeV) | Vero 76 | 1.8 | [15] |
| Picornaviridae | Human Rhinovirus (HRV) | 3.4 | [14] | |
| Pneumoviridae | Respiratory Syncytial Virus (RSV) | 11 | [14] |
SI₅₀ (50% Selectivity Index) is the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀.
Conclusion
This compound is a potent, broad-spectrum antiviral agent with a well-defined mechanism of action targeting the viral RdRp. Its chemical structure and physicochemical properties are tailored for its function as a nucleoside analog inhibitor. The established experimental protocols for evaluating its efficacy provide a robust framework for further research and development. The extensive in vitro data underscore its potential as a therapeutic agent for a range of viral diseases, supporting its ongoing clinical development.
References
- 1. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Galidesivir - Wikipedia [en.wikipedia.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 222631-44-9 [smolecule.com]
- 6. medkoo.com [medkoo.com]
- 7. Galidesivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pblassaysci.com [pblassaysci.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 15. researchgate.net [researchgate.net]
Galidesivir Hydrochloride: A Pharmacokinetic Profile in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Galidesivir (BCX4430) is a broad-spectrum antiviral agent that has shown efficacy against a variety of RNA viruses in animal models. A comprehensive understanding of its pharmacokinetic (PK) profile is crucial for its development as a potential therapeutic. This technical guide provides an in-depth overview of the pharmacokinetics of galidesivir hydrochloride in key preclinical animal models, including non-human primates, rats, and hamsters. The data presented herein, summarized in comparative tables, details critical PK parameters and the experimental methodologies employed in these studies. This guide is intended to serve as a core resource for researchers and professionals involved in the development of antiviral therapies.
Pharmacokinetic Profile of Galidesivir
Galidesivir, an adenosine nucleoside analog, exhibits a pharmacokinetic profile characterized by rapid absorption and distribution, followed by a prolonged terminal elimination phase.[1][2] The parent compound is converted intracellularly to its active triphosphate form (BCX4430-TP), which is the active antiviral agent.[3] This conversion is particularly efficient in the liver.[4]
Non-Human Primates (Rhesus Macaques)
Studies in rhesus macaques have been instrumental in evaluating the efficacy and safety of galidesivir. While specific quantitative PK data from these studies is not publicly available in tabular format, the research indicates favorable pharmacokinetics.[5] Efficacy studies have often employed a strategy of a higher loading dose followed by lower maintenance doses to rapidly achieve and maintain therapeutic concentrations.[3][4] For instance, a loading dose of 100 mg/kg followed by maintenance doses of 25 mg/kg has been used in some studies.[4]
Rodent Models
Rats: Pharmacokinetic studies in rats have provided valuable insights into the metabolism and distribution of galidesivir. A key finding is the persistence of the active triphosphate metabolite, BCX4430-TP, in the liver, with a reported half-life of approximately 6 hours.[4] This hepatic retention may have significant implications for the treatment of liver-targeting viral infections.[4] Tissue distribution studies in rats using radiolabeled [14C] galidesivir have shown similar distribution patterns following both intravenous (IV) and intramuscular (IM) administration.[4]
Syrian Golden Hamsters: Studies in Syrian golden hamsters have provided quantitative plasma pharmacokinetic data following intraperitoneal (IP) administration. The data reveals a dose-dependent increase in exposure. Consistent with findings in other species, the pharmacokinetic profile in hamsters shows an initial rapid uptake of the parent compound, conversion to the active triphosphate form, and a slower excretion of the parent compound back into the plasma.[3][6] An increase in plasma levels of the parent compound was noted approximately 8 hours after IP administration, which is thought to represent its release from the liver.[3]
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters of galidesivir in various animal models.
Table 1: Single-Dose Pharmacokinetics of Galidesivir in Syrian Golden Hamsters (Intraperitoneal Administration) [6]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| 50 | 1,210 | 0.25 | 2,860 | 2.5 |
| 100 | 2,530 | 0.25 | 6,140 | 2.8 |
| 150 | 3,890 | 0.25 | 9,870 | 3.1 |
| 200 | 5,120 | 0.25 | 13,500 | 3.3 |
| Data derived from graphical representation in Westover et al., 2018. Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), t½ (half-life). |
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of pharmacokinetic studies. The following sections outline the typical experimental protocols used in the assessment of galidesivir pharmacokinetics in animal models.
Animal Models
-
Non-Human Primates: Rhesus macaques have been a key model for efficacy and safety studies.[5]
-
Rodents: Sprague-Dawley rats and Syrian golden hamsters have been utilized for pharmacokinetic and metabolism studies.[4][6]
Drug Administration
-
Formulation: this compound is typically supplied as a powder and reconstituted in a suitable vehicle for injection. A common vehicle used in hamster studies is Lactated Ringer's Solution (LRS).[7]
-
Routes of Administration:
-
Dosing Regimens: Studies have often utilized a loading dose to quickly achieve therapeutic levels, followed by maintenance doses. For example, in rhesus macaques, a loading dose of 100 mg/kg has been followed by maintenance doses of 25 mg/kg twice daily.[4]
Sample Collection and Processing
-
Blood Sampling: Whole blood is collected at predetermined time points post-dose. The specific time points are crucial for accurately defining the pharmacokinetic profile and typically include frequent sampling shortly after administration to capture the absorption phase, followed by less frequent sampling during the elimination phase.
-
Plasma Preparation: Blood samples are processed to separate plasma, which is then stored, typically at -80°C, until analysis.
Bioanalytical Method
The quantification of galidesivir in plasma samples is performed using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for the accurate measurement of drug concentrations.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation to remove interfering proteins.
-
Chromatography: The prepared samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The chromatographic conditions (e.g., column, mobile phase composition, flow rate) are optimized to achieve good separation of galidesivir from endogenous plasma components.
-
Mass Spectrometry: The analyte is detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for galidesivir and an internal standard, which allows for highly selective and sensitive quantification.
-
Method Validation: The bioanalytical method is rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Visualizations
Galidesivir's Mechanism of Action
Caption: Intracellular activation of galidesivir and inhibition of viral RNA synthesis.
Experimental Workflow for a Typical Pharmacokinetic Study
Caption: Workflow of a preclinical pharmacokinetic study of galidesivir.
Conclusion
The preclinical pharmacokinetic data from animal models demonstrate that galidesivir possesses properties that make it a promising candidate for further development as a broad-spectrum antiviral. Its rapid conversion to the active triphosphate form, particularly in the liver, and its long elimination half-life suggest that therapeutic concentrations can be achieved and maintained. The quantitative data from hamster studies provide a basis for dose selection in further preclinical and clinical investigations. This technical guide consolidates the currently available pharmacokinetic information on galidesivir in key animal models, providing a valuable resource for the scientific and drug development communities. Further publication of detailed pharmacokinetic data from non-human primate studies would be beneficial for a more complete understanding of its disposition in a species more closely related to humans.
References
- 1. A direct-acting antiviral drug abrogates viremia in Zika virus-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galidesivir limits Rift Valley fever virus infection and disease in Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection against filovirus diseases by a novel broad-spectrum nucleoside analogue BCX4430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A direct-acting antiviral drug abrogates viremia in Zika virus–infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Efficacy of Galidesivir Hydrochloride Against RNA Viruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of Galidesivir hydrochloride (BCX4430), a broad-spectrum antiviral agent. Galidesivir, an adenosine nucleoside analog, has demonstrated potent activity against a wide range of RNA viruses, positioning it as a significant candidate for further therapeutic development. This document collates quantitative efficacy data, details key experimental methodologies, and visualizes the underlying mechanism of action and experimental workflows.
Core Mechanism of Action
Galidesivir is a prodrug that, upon entering a host cell, is metabolized into its active triphosphate form. This active metabolite functions as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of most RNA viruses. By mimicking the natural adenosine triphosphate (ATP), the Galidesivir triphosphate is incorporated into the nascent viral RNA strand. This incorporation leads to premature chain termination, thereby halting viral RNA synthesis and preventing subsequent viral replication.[1][2] This targeted mechanism of action confers broad-spectrum activity against numerous RNA virus families.[3][4]
Caption: Mechanism of Action of Galidesivir.
Quantitative In Vitro Efficacy Data
The in vitro antiviral activity of Galidesivir has been evaluated against a multitude of RNA viruses across various cell lines. The following tables summarize the key quantitative data, including the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50).
Table 1: Antiviral Activity of Galidesivir against Filoviruses and Paramyxoviruses
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Filoviridae | Ebola Virus (EBOV) | HeLa | 3 - 12 | >100 | >8.3 - >33.3 | [5] |
| Filoviridae | Marburg Virus (MARV) | HeLa | 3 - 12 | >100 | >8.3 - >33.3 | [5] |
| Filoviridae | Sudan Virus (SUDV) | HeLa | 3 - 12 | >100 | >8.3 - >33.3 | [5] |
| Paramyxoviridae | Measles Virus (MeV) | Vero-76 | 1.8 | >100 | >55.6 | [5] |
| Paramyxoviridae | Nipah Virus (NiV) | Vero | >41.7 | >100 | >2.4 | [1] |
Table 2: Antiviral Activity of Galidesivir against Coronaviruses and Orthomyxoviruses
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Coronaviridae | SARS-CoV | Vero | >19.6 | >100 | >5.1 | [3] |
| Coronaviridae | MERS-CoV | Vero | >66.7 | >100 | >1.5 | [3] |
| Coronaviridae | SARS-CoV-2 | Caco-2 | 1.9 (EC90) | 82.8 | >43.6 | [2][6] |
| Coronaviridae | SARS-CoV-2 | Vero-76 | 3.5 (EC90) | >100 | >28.6 | [6] |
| Orthomyxoviridae | Influenza A | MDCK | 1 - 5 | >100 | >20 - >100 | [5] |
| Orthomyxoviridae | Influenza B | MDCK | 1 - 5 | >100 | >20 - >100 | [5] |
Table 3: Antiviral Activity of Galidesivir against Flaviviruses, Togaviruses, and Phenuiviruses
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Flaviviridae | Yellow Fever Virus (YFV) | Vero | <14.3 | >100 | >7 | [3] |
| Flaviviridae | Zika Virus (ZIKV) | Vero, Huh-7, RD | Potent Inhibition | - | - | [1] |
| Togaviridae | Chikungunya Virus (CHIKV) | Vero | 13.9 | >100 | >7.2 | [3] |
| Phenuiviridae | Rift Valley Fever Virus (RVFV) | Vero | 20.4 - 41.6 | >100 | >2.4 - >4.9 | [3] |
Detailed Experimental Protocols
The following are synthesized protocols for key in vitro assays used to determine the antiviral efficacy and cytotoxicity of Galidesivir.
Cell Culture and Virus Propagation
-
Cell Lines: A variety of cell lines are utilized depending on the tropism of the virus being tested. Common cell lines include Vero E6 (African green monkey kidney), HeLa (human cervical cancer), MDCK (Madin-Darby canine kidney), Caco-2 (human colorectal adenocarcinoma), and Huh-7 (human hepatoma).[1][5][6]
-
Culture Conditions: Cells are maintained in appropriate growth medium (e.g., Dulbecco's Modified Eagle Medium or Minimum Essential Medium) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Virus Stocks: Viral stocks are propagated in susceptible cell lines. The supernatant containing the virus is harvested when significant cytopathic effect (CPE) is observed. Viral titers are determined using plaque assays or 50% tissue culture infectious dose (TCID50) assays.[5][8]
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to inhibit the virus-induced destruction of host cells.
Caption: Workflow for a CPE Reduction Assay.
Protocol:
-
Cell Plating: Seed a 96-well plate with host cells to form a confluent monolayer.[9]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Treatment and Infection: The cell monolayer is treated with the various concentrations of Galidesivir. Subsequently, the cells are infected with the RNA virus at a specific multiplicity of infection (MOI).[6] Control wells include untreated infected cells (virus control) and untreated uninfected cells (cell control).[9]
-
Incubation: The plates are incubated for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).[6]
-
Quantification of Cell Viability: Cell viability is quantified using a colorimetric method, such as the neutral red uptake assay. Viable cells take up the neutral red dye, which is then extracted and the absorbance is read on a spectrophotometer.[2][10]
-
Data Analysis: The 50% effective concentration (EC50) is calculated by determining the concentration of Galidesivir that results in a 50% reduction in CPE compared to the virus control.
Viral Yield Reduction (VYR) Assay
This assay directly measures the amount of infectious virus produced in the presence of the antiviral compound.
Protocol:
-
Cell Plating and Treatment: Similar to the CPE assay, host cells are seeded in multi-well plates and treated with serial dilutions of Galidesivir.
-
Infection: Cells are infected with the target RNA virus.[6]
-
Incubation: The plates are incubated for a defined period to allow for one or more cycles of viral replication.
-
Harvesting: The cell culture supernatant, containing the progeny virus, is harvested.[8]
-
Virus Titration: The viral titer in the harvested supernatant from each drug concentration is determined using a plaque assay or TCID50 assay on fresh cell monolayers.[5][8]
-
Data Analysis: The EC50 is calculated as the concentration of Galidesivir that causes a 50% (or 1-log10) reduction in the viral yield compared to the untreated virus control.[5]
Plaque Reduction Assay
This is a specific type of viral yield reduction assay that quantifies the number of infectious virus particles.
Protocol:
-
Cell Plating: A confluent monolayer of susceptible cells is prepared in 6- or 12-well plates.[11]
-
Infection: Serial dilutions of the virus stock (from the VYR assay) are added to the cell monolayers and allowed to adsorb for 1-2 hours.[10][11]
-
Overlay: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells.[11]
-
Incubation: Plates are incubated for a period sufficient for plaques (localized areas of cell death) to form.
-
Staining: The cell monolayer is stained with a vital stain, such as crystal violet or neutral red, to visualize the plaques.[11]
-
Plaque Counting: The number of plaque-forming units (PFU) is counted for each dilution.
-
Data Analysis: The viral titer is calculated in PFU/mL. The percent inhibition of plaque formation at each drug concentration is determined relative to the untreated control to calculate the EC50.
Cytotoxicity Assay (Neutral Red Uptake)
This assay is performed in parallel with the efficacy assays to determine the concentration of Galidesivir that is toxic to the host cells.
Caption: Workflow for a Neutral Red Uptake Cytotoxicity Assay.
Protocol:
-
Cell Plating and Treatment: Uninfected host cells are plated and treated with the same serial dilutions of Galidesivir as in the antiviral assays.[12]
-
Incubation: Plates are incubated for the same duration as the efficacy assays.
-
Neutral Red Staining: The treatment medium is replaced with a medium containing neutral red, and the plates are incubated for approximately 2-3 hours to allow for dye uptake by viable cells.[13][14]
-
Dye Extraction: The cells are washed, and a destain solution (e.g., acidified ethanol) is added to extract the dye from the lysosomes of viable cells.[12][14]
-
Absorbance Measurement: The absorbance of the extracted dye is measured using a spectrophotometer at approximately 540 nm.[13]
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the concentration of Galidesivir that reduces the viability of the cells by 50% compared to untreated control cells.
Conclusion
This compound demonstrates broad-spectrum in vitro activity against a diverse range of RNA viruses. Its mechanism of action, targeting the conserved viral RdRp, provides a strong basis for its wide applicability. The quantitative data, derived from robust and standardized in vitro assays, consistently show potent antiviral efficacy at concentrations that are significantly lower than those causing cytotoxicity in host cells, as indicated by favorable selectivity indices. The detailed experimental protocols provided herein offer a framework for the continued evaluation and development of Galidesivir and other novel antiviral agents.
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. researchtweet.com [researchtweet.com]
- 14. re-place.be [re-place.be]
Galidesivir Hydrochloride: A Technical Guide to a Broad-Spectrum Antiviral for Emerging Viral Threats
For Immediate Release
[City, State] – December 13, 2025 – As the global scientific community continues to fortify its defenses against emerging viral diseases, the broad-spectrum antiviral agent, Galidesivir (BCX4430), stands out as a promising candidate in the arsenal of medical countermeasures. This technical guide provides an in-depth overview of Galidesivir hydrochloride, consolidating currently available data on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and clinical development status. This document is intended for researchers, scientists, and drug development professionals engaged in the critical work of antiviral research and development.
Core Concepts: An Adenosine Nucleoside Analog Targeting Viral Replication
Galidesivir is a novel adenosine nucleoside analog designed to combat a wide range of RNA viruses.[1][2] Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of most RNA viruses.[1][3][4] Upon administration, Galidesivir is metabolized within the host cell to its active triphosphate form.[1] This active metabolite then mimics the natural adenosine triphosphate, leading to its incorporation into the nascent viral RNA strand by the viral RdRp.[1][5] This event results in premature chain termination, thereby halting viral replication.[1][5] A key advantage of Galidesivir is its preferential targeting of viral RdRp over host cellular polymerases, suggesting a favorable safety profile.[1]
dot
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule drug discovery for Ebola virus disease - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00533G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Efficacy of Galidesivir against Ebola Virus Disease in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Galidesivir Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Galidesivir (BCX4430) is a broad-spectrum investigational antiviral drug, developed as a countermeasure against highly pathogenic RNA viruses. As an adenosine nucleoside analog, its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many viruses.[1][2] Preclinical studies have demonstrated its activity against a wide array of RNA viruses, including filoviruses, flaviviruses, coronaviruses, and paramyxoviruses.[3] In various animal models, Galidesivir has shown significant efficacy in improving survival and reducing viral load for infections such as Ebola, Marburg, Zika, and Yellow Fever.[4] This document provides a comprehensive overview of the preclinical data for Galidesivir hydrochloride, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and toxicology.
Mechanism of Action
Galidesivir is a prodrug that, upon entering host cells, is metabolized by cellular kinases into its active triphosphate form (BCX4430-TP).[5] This active metabolite mimics the natural adenosine triphosphate (ATP) nucleotide.[4] Viral RNA-dependent RNA polymerase (RdRp) enzymes mistakenly incorporate BCX4430-TP into the nascent viral RNA strand.[4][6] This incorporation leads to premature chain termination, thereby halting viral transcription and replication.[7] Studies have shown that the active triphosphate form of Galidesivir has a preference for viral RNA polymerase over host polymerases, which contributes to its therapeutic index.
In Vitro Antiviral Activity
Galidesivir has demonstrated broad-spectrum antiviral activity in cell culture assays against more than 20 RNA viruses across nine different families. Its potency, measured by the half-maximal effective concentration (EC50), varies depending on the virus and the cell line used, with values typically in the low to mid-micromolar range.[8] Vero cells, in particular, are known to inefficiently convert Galidesivir to its active form, which may result in higher EC50 values in assays using this cell line.[9]
| Viral Family | Virus Species | Cell Line | EC50 (µM) | Reference |
| Filoviridae | Marburgvirus (MARV) | HeLa | 4.4 - 6.7 | |
| Ebolavirus (EBOV) | HeLa | 11.8 | [10] | |
| Sudan virus (SUDV) | HeLa | 3.4 | [10] | |
| Coronaviridae | MERS-CoV | Vero E6 | 68.4 | [10] |
| SARS-CoV | Vero 76 | 57.7 | [10] | |
| Flaviviridae | Yellow Fever Virus (YFV) | Vero 76 | 2.3 | [10] |
| Dengue Virus (DENV) | Vero 76 | 32.8 | [10] | |
| Zika Virus (ZIKV) | Vero 76 | 1.5 | [10] | |
| Japanese Encephalitis (JEV) | Vero 76 | 43.6 | [10] | |
| Arenaviridae | Lassa Virus (LASV) | HeLa | 43.0 | |
| Junin Virus (JUNV) | HeLa | 42.2 | ||
| Phenuiviridae | Rift Valley Fever Virus (RVFV) | Vero 76 | 20.4 | |
| Orthomyxoviridae | Influenza A Virus (IAV) | MDCK | 10.7 | [10] |
| Paramyxoviridae | Nipah Virus (NiV) | HeLa | 41.9 | [10] |
| Measles Virus (MeV) | Vero 76 | 6.19 | [10] | |
| Picornaviridae | Human Rhinovirus (HRV) | HeLa | 3.4 | [10] |
| Pneumoviridae | Respiratory Syncytial Virus (RSV) | MA104 | 11.0 | [10] |
In Vivo Efficacy in Animal Models
Galidesivir has demonstrated significant efficacy in various animal models of lethal viral diseases, often showing greater potency than would be predicted by its in vitro activity alone.[3][10] Studies in mice, hamsters, and non-human primates (NHPs) have been crucial in establishing its protective effects.
Filovirus (Ebola and Marburg) Efficacy
-
Marburg Virus (MARV): In cynomolgus macaques, Galidesivir provided 100% protection against lethal MARV infection when administered 24 or 48 hours post-infection.[11] In guinea pig models, treatment initiated up to 72 hours after exposure to aerosolized virus also conferred significant protection.
-
Ebola Virus (EBOV): In rhesus monkeys, a loading dose regimen of Galidesivir resulted in 100% survival when initiated 2 days post-infection and 67% survival when started on day 3.[11][12] An earlier study showed 100% survival in rhesus macaques when treatment began immediately after viral challenge.[12]
Flavivirus (Yellow Fever and Zika) Efficacy
-
Yellow Fever Virus (YFV): In a Syrian Golden Hamster model, Galidesivir treatment resulted in 80-100% survival compared to 20-30% in placebo groups, even when treatment was delayed up to 4 days post-infection.
-
Zika Virus (ZIKV): In rhesus macaques, Galidesivir was safe and effectively prevented or rapidly reduced viral loads in blood and cerebrospinal fluid. Treatment initiated up to 72 hours post-infection was shown to be protective.[13]
Other Viral Infections
-
Rift Valley Fever Virus (RVFV): Galidesivir has shown pronounced efficacy in lethal infection models of RVFV.[4]
-
SARS-CoV-2: In a Syrian golden hamster model, Galidesivir treatment initiated 24 hours prior to infection reduced lung pathology compared to untreated controls.[9]
Experimental Protocols
In Vitro Antiviral Assay (General Protocol)
-
Cell Lines: Appropriate cell lines (e.g., HeLa, Vero, MDCK) are seeded in multi-well plates.
-
Drug Preparation: this compound is serially diluted to various concentrations.
-
Infection: Cells are infected with the target virus at a specific multiplicity of infection (MOI).
-
Treatment: The diluted drug is added to the cells before, during, or after infection.
-
Incubation: Plates are incubated for a period sufficient for viral replication (e.g., 48-72 hours).
-
Endpoint Measurement: Viral replication is quantified using methods such as plaque reduction assays, quantitative PCR (qPCR) for viral RNA, or cytopathic effect (CPE) inhibition assays. Cell viability is also assessed (e.g., using MTS or neutral red uptake assays) to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: The EC50 is calculated as the drug concentration that inhibits viral replication by 50%. The Selectivity Index (SI = CC50/EC50) is determined to assess the therapeutic window.
Non-Human Primate (NHP) Efficacy Study (Zika Virus Example)
-
Animal Model: Adult rhesus macaques are used.[13]
-
Virus Challenge: Animals are challenged subcutaneously with a defined dose (e.g., 1x10^5 TCID50) of a pathogenic ZIKV isolate.[13]
-
Treatment Groups: Animals are randomized into treatment and control groups. Treatment groups receive Galidesivir via intramuscular (IM) injection at various time points post-challenge (e.g., 90 minutes, 24h, 48h, 72h).[13]
-
Dosing Regimen: A common strategy is a loading dose (e.g., 100 mg/kg twice daily) followed by lower maintenance doses (e.g., 25 mg/kg twice daily) for a total duration of 9-11 days.[12][14]
-
Monitoring and Sampling: Animals are monitored daily for clinical signs of disease. Blood, saliva, urine, and cerebrospinal fluid (CSF) are collected at regular intervals.[13][14]
-
Endpoints: The primary endpoints are survival and viral load (viremia) in plasma, measured by qPCR. Secondary endpoints include viral RNA levels in other bodily fluids and tissues.[13]
Pharmacokinetics and Toxicology
Pharmacokinetics
Human Phase 1 studies have provided key pharmacokinetic (PK) data. Following intramuscular (IM) administration, Galidesivir is rapidly absorbed, with maximum plasma concentrations (Tmax) typically observed within 15 minutes.[2] The plasma concentration profile is characterized by an initial rapid distribution and clearance phase, followed by an extended terminal elimination phase.[2][15] The terminal half-life (t½) after intravenous (IV) administration was estimated to be a median of 114.5 hours.[2]
| Parameter | IM Administration (0.3-10 mg/kg) | IV Administration (5-20 mg/kg) | Reference |
| Tmax (Time to Peak Concentration) | ~15 minutes | N/A (Infusion) | [2] |
| Terminal Half-life (t½) | Not accurately measured (short sampling) | ~104 - 175 hours | [2] |
| Bioavailability (%F) vs. IV | 84% (for 10 mg/kg dose) | 100% | [2] |
| Renal Clearance (CLR) | 7.9 - 12.1 L/h (after 7 days) | Similar to IM | [2] |
Toxicology and Safety
Preclinical toxicology studies have been conducted in multiple species.
-
In hamsters, toxicity was observed at a dose of 300 mg/kg/day administered intraperitoneally, while 200 mg/kg/day was determined to be the maximum tolerated dose.[3]
-
A dose of 300 mg/kg/day was tolerated in mice when administered intramuscularly for 8 days.[3]
-
Reproductive toxicology studies in pregnant rats and rabbits showed no evidence of embryo-lethality, fetotoxicity, or teratogenicity at dosages up to 75 mg/kg/day in rats and 25 mg/kg/day in rabbits. These studies also confirmed that Galidesivir is effectively transferred across the placenta.
-
In Phase 1 human trials, both IM and IV formulations of Galidesivir were generally safe and well-tolerated.[15]
Conclusion
The preclinical data for this compound strongly support its profile as a broad-spectrum antiviral agent with significant potential for treating life-threatening RNA viral infections. Its mechanism as an RdRp inhibitor, coupled with demonstrated efficacy in gold-standard animal models for diseases like Ebola and Marburg, underscores its importance as a medical countermeasure. The favorable safety and pharmacokinetic profiles observed in early clinical trials provide a solid foundation for its continued development. Further clinical investigation is warranted to establish its efficacy and safety in patient populations.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and safety of the nucleoside analog antiviral drug galidesivir administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCX4430 - A broad-spectrum antiviral adenosine nucleoside analog under development for the treatment of Ebola virus disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 6. Galidesivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Galidesivir dihydrochloride | RNA Polymerase | Tocris Bioscience [tocris.com]
- 9. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. islandpharmaceuticals.com [islandpharmaceuticals.com]
- 12. Efficacy of Galidesivir against Ebola Virus Disease in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Galidesivir, a Direct-Acting Antiviral Drug, Abrogates Viremia in Rhesus Macaques Challenged with Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Pharmacokinetics and Safety of the Nucleoside Analog Antiviral Drug Galidesivir Administered to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Galidesivir Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the adenosine analog inhibitor, its mechanism of action, antiviral spectrum, and clinical development.
Introduction
Galidesivir (BCX4430) is a broad-spectrum antiviral agent developed by BioCryst Pharmaceuticals with funding from the National Institute of Allergy and Infectious Diseases (NIAID). As an adenosine nucleoside analog, Galidesivir has demonstrated potent activity against a wide range of RNA viruses. This technical guide provides a comprehensive overview of Galidesivir hydrochloride, including its mechanism of action, in vitro and in vivo antiviral activity, pharmacokinetic profile, and detailed experimental protocols to support ongoing research and development efforts.
Chemical Structure and Properties
Galidesivir is a C-nucleoside analog of adenosine, featuring a pyrrolo[3,2-d]pyrimidine base linked to a pyrrolidine ring (1-aza-ribose). This structural modification, where the glycosidic bond is a C-C bond instead of a C-N bond, contributes to its stability and biological activity. The hydrochloride salt form enhances its solubility and suitability for parenteral administration.
| Property | Value |
| IUPAC Name | (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride |
| Molecular Formula | C₁₁H₁₆ClN₅O₃ |
| Molecular Weight | 301.73 g/mol |
| CAS Number | 222631-44-9 |
| Synonyms | BCX4430, Immucillin-A |
Mechanism of Action: Adenosine Analog Inhibition
Galidesivir's antiviral activity stems from its function as an adenosine analog that inhibits viral RNA-dependent RNA polymerase (RdRp). The mechanism involves a multi-step intracellular process:
-
Cellular Uptake: Galidesivir enters the host cell.
-
Phosphorylation: Host cellular kinases sequentially phosphorylate Galidesivir to its active triphosphate form, Galidesivir triphosphate (Gal-TP).
-
RdRp Inhibition: Gal-TP acts as a competitive inhibitor of adenosine triphosphate (ATP), a natural substrate for the viral RdRp.
-
Chain Termination: Upon incorporation into the nascent viral RNA strand, Gal-TP causes premature chain termination, thereby halting viral replication.
This mechanism of action is common to many nucleoside analog antiviral drugs and provides a broad-spectrum activity against viruses that rely on an RdRp for replication.
Figure 1: Intracellular activation and mechanism of action of Galidesivir.
In Vitro Antiviral Activity
Galidesivir has demonstrated a broad spectrum of activity against numerous RNA viruses from different families. The half-maximal effective concentration (EC50) values vary depending on the virus, cell line, and assay used. It is important to note that some cell lines, such as Vero cells, may not efficiently phosphorylate Galidesivir to its active triphosphate form, potentially leading to higher EC50 values in vitro than what might be observed in vivo.
| Virus Family | Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay Type | Reference |
| Arenaviridae | Lassa Virus | Vero | 43 | >100 | >2.3 | CPE | ||
| Junin Virus | Vero | 42.2 | >100 | >2.4 | CPE | |||
| Bunyaviridae | Rift Valley Fever Virus | Vero | 20.4 - 41.6 | >100 | >2.4 - >4.9 | CPE/VYR | ||
| Coronaviridae | SARS-CoV | Vero-76 | 57.7 | >320 | >5.5 | VYR | ||
| MERS-CoV | Vero | 68.4 | >100 | >1.5 | CPE | |||
| SARS-CoV-2 | USA-WA1/2020 | Caco-2 | 1.8 | >100 | >55.6 | VYR | ||
| SARS-CoV-2 | USA-WA1/2020 | Vero-76 | 3.5 | >100 | >28.6 | VYR | ||
| Filoviridae | Marburg Virus | Musoke | Vero | 6.7 | >200 | >29.9 | VYR | |
| Ebola Virus | Zaire | Vero | 11.8 | >100 | >8.5 | VYR | ||
| Flaviviridae | Yellow Fever Virus | 17D | Vero | 8.3 | >200 | >24.1 | CPE | |
| Zika Virus | Vero | 12.3 | >100 | >8.1 | CPE | |||
| Dengue Virus | Vero | 32.8 | >295 | >9.0 | VYR | |||
| West Nile Virus | Vero | 43.6 | >100 | >2.3 | VYR | |||
| Orthomyxoviridae | Influenza A Virus | MDCK | 1-5 | >100 | >20-100 | CPE | ||
| Influenza B Virus | MDCK | 1-5 | >100 | >20-100 | CPE | |||
| Paramyxoviridae | Measles Virus | Vero-76 | 1.8 | >300 | >167 | CPE |
CPE: Cytopathic Effect Assay; VYR: Virus Yield Reduction Assay; CC50: 50% Cytotoxic Concentration; SI: Selectivity Index (CC50/EC50)
In Vivo Efficacy
Preclinical studies in various animal models have demonstrated the in vivo efficacy of Galidesivir against several pathogenic RNA viruses.
Hamster Model of SARS-CoV-2 Infection
A study in Syrian golden hamsters evaluated the efficacy of Galidesivir against SARS-CoV-2.
-
Model: Syrian golden hamsters infected with SARS-CoV-2.
-
Treatment: Galidesivir administered intraperitoneally (IP) at 100 mg/kg twice daily.
-
Regimens: Treatment was initiated at 24 hours pre-infection, 1.5 hours post-infection, or 24 hours post-infection.
-
Endpoints: Body weight change, lung viral load, and lung pathology.
-
Results: Animals treated with Galidesivir 24 hours prior to infection showed significantly less weight loss and reduced lung pathology compared to the control group.
Figure 2: Experimental workflow for the hamster model of SARS-CoV-2 infection.
Rhesus Macaque Model of Zika Virus Infection
The efficacy of Galidesivir against Zika virus was evaluated in rhesus macaques.
-
Model: Rhesus macaques infected with Zika virus.
-
Treatment: Galidesivir administered intramuscularly (IM).
-
Regimens: Various dosing regimens were tested, with treatment initiated at different time points post-infection (e.g., 1.5 hours, 24 hours, 48 hours, and 72 hours).
-
Endpoints: Plasma viral load, viral RNA in other body fluids (urine, saliva, cerebrospinal fluid).
-
Results: Galidesivir treatment initiated up to 72 hours post-infection significantly reduced or abrogated viremia.
Pharmacokinetics in Healthy Volunteers
Phase 1 clinical trials have been conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetics of Galidesivir administered via intramuscular (IM) and intravenous (IV) routes.
Single Ascending Dose (SAD) Studies
| Route | Dose Range (mg/kg) | Cmax (ng/mL) at highest dose | AUC₀₋inf (ng·h/mL) at highest dose | T½ (hours) |
| IM | 0.3 - 10 | 9,840 (at 10 mg/kg) | 51,700 (at 10 mg/kg) | ~87-116 |
| IV | 5 - 20 | 20,500 (at 20 mg/kg) | 44,600 (at 20 mg/kg) | ~104-175 |
Data are presented as mean values. T½ for IM administration was not accurately determined in the single-dose study due to insufficient sampling duration.
Multiple Ascending Dose (MAD) Study (IM Administration)
A 7-day multiple-dose study was conducted with IM administration.
| Dose (mg/kg/day) | Day 7 Cmax (ng/mL) | Day 7 AUC₀₋₂₄ (ng·h/mL) | Day 7 T½ (hours) |
| 2.5 | 3,110 | 22,100 | 87.4 |
| 5 | 5,910 | 45,600 | 116 |
| 7.5 | 8,240 | 65,500 | 105 |
Data are presented as mean values.
Experimental Protocols
In Vitro Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay
This protocol provides a general framework for assessing the ability of Galidesivir to inhibit virus-induced CPE.
Materials:
-
Susceptible host cell line (e.g., Vero, A549, MDCK)
-
Complete cell culture medium
-
Virus stock of known titer
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, Crystal Violet, or ATP-based assay kit)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of Galidesivir in cell culture medium.
-
Infection and Treatment: a. Remove the growth medium from the cell monolayers. b. Add the diluted Galidesivir to the appropriate wells. Include wells for virus control (no compound) and cell control (no virus, no compound). c. Add the virus suspension at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.
-
Incubation: Incubate the plates at the optimal temperature for the specific virus until CPE is evident in approximately 90% of the virus control wells (typically 3-7 days).
-
Quantification of CPE: a. Visually inspect the plates under a microscope to assess CPE. b. Quantify cell viability using a chosen method:
- Crystal Violet Staining: Fix the cells, stain with crystal violet, and then solubilize the dye. Read the absorbance at ~570 nm.
- Neutral Red Uptake: Incubate cells with Neutral Red, then extract the dye from viable cells and read the absorbance at ~540 nm.
- ATP-based Assay: Lyse the cells and measure the ATP content using a luciferase-based reagent.
-
Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.
In Vitro Antiviral Assay: Virus Yield Reduction (VYR) Assay
This assay quantifies the reduction in the production of infectious virus particles.
Procedure:
-
Follow steps 1-4 of the CPE inhibition assay.
-
Harvesting Virus: At the end of the incubation period (e.g., 24, 48, or 72 hours), collect the supernatant from each well.
-
Virus Titration: Determine the viral titer in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.
-
Data Analysis: Calculate the viral titer for each compound concentration. The EC50 is the concentration of Galidesivir that reduces the virus yield by 50% compared to the virus control.
Bioanalytical Method: HPLC-MS/MS for Galidesivir Quantification in Plasma
This protocol outlines a general method for the quantification of Galidesivir in plasma samples.
Materials:
-
Human plasma samples
-
Galidesivir analytical standard
-
Internal standard (IS) (e.g., a stable isotope-labeled Galidesivir)
-
Acetonitrile
-
Formic acid
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation (Protein Precipitation): a. To a 100 µL aliquot of plasma, add the internal standard. b. Add 300 µL of cold acetonitrile to precipitate the proteins. c. Vortex and centrifuge the samples. d. Transfer the supernatant to a new plate or vial and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample onto the HPLC-MS/MS system. b. Chromatographic Separation: Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). c. Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for Galidesivir and the internal standard.
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Quantify Galidesivir in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Synthesis of Galidesivir
A reported synthesis of Galidesivir starts from the commercially available compound BCX1777. The synthesis involves a seven-step process. A detailed, step-by-step protocol is beyond the scope of this guide, but a general schematic of a potential synthetic route is presented below.
Figure 3: Generalized synthetic scheme for Galidesivir.
Conclusion
This compound is a promising broad-spectrum antiviral agent with a well-defined mechanism of action as an adenosine analog inhibitor of viral RdRp. Its in vitro and in vivo efficacy against a wide range of RNA viruses, coupled with a favorable pharmacokinetic profile in early clinical trials, supports its continued development as a potential therapeutic for emerging viral diseases. This technical guide provides a comprehensive resource for researchers and drug development professionals working with Galidesivir, offering key data and detailed methodologies to facilitate further investigation and development.
Disclaimer: This document is intended for informational purposes for a research audience and does not constitute medical advice. The synthesis and use of Galidesivir should only be conducted by qualified professionals in appropriate laboratory settings.
A Technical Guide to the Broad-Spectrum Antiviral Activity of Galidesivir Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Galidesivir (BCX4430) is a broad-spectrum antiviral agent demonstrating significant potential as a medical countermeasure against a wide array of RNA viruses of public health concern.[1] As an adenosine nucleoside analog, its mechanism of action is centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of most RNA viruses.[2] Extensive in vitro and in vivo studies have confirmed its activity against more than 20 RNA viruses across nine different families, including highly pathogenic viruses such as Ebola, Marburg, Zika, and coronaviruses.[3][4] This technical guide provides a comprehensive overview of Galidesivir's mechanism of action, summarizes its in vitro and in vivo efficacy with quantitative data, details relevant experimental protocols, and illustrates key pathways and workflows.
Mechanism of Action
Galidesivir is a prodrug that requires intracellular activation to exert its antiviral effect.[5] Its primary target is the viral RNA-dependent RNA polymerase (RdRp), distinguishing it from host cellular polymerases and thereby minimizing off-target effects.[6]
The activation and inhibition process involves several key steps:
-
Cellular Uptake: Galidesivir, as a small molecule nucleoside analog, is taken up by host cells.[7]
-
Anabolic Phosphorylation: Once inside the cell, host cellular kinases phosphorylate Galidesivir into its active triphosphate form, BCX4430-TP.[5][6]
-
Competitive Inhibition: The active Galidesivir triphosphate (BCX4430-TP) is a structural mimic of adenosine triphosphate (ATP).[5] It competes with the natural ATP substrate for the active site of the viral RdRp enzyme.[8]
-
RNA Chain Termination: Upon incorporation into the nascent viral RNA strand, Galidesivir triphosphate disrupts the elongation process, causing premature chain termination.[8][9] This action effectively halts viral replication.[9]
The diagram below illustrates this intracellular signaling and activation pathway.
Caption: Intracellular activation pathway and mechanism of action of Galidesivir.
Broad-Spectrum In Vitro Activity
Galidesivir has demonstrated a wide range of activity against numerous RNA viruses in cell culture-based assays.[6] Its efficacy is typically measured by the half-maximal effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral replication. The half-maximal cytotoxic concentration (CC₅₀) is also determined to calculate the selectivity index (SI = CC₅₀/EC₅₀), a measure of the drug's therapeutic window.
| Viral Family | Virus | Cell Line | EC₅₀ (µM) | Reference |
| Filoviridae | Ebola virus (EBOV) | Vero | Data Varies | [6] |
| Marburg virus (MARV) | Vero | Data Varies | [6] | |
| Flaviviridae | Yellow Fever virus (YFV) | Vero | Data Varies | [6] |
| Zika virus (ZIKV) | Vero | Data Varies | [6] | |
| Tick-borne encephalitis virus (TBEV) | Vero | Data Varies | [6] | |
| Bunyavirales | Rift Valley Fever virus (RVFV) | Vero | 20.4 to >100 | [10] |
| Coronaviridae | MERS-CoV | Vero | Moderate Activity | [11] |
| SARS-CoV | Vero | Moderate Activity | [11] | |
| SARS-CoV-2 | Vero E6 | Data Varies | [5] | |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | ~3 to ~68 | [2] |
| Arenaviridae | Pichinde virus (PICV) | Vero | ~3 to ~68 | |
| Togaviridae | Chikungunya virus (CHIKV) | Vero | Data Varies | [12] |
Note: Specific EC₅₀ values often vary between studies due to differences in cell lines, viral strains, and assay protocols. It is noteworthy that Vero cells, a commonly used cell line, are known to inefficiently phosphorylate Galidesivir to its active form, which may result in higher EC₅₀ values than observed in vivo.[10][11]
In Vivo Efficacy in Animal Models
The antiviral activity of Galidesivir observed in cell culture often translates to significant efficacy in various animal models of viral diseases. In many cases, the in vivo potency is greater than what in vitro results would predict.[6]
| Virus | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Ebola virus (EBOV) | Rhesus Macaque | 100 mg/kg LD, then 25 mg/kg BID (IM) | 100% survival when initiated 48h post-infection. | [13] |
| Marburg virus (MARV) | Cynomolgus Macaque | Not Specified | 100% protection when initiated up to 48h post-infection. | [13] |
| Yellow Fever virus (YFV) | Syrian Hamster | Not Specified | Effective treatment and survival benefit. | [6] |
| Zika virus (ZIKV) | Rhesus Macaque | 100 mg/kg BID (IM) | Prevented or rapidly reduced viremia. | [6] |
| Rift Valley Fever (RVFV) | Syrian Hamster | 400 mg/kg LD, then 100 mg/kg/day (IP) | Delayed mortality and 50-70% protection. | [6] |
| SARS-CoV-2 | Syrian Hamster | 100 mg/kg BID (IP) | Reduced viral burden and lung pathology when initiated 24h pre-infection. | [7][11] |
LD: Loading Dose; BID: Twice Daily; IM: Intramuscular; IP: Intraperitoneal.
Experimental Protocols and Workflows
Accurate assessment of antiviral activity requires standardized and robust experimental protocols. Below are detailed methodologies for key assays used in the evaluation of Galidesivir.
Protocol: Viral Titer Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, Huh-7) in 24-well or 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a serial dilution series of Galidesivir hydrochloride in cell culture medium. Include a vehicle-only control (e.g., Lactated Ringer's Injection USP).[7]
-
Treatment: Remove the growth medium from the cell monolayers and add the prepared compound dilutions. Incubate for 1-2 hours.
-
Infection: Infect the cells with the virus of interest at a predetermined multiplicity of infection (MOI), typically between 0.01 and 0.1.
-
Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours), depending on the virus kinetics.
-
Supernatant Harvest: Collect the cell culture supernatants, which contain progeny virus particles.
-
Titration: Determine the viral titer in each supernatant sample using a standard method such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Calculate the percent inhibition of viral titer relative to the vehicle control for each compound concentration. The EC₅₀ value is determined by non-linear regression analysis.
Protocol: Cytotoxicity Assay
This assay measures the toxicity of the compound to the host cells, which is crucial for determining the selectivity index.
-
Cell Seeding: Seed cells in a 96-well plate as described for the viral titer reduction assay.
-
Compound Addition: Add the same serial dilutions of Galidesivir to the cells. Include a "cells only" (no compound) control and a "lysis" (maximum toxicity) control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Readout: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percent cell viability relative to the "cells only" control. The CC₅₀ value is determined by non-linear regression analysis.
Workflow: Antiviral Compound Screening
The general workflow for screening compounds like Galidesivir for antiviral activity is depicted below.
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BioCryst Provides Update on Galidesivir Program | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 4. BioCryst Begins Clinical Trial with Galidesivir for Treatment of Patients with COVID-19 | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 5. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 6. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Galidesivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. researchgate.net [researchgate.net]
- 11. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - ProQuest [proquest.com]
- 12. BioCryst Completes Phase 1 Clinical Trial of Galidesivir | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 13. Efficacy of Galidesivir against Ebola Virus Disease in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Galidesivir Hydrochloride: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galidesivir (BCX4430) is a broad-spectrum antiviral agent effective against a wide range of RNA viruses.[1][2][3] It is an adenosine analog that functions as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[3] This document provides a detailed protocol for the synthesis of Galidesivir hydrochloride (Gal-HCl), compiling information from published literature and patents. The protocol outlines two primary synthetic routes, detailing the necessary reagents, reaction conditions, and purification methods. Additionally, it includes information on the mechanism of action, analytical characterization, and safety precautions. This guide is intended for use by qualified researchers and drug development professionals in a laboratory setting.
Introduction
Galidesivir, chemically known as (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[2,1-f][1][4][5]triazin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, is a potent inhibitor of viral RNA-dependent RNA polymerase.[3] Upon administration, it is converted to its active triphosphate form, which is then incorporated into the nascent viral RNA chain, leading to premature chain termination and inhibition of viral replication.[1][2] Several synthetic routes to Galidesivir have been reported, with varying starting materials and overall yields. This document details two prominent synthetic pathways.
Mechanism of Action
The antiviral activity of Galidesivir stems from its ability to mimic the natural adenosine nucleotide. Cellular kinases phosphorylate Galidesivir to its active triphosphate metabolite. This triphosphate analog then competes with endogenous adenosine triphosphate (ATP) for incorporation into the growing viral RNA strand by the viral RdRp. Once incorporated, the modified azasugar moiety of Galidesivir disrupts the conformation of the RNA chain, leading to premature termination of RNA synthesis and thus inhibiting viral replication.[1][2]
Caption: Mechanism of action of Galidesivir.
Synthetic Protocols
Two primary synthetic routes for this compound are detailed below.
Route 1: Synthesis from a Nucleoside Analog (BCX1777)
This synthetic route involves a seven-step process starting from the precursor BCX1777, with a reported overall yield of 22-25%.[1] A variation of this route involves the direct transformation of a nucleoside analog via acetylation, chlorination, and ammonolysis.[1][2]
Table 1: Reagents and Solvents for Route 1
| Step | Reagent/Solvent | Purpose |
| 1 | Acetic anhydride, Pyridine | Acetylation of hydroxyl groups |
| 2 | Dimethylchloromethyleneammonium chloride | Chlorination |
| 3 | Ammonia | Ammonolysis and deprotection |
| 4 | Hydrochloric acid | Salt formation |
Experimental Protocol:
Step 1: Acetylation
-
Dissolve the starting nucleoside analog (BCX1777) in pyridine.
-
Add acetic anhydride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with methanol and concentrate under reduced pressure to obtain the tri-O-acetate intermediate.
Step 2: Chlorination
-
Dissolve the tri-O-acetate intermediate in an appropriate aprotic solvent.
-
Add dimethylchloromethyleneammonium chloride and stir at the specified temperature and duration as per the referenced patent.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and perform an aqueous work-up to isolate the chlorinated intermediate.
Step 3: Ammonolysis and Deprotection
-
Dissolve the chlorinated intermediate in a solution of ammonia in methanol.
-
Stir the mixture in a sealed vessel at room temperature or with gentle heating until the reaction is complete.
-
Remove the solvent under reduced pressure to yield the crude Galidesivir free base.
Step 4: Salt Formation
-
Dissolve the crude Galidesivir in a suitable alcohol (e.g., isopropanol).
-
Add a solution of hydrochloric acid in the same solvent dropwise until the pH is acidic.
-
Stir the mixture to induce crystallization.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Route 2: Convergent Synthesis from Furfuryl Alcohol
A more recent and cost-effective 10-step synthesis has been developed starting from readily available furfuryl alcohol, with a reported overall yield of 35%.[4] This route involves the key steps of Achmatowicz oxidation and stereoselective reductive amination.
Table 2: Key Reagents and Transformations for Route 2
| Step | Reagent/Transformation | Purpose |
| 1 | Protected Furfuryl Alcohol | Starting material |
| 2 | Achmatowicz Oxidation | Formation of a pyranone intermediate |
| 3 | Dihydroxylation | Introduction of hydroxyl groups |
| 4 | Stereoselective Reductive Amination | Closure of the aza-sugar ring |
| 5-10 | Further functional group manipulations | Completion of the synthesis |
Experimental Protocol (Conceptual Outline):
The detailed step-by-step procedure for this newer route is proprietary and not fully disclosed in the public domain. However, the key transformations are outlined below for conceptual understanding.
-
Preparation of the Aza-sugar Moiety: The synthesis begins with the Achmatowicz oxidation of a protected furfuryl alcohol to form a pyranone. This is followed by dihydroxylation to introduce the necessary stereocenters. The crucial step is a stereoselective reductive amination to close the pyrrolidine ring, forming the core aza-sugar structure of Galidesivir.[4]
-
Coupling with the Heterocyclic Base: The synthesized aza-sugar intermediate is then coupled with the 4-aminopyrrolo[2,1-f][1][4][5]triazine base.
-
Deprotection and Salt Formation: The final steps involve the removal of protecting groups and conversion to the hydrochloride salt, similar to the final step in Route 1.
Caption: Overview of Galidesivir Synthesis Routes.
Purification and Analysis
Purification of this compound is critical to ensure high purity for research and development purposes.
Purification Protocol:
-
Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an alcohol/water mixture. The choice of solvent will depend on the impurity profile.
-
Chromatography: If significant impurities remain, column chromatography on silica gel or preparative HPLC can be employed. A suitable eluent system would need to be developed based on the polarity of the compound and impurities.
Analytical Characterization:
The identity and purity of the synthesized this compound should be confirmed by a battery of analytical techniques.
Table 3: Analytical Methods for this compound
| Method | Purpose | Expected Results |
| NMR Spectroscopy | ||
| 1H NMR | Structural elucidation and confirmation | Characteristic peaks corresponding to the protons of the pyrrolidine and pyrrolotriazine rings. |
| 13C NMR | Structural confirmation | Resonances for all carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the mass of the Galidesivir free base. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity, with retention time matching a reference standard. |
| Elemental Analysis | Elemental composition confirmation | Percentages of C, H, N, and O consistent with the molecular formula C11H16ClN5O3. |
digraph "Quality_Control_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];Crude_Product [label="Crude Galidesivir HCl"]; Purification [label="Purification\n(Recrystallization/Chromatography)"]; Purified_Product [label="Purified Galidesivir HCl"]; Analysis [shape=Mdiamond, label="Analytical Characterization", color="#EA4335", fillcolor="#FFFFFF"]; NMR [label="NMR (1H, 13C)"]; MS [label="Mass Spectrometry"]; HPLC [label="HPLC"]; Elemental [label="Elemental Analysis"]; Final_Product [label="Final Product (>98% Purity)", shape=ellipse, color="#FBBC05"];
Crude_Product -> Purification; Purification -> Purified_Product; Purified_Product -> Analysis; Analysis -> NMR; Analysis -> MS; Analysis -> HPLC; Analysis -> Elemental; {NMR, MS, HPLC, Elemental} -> Final_Product; }
Caption: Quality Control Workflow for Galidesivir HCl.
Safety Precautions
This compound is a potent antiviral compound and should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the synthesis of this compound. By following the outlined procedures and adhering to the safety guidelines, researchers and drug development professionals can successfully synthesize and purify this important antiviral compound for further investigation and development. The provided diagrams and tables offer a clear and concise summary of the key aspects of the synthesis and quality control processes.
References
- 1. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. BCX4430 – A broad-spectrum antiviral adenosine nucleoside analog under development for the treatment of Ebola virus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHEM005 - Total Synthesis of Novel Antivirotics | ISEF [isef.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assays of Galidesivir Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galidesivir (BCX4430) is a broad-spectrum antiviral agent, an adenosine nucleoside analog, that has demonstrated in vitro and in vivo efficacy against a wide range of RNA viruses.[1][2] Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many viruses.[3][4][5][6] Upon administration, Galidesivir is metabolized into its active triphosphate form, which acts as a competitive inhibitor of the viral RdRp, leading to premature chain termination of the nascent viral RNA.[3][5] This document provides detailed protocols for key in vitro assays to evaluate the antiviral activity and cytotoxicity of Galidesivir hydrochloride.
Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase
This compound is a prodrug that must be phosphorylated by cellular kinases to its active triphosphate form (BCX4430-TP).[1] This active metabolite mimics adenosine triphosphate (ATP) and is incorporated into the growing viral RNA strand by the viral RdRp. The incorporation of BCX4430-TP disrupts the elongation process, causing premature termination of the RNA chain and thus inhibiting viral replication.[3]
Caption: Mechanism of action of Galidesivir.
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro antiviral activity and cytotoxicity of Galidesivir against a selection of RNA viruses. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
| Virus Family | Virus Species | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Coronaviridae | SARS-CoV-2 | Caco-2 | 9.8 | >100 | >10.2 | [7] |
| SARS-CoV-2 | Vero-76 | 13.5 | >100 | >7.4 | [7] | |
| MERS-CoV | Vero | - | - | >1.5 | [8] | |
| SARS-CoV | Vero | - | - | >5.1 | [8] | |
| Filoviridae | Ebola Virus (EBOV) | - | - | - | - | [1] |
| Marburg Virus (MARV) | - | - | - | - | [1] | |
| Flaviviridae | Yellow Fever Virus (YFV) | Vero | - | - | >7 | [8] |
| Zika Virus (ZIKV) | Vero 76 | - | >100 | - | [4] | |
| Phenuiviridae | Rift Valley Fever Virus (RVFV) | Vero | 20.4 - 41.6 | >100 | - | [1] |
| Peribunyaviridae | La Crosse Virus (LACV) | Vero | - | - | >7.5 | [2] |
Experimental Protocols
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of this compound to protect cells from the cytopathic effects of viral infection.
Caption: Workflow for a CPE inhibition assay.
Materials:
-
Susceptible host cell line (e.g., Vero, Caco-2)
-
Virus stock of known titer
-
This compound
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Neutral Red solution
-
Destaining solution (e.g., 50% ethanol, 1% acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a 96-well plate with host cells at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Drug Treatment: When the cell monolayer is confluent, remove the growth medium and add the prepared drug dilutions to the wells. Include wells for virus control (no drug) and cell control (no virus, no drug).
-
Virus Infection: Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Quantification of CPE (Neutral Red Staining): a. Remove the culture medium from the wells. b. Add 100 µL of Neutral Red solution to each well and incubate for 2-3 hours to allow for dye uptake by viable cells. c. Remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of destaining solution. d. Shake the plate for 10 minutes to solubilize the dye. e. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of CPE inhibition for each drug concentration relative to the virus and cell controls. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of this compound.
Caption: Workflow for a virus yield reduction assay.
Materials:
-
Susceptible host cell line
-
Virus stock
-
This compound
-
Cell culture medium
-
6-well or 12-well cell culture plates for the initial infection
-
96-well plates for TCID50 or larger plates for plaque assay
-
Agarose or methylcellulose for plaque assay overlay
Procedure:
-
Infection and Treatment: Seed cells in appropriate culture plates and grow to confluency. Infect the cells with the virus at a specific MOI in the presence of various concentrations of this compound.
-
Incubation: Incubate the plates for a period that allows for at least one full replication cycle of the virus (e.g., 24-48 hours).
-
Harvesting Progeny Virus: After incubation, harvest the cell culture supernatant, which contains the newly produced virus particles.
-
Viral Titer Determination (Plaque Assay or TCID50):
-
Plaque Assay: Perform serial dilutions of the harvested supernatants and use them to infect fresh cell monolayers. After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread. After several days of incubation, fix and stain the cells to visualize and count the plaques.
-
TCID50 Assay: Perform serial dilutions of the supernatants and add them to cells in a 96-well plate. Incubate for several days and then assess for CPE. The 50% tissue culture infective dose (TCID50) is the dilution of the virus that causes CPE in 50% of the wells.
-
-
Data Analysis: Calculate the viral titer (Plaque Forming Units/mL or TCID50/mL) for each drug concentration. Compare the titers from the drug-treated wells to the untreated virus control to determine the percentage of virus yield reduction.
Protocol 3: Neutral Red Cytotoxicity Assay
This assay assesses the cytotoxicity of this compound on the host cell line used in the antiviral assays.
Caption: Workflow for a neutral red cytotoxicity assay.
Materials:
-
Host cell line
-
This compound
-
Cell culture medium
-
96-well cell culture plates
-
Neutral Red solution
-
Destaining solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a 96-well plate with the host cell line and incubate for 24 hours to allow for cell attachment and growth.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Neutral Red Staining: a. Remove the medium and add Neutral Red solution to each well. b. Incubate for 2-3 hours. c. Remove the staining solution, wash the cells, and add the destaining solution. d. Shake the plate and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Protocol 4: In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the active triphosphate form of Galidesivir on the viral RdRp enzyme.
Caption: Workflow for an RdRp inhibition assay.
Materials:
-
Purified recombinant viral RdRp enzyme
-
RNA template and primer
-
Nucleoside triphosphates (NTPs), including a labeled nucleotide (e.g., [α-³²P]GTP or a fluorescently labeled NTP)
-
Galidesivir triphosphate
-
Reaction buffer
-
Method for detecting RNA synthesis (e.g., filter binding assay and scintillation counting, or fluorescence detection)
Procedure:
-
Reaction Setup: In a reaction tube, combine the purified RdRp enzyme, RNA template/primer, and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of Galidesivir triphosphate to the reaction tubes.
-
Reaction Initiation: Initiate the RNA synthesis reaction by adding the mixture of NTPs, including the labeled nucleotide.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time.
-
Reaction Termination: Stop the reaction (e.g., by adding EDTA).
-
Detection of RNA Synthesis: Quantify the amount of newly synthesized RNA. For a filter-binding assay, spot the reaction mixture onto a filter membrane that binds nucleic acids, wash away unincorporated nucleotides, and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of RdRp inhibition for each concentration of Galidesivir triphosphate. Determine the 50% inhibitory concentration (IC50) from the dose-response curve.
References
- 1. qualitybiological.com [qualitybiological.com]
- 2. pblassaysci.com [pblassaysci.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Galidesivir Hydrochloride Testing in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galidesivir (BCX4430) is a broad-spectrum antiviral agent, an adenosine nucleoside analog, that has demonstrated potent in vitro and in vivo efficacy against a wide range of RNA viruses. Its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many viruses.[1][2] Galidesivir is a prodrug that is converted intracellularly to its active triphosphate form, which then acts as a competitive inhibitor of ATP, leading to premature chain termination of the nascent viral RNA.[2] These application notes provide detailed protocols for utilizing cell culture models to evaluate the antiviral activity and cytotoxicity of Galidesivir hydrochloride.
Data Presentation: In Vitro Antiviral Activity of Galidesivir
The antiviral efficacy and corresponding cytotoxicity of Galidesivir have been evaluated across various cell lines and virus families. The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the calculated selectivity index (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window.[3][4]
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Arenaviridae | Lassa virus (LASV) | HeLa | 43.0 | >100 | >2.3 | [1] |
| Junin virus (JUNV) | HeLa | 42.2 | >100 | >2.4 | [1] | |
| Bunyaviridae | Rift Valley Fever virus (RVFV) | HeLa | 41.6 | >100 | >2.4 | [1] |
| La Crosse virus (LACV) | Vero | 13.3 | >100 | >7.5 | [1] | |
| Coronaviridae | SARS-CoV-2 | Caco-2 | 4.9 | >322 | >66 | [5] |
| SARS-CoV-2 | Vero-76 | 16.2 | >322 | >20 | [5] | |
| Filoviridae | Marburg virus (MARV) | Vero-76 | 6.7 | >200 | >29.9 | [1] |
| Ebola virus (EBOV) | Vero-76 | 11.8 | >100 | >8.5 | [1] | |
| Flaviviridae | Yellow Fever virus (YFV) | Huh-7 | 10.1 | >100 | >9.9 | [1] |
| Dengue virus (DENV) | Vero-76 | 32.8 | >297 | >9.0 | [1] | |
| Zika virus (ZIKV) | Vero-76 | 15.0 | >100 | >6.7 | [1] | |
| Paramyxoviridae | Measles virus (MeV) | Vero-76 | 6.19 | >297 | >47.8 | [1] |
| Nipah virus (NiV) | HeLa | 41.9 | >100 | >2.4 | [1] | |
| Picornaviridae | Enterovirus D68 (EV-D68) | HeLa | 13.3 | >100 | >7.5 | [1] |
| Togaviridae | Chikungunya virus (CHIKV) | Vero | 22.1 | >100 | >4.5 | [1] |
Mechanism of Action
Galidesivir functions as a nucleoside analog inhibitor of viral RNA-dependent RNA polymerase (RdRp). As a prodrug, it requires intracellular phosphorylation to its active triphosphate form. This active metabolite is then incorporated into the growing viral RNA chain, causing premature termination and halting viral replication.[1][2][6]
Experimental Workflow for Antiviral Testing
The evaluation of Galidesivir's antiviral properties typically follows a standardized workflow, beginning with cytotoxicity assessment to determine the appropriate concentration range for antiviral assays, followed by efficacy testing using methods such as viral yield reduction or plaque reduction assays.
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Galidesivir Hydrochloride: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galidesivir (BCX4430) is a broad-spectrum antiviral agent, developed by BioCryst Pharmaceuticals with funding from the National Institute of Allergy and Infectious Diseases (NIAID), that has shown promise in combating a range of RNA viruses.[1] As an adenosine nucleoside analog, its mechanism of action involves the inhibition of viral RNA polymerase, leading to premature termination of the elongating RNA strand and subsequent disruption of viral replication.[2][3] This document provides detailed application notes and protocols for evaluating the efficacy of Galidesivir hydrochloride in various animal models, consolidating key findings from preclinical studies.
Galidesivir has demonstrated significant antiviral activity against more than 20 RNA viruses from nine different families, including Filoviridae (Ebola, Marburg), Flaviviridae (Zika, Yellow Fever), and Coronaviridae (SARS-CoV-2).[4] Its efficacy has been assessed in multiple animal models, which are critical for determining its potential therapeutic window, optimal dosing regimens, and overall effectiveness before human clinical trials.[5][6] The protocols and data presented herein are intended to guide researchers in designing and executing robust preclinical studies to further elucidate the therapeutic potential of Galidesivir.
Mechanism of Action
Galidesivir is a prodrug that is metabolized intracellularly to its active triphosphate form. This active metabolite then competes with the natural adenosine triphosphate for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of the Galidesivir triphosphate analog results in chain termination, thereby halting viral replication.
Efficacy Data in Animal Models
The following tables summarize the quantitative data from key preclinical efficacy studies of Galidesivir against various viral pathogens.
Table 1: Efficacy of Galidesivir against Filoviruses (Ebola and Marburg) in Non-Human Primates
| Virus | Animal Model | Galidesivir Dosing Regimen | Time of Treatment Initiation | Survival Rate (%) | Reference |
| Ebola Virus | Rhesus Macaques | 25 mg/kg BID IM | Immediately post-infection | 100% (6/6) | [7][8] |
| Ebola Virus | Rhesus Macaques | 100 mg/kg BID loading dose, then 25 mg/kg BID IM for 11 days | 48 hours post-infection | 100% (6/6) | [5][7][8] |
| Ebola Virus | Rhesus Macaques | 100 mg/kg BID loading dose, then 25 mg/kg BID IM for 11 days | 72 hours post-infection | 67% (4/6) | [5][7][8] |
| Marburg Virus | Cynomolgus Macaques | Not Specified | 24-48 hours post-infection | 100% | [5][9] |
| Marburg Virus | Non-Human Primates | Not Specified | 1 hour, 24 hours, or 48 hours post-infection | 94% (overall) | [5] |
Table 2: Efficacy of Galidesivir against Flaviviruses (Zika and Yellow Fever)
| Virus | Animal Model | Galidesivir Dosing Regimen | Time of Treatment Initiation | Key Findings | Reference |
| Zika Virus | Rhesus Macaques | Range of doses evaluated | As early as 90 mins and up to 72 hours post-infection | Rapidly reduced viral loads to undetectable levels.[4][10] Animals treated within 24 hours did not develop plasma viremia.[11] | [4][10][11][12] |
| Zika Virus | Rhesus Macaques | Loading dose of 100mg/kg BID followed by a maintenance dose of 25mg/kg BID for nine days | Up to 5 days post-intravaginal challenge | Protected against viremia and significantly reduced viral RNA in CSF.[11][13] | [11][13] |
| Yellow Fever Virus | Animal Models | Not specified in detail | Not specified in detail | Demonstrated survival benefits.[4] | [4][6][14] |
Table 3: Efficacy of Galidesivir against Other RNA Viruses
| Virus | Animal Model | Galidesivir Dosing Regimen | Time of Treatment Initiation | Key Findings | Reference |
| SARS-CoV-2 | Syrian Golden Hamsters | 100 mg/kg BID | 24 hours prior to infection | Reduced lung pathology and viral burden.[15][16] | [15][16] |
| Rift Valley Fever Virus | Syrian Golden Hamsters | Loading dose of 400 mg/kg, then 100 mg/kg BID | 30 minutes prior to infection | 70% survival rate.[15] | [15][17][18] |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of Galidesivir in non-human primate and rodent models. These should be adapted based on the specific virus, animal model, and institutional guidelines.
Non-Human Primate (NHP) Efficacy Study Protocol (General)
This protocol is based on studies conducted in Rhesus and Cynomolgus macaques for Ebola and Marburg viruses.[7][8]
-
Animal Model: Adult Rhesus macaques (Macaca mulatta) or Cynomolgus macaques (Macaca fascicularis).
-
Virus Challenge:
-
Prepare a well-characterized stock of the virus (e.g., Ebola virus/H.sapiens-tc/GIN/2014/Makona-C05 or Marburg virus).
-
Challenge animals via intramuscular (IM) injection with a target dose (e.g., 1,000 PFU).
-
-
This compound Formulation:
-
Prepare Galidesivir for injection in a suitable vehicle (e.g., sterile water for injection).
-
-
Treatment Groups:
-
Group 1 (Control): Vehicle placebo administered on the same schedule as the treatment groups.
-
Group 2 (Treatment): Galidesivir administered at a specified dose and schedule (e.g., 100 mg/kg loading dose followed by 25 mg/kg maintenance dose twice daily for 11 days).[7]
-
-
Administration: Administer Galidesivir or placebo via IM injection.
-
Monitoring and Sample Collection:
-
Conduct daily clinical observations for signs of disease.
-
Collect blood samples at predetermined intervals (e.g., daily for the first 14 days) for virological and hematological analysis.
-
Process blood to separate plasma for viral load quantification by qRT-PCR.
-
-
Endpoints:
-
Primary: Survival.
-
Secondary: Plasma viral load, clinical scores, and hematological parameters.
-
Rodent Efficacy Study Protocol (General)
This protocol is based on studies conducted in Syrian golden hamsters for SARS-CoV-2.[15][16]
-
Animal Model: Adult Syrian golden hamsters.
-
Virus Challenge:
-
Prepare a well-characterized stock of the virus (e.g., SARS-CoV-2).
-
Challenge animals via intranasal instillation.
-
-
This compound Formulation:
-
Prepare Galidesivir for injection in a suitable vehicle.
-
-
Treatment Groups:
-
Group 1 (Control): Vehicle placebo.
-
Group 2 (Pre-treatment): Galidesivir administered prior to viral challenge (e.g., 100 mg/kg BID starting 24 hours before infection).[15]
-
Group 3 (Post-treatment): Galidesivir administered after viral challenge.
-
-
Administration: Administer Galidesivir or placebo via IM or intraperitoneal injection.
-
Monitoring and Sample Collection:
-
Monitor body weight and clinical signs daily.
-
At selected time points, euthanize subsets of animals to collect tissues (e.g., lungs, spleen) for virological and pathological analysis.
-
Homogenize tissues to quantify viral load and for histopathological examination.
-
-
Endpoints:
-
Primary: Reduction in lung viral load and pathology.
-
Secondary: Body weight changes, clinical scores.
-
Conclusion
The available preclinical data strongly support the broad-spectrum antiviral activity of this compound against a variety of significant viral pathogens. The animal models and protocols outlined in these application notes provide a framework for the continued evaluation of Galidesivir's efficacy. Non-human primate models, in particular, have been instrumental in demonstrating the potential for high survival rates against lethal filovirus infections, even with delayed treatment initiation.[5] Rodent models have also proven valuable for assessing efficacy against other viruses like SARS-CoV-2.[15][16] Further studies utilizing these models will be crucial for optimizing dosing strategies and supporting the potential use of Galidesivir as a critical countermeasure against existing and emerging viral threats.
References
- 1. Galidesivir - Wikipedia [en.wikipedia.org]
- 2. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Galidesivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Galidesivir Stops Zika Viral Replication in Primate Model | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 5. islandpharmaceuticals.com [islandpharmaceuticals.com]
- 6. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Galidesivir against Ebola Virus Disease in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Island Pharmaceuticals reports breakthrough survival data for galidesivir in Marburg and Ebola studies - Biotech [biotechdispatch.com.au]
- 10. Galidesivir Stops Zika Viral Replication in Primate Model [finance.yahoo.com]
- 11. academic.oup.com [academic.oup.com]
- 12. A direct-acting antiviral drug abrogates viremia in Zika virus-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Galidesivir limits Rift Valley fever virus infection and disease in Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Galidesivir limits Rift Valley fever virus infection and disease in Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Galidesivir Hydrochloride in Ebola Virus Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Galidesivir hydrochloride (BCX4430) in Ebola virus (EBOV) research. Galidesivir is a broad-spectrum antiviral agent that has shown significant efficacy against a variety of RNA viruses, including EBOV.[1][2][3] This document outlines its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed protocols for essential experiments.
Mechanism of Action
Galidesivir is an adenosine nucleoside analogue.[1][3] Its antiviral activity stems from its ability to inhibit the viral RNA-dependent RNA polymerase (RdRp).[2] Upon entering a host cell, Galidesivir is metabolized into its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the viral RdRp, leading to premature chain termination during viral RNA replication and thereby preventing the propagation of the virus.[2]
References
Galidesivir Hydrochloride: Application Notes and Protocols for Marburg Virus Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galidesivir (BCX4430) is a broad-spectrum antiviral agent demonstrating significant potential as a medical countermeasure against high-consequence pathogens, including the Marburg virus (MARV).[1][2][3][4][5][6] An adenosine nucleoside analog, Galidesivir targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[2] Its mechanism of action involves incorporation into the nascent viral RNA chain, leading to premature termination and inhibition of viral replication.[1][2] Preclinical studies, particularly in non-human primate models, have shown promising efficacy of Galidesivir in preventing mortality from Marburg virus disease (MVD), even when administered post-exposure.[1][7] These application notes provide a summary of the available data and detailed protocols for the evaluation of Galidesivir hydrochloride in Marburg virus research.
Mechanism of Action
Galidesivir is a prodrug that is metabolized intracellularly to its active triphosphate form. This active metabolite mimics the natural adenosine triphosphate (ATP) and is incorporated into the growing viral RNA strand by the viral RdRp. The presence of the modified nucleoside disrupts the processive synthesis of the viral genome, causing premature chain termination and halting viral replication.[1][2]
Caption: Mechanism of action of Galidesivir in inhibiting Marburg virus replication.
Data Presentation
In Vitro Efficacy of Galidesivir
| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |
| Filoviridae | Marburg Virus | Not Specified | ~3 - 68* | [8] |
| Arenaviridae | Lassa Virus | HeLa | 43.0 | [8] |
| Arenaviridae | Junin Virus | HeLa | 42.2 | [8] |
| Phenuiviridae | Rift Valley Fever Virus | Vero 76 | 20.4 | [8] |
| Phenuiviridae | Rift Valley Fever Virus | HeLa | 41.6 | [8] |
Note: The EC50 range of 3-68 µM is reported for negative-sense RNA viruses, which includes Marburg virus. Specific EC50 values for Marburg virus in designated cell lines are not yet publicly available.
In Vivo Efficacy of Galidesivir against Marburg Virus in Non-Human Primates
| Animal Model | Treatment Initiation (Post-Infection) | Dosage Regimen | Survival Rate (%) | Placebo Survival Rate (%) | Reference |
| Cynomolgus Macaque | 1 hour | Not Specified | Not Specified | Not Specified | [9] |
| Cynomolgus Macaque | 24 hours | Not Specified | 100 | 0 | [7] |
| Cynomolgus Macaque | 48 hours | Not Specified | 100 | 0 | [7] |
| Overall | - | - | 94 | 0 | [7][9] |
Experimental Protocols
In Vitro Antiviral Assay: Plaque Reduction Assay
This protocol provides a general framework for determining the in vitro efficacy of Galidesivir against Marburg virus using a plaque reduction assay. All work with live Marburg virus must be conducted in a Biosafety Level 4 (BSL-4) laboratory.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Marburg virus stock (e.g., Angola, Musoke, or Ravn strain)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Minimum Essential Medium (MEM)
-
Agarose (for overlay)
-
Neutral Red stain
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding:
-
One day prior to infection, seed Vero E6 cells in 6-well or 12-well plates at a density that will form a confluent monolayer overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of Galidesivir in serum-free MEM to achieve the desired final concentrations for the assay.
-
-
Virus Dilution:
-
Dilute the Marburg virus stock in serum-free MEM to a concentration that will yield a countable number of plaques (typically 50-100 plaque-forming units [PFU] per well).
-
-
Infection and Treatment:
-
Aspirate the growth medium from the confluent cell monolayers and wash once with PBS.
-
In triplicate, add the prepared Galidesivir dilutions to the wells.
-
Add the diluted virus suspension to each well.
-
Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate at 37°C for 1 hour to allow for viral adsorption.
-
-
Agarose Overlay:
-
After the adsorption period, aspirate the inoculum.
-
Gently overlay the cells with MEM containing 2% FBS and 0.5% agarose.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
After incubation, add a second overlay containing Neutral Red to stain the viable cells.
-
Incubate for an additional 2-4 hours.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each Galidesivir concentration compared to the virus control.
-
Determine the 50% effective concentration (EC50) by regression analysis of the dose-response curve.
-
Caption: Workflow for the in vitro plaque reduction assay.
In Vivo Efficacy Study in Non-Human Primates
This protocol outlines a representative study design for evaluating the efficacy of Galidesivir in a non-human primate model of Marburg virus disease. All animal studies with Marburg virus must be conducted in a BSL-4 facility and approved by an Institutional Animal Care and Use Committee (IACUC).
Animal Model:
-
Species: Rhesus macaques (Macaca mulatta) or Cynomolgus macaques (Macaca fascicularis).[10][11][12][13]
-
Age/Weight: Young adult animals, with specific weight ranges defined in the study protocol.
-
Health Status: Animals should be healthy and free of common primate pathogens.
Virus Challenge:
-
Virus Strain: Marburg virus Angola strain is often used due to its high virulence.[14]
-
Challenge Dose: A target dose of 1000 PFU is typically used to ensure a uniformly lethal infection in control animals.[10][14]
-
Route of Administration: Intramuscular (IM) injection is a common route of challenge.[10]
Treatment Regimen:
-
Test Article: this compound formulated for injection.
-
Dosing: Based on previous studies, a loading dose followed by maintenance doses may be considered. For example, a regimen could consist of a loading dose administered at 24 or 48 hours post-infection, followed by twice-daily maintenance doses.
-
Route of Administration: Intramuscular (IM) injection.
-
Control Group: A placebo group receiving a vehicle control on the same schedule as the treated group is essential.
Experimental Procedure:
-
Acclimation: Animals are acclimated to the BSL-4 facility and handling procedures.
-
Baseline Data Collection: Collect baseline physiological data, including temperature, weight, and blood samples for hematology and serum chemistry.
-
Virus Challenge: Anesthetize the animals and administer the Marburg virus challenge via the chosen route.
-
Treatment Initiation: At the predetermined time points (e.g., 24 or 48 hours post-infection), initiate treatment with Galidesivir or placebo.
-
Clinical Monitoring:
-
Observe animals at least twice daily for clinical signs of illness (e.g., fever, anorexia, depression, rash, bleeding).
-
Record body weights and temperatures daily.
-
-
Sample Collection:
-
Collect blood samples at regular intervals to monitor viremia (by qRT-PCR), hematology, and serum chemistry.
-
-
Endpoint:
-
The primary endpoint is survival.
-
Animals that meet pre-defined humane endpoint criteria (e.g., severe moribund condition) are euthanized.
-
-
Necropsy: Conduct a full necropsy on all animals to collect tissues for virological and pathological analysis.
Caption: Experimental workflow for in vivo efficacy testing in non-human primates.
Conclusion
This compound has demonstrated significant promise as a post-exposure therapeutic for Marburg virus disease in rigorous preclinical models. The data summarized and the protocols provided herein offer a foundation for further research and development of this important antiviral candidate. Adherence to strict safety protocols within a BSL-4 environment is paramount for all studies involving live Marburg virus.
References
- 1. Small molecule, big advance against Marburg virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCX4430 - A broad-spectrum antiviral adenosine nucleoside analog under development for the treatment of Ebola virus disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. Galidesivir - Wikipedia [en.wikipedia.org]
- 7. Island Pharmaceuticals reports breakthrough survival data for galidesivir in Marburg and Ebola studies - Biotech [biotechdispatch.com.au]
- 8. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 9. islandpharmaceuticals.com [islandpharmaceuticals.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Natural History of Aerosol Exposure with Marburg Virus in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | Animal models for Ebola and Marburg virus infections [frontiersin.org]
- 14. Marburg Virus Angola Infection of Rhesus Macaques: Pathogenesis and Treatment with Recombinant Nematode Anticoagulant Protein c2 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galidesivir (BCX4430) is a broad-spectrum antiviral agent that has demonstrated activity against a range of RNA viruses, including coronaviruses.[1][2][3] As an adenosine nucleoside analog, its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[3][4] This document provides detailed application notes and experimental protocols for the use of Galidesivir hydrochloride in coronavirus research, with a focus on SARS-CoV, MERS-CoV, and SARS-CoV-2.
Mechanism of Action
Galidesivir is a prodrug that, upon entering a host cell, is metabolized by cellular kinases into its active triphosphate form, Galidesivir triphosphate (Gal-TP).[1][5] Gal-TP acts as a competitive inhibitor of adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the viral RdRp.[2] The incorporation of Gal-TP into the growing RNA strand leads to premature chain termination, thereby halting viral replication.[1][4]
Data Presentation
In Vitro Efficacy and Cytotoxicity
The following table summarizes the in vitro activity of Galidesivir against various coronaviruses and its effect on cell viability.
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| SARS-CoV | Vero | - | 57.7 | >100 | >1.7 | [2] |
| MERS-CoV | Vero | - | 68.4 | >100 | >1.5 | [2] |
| SARS-CoV-2 | Caco-2 | VYR Assay | - | - | >5.1 | [2] |
| SARS-CoV-2 | Vero-76 | VYR Assay | - | - | >1.5 | [2] |
| SARS-CoV-2 | Vero-76 | CPE Assay | - | - | - | [2] |
Note: Specific EC50 values for SARS-CoV-2 in Caco-2 and Vero-76 cells were not explicitly stated in the provided search results, but the selectivity indices were reported.
In Vivo Efficacy in a Hamster Model of SARS-CoV-2
A study in Syrian golden hamsters demonstrated the in vivo potential of Galidesivir.
| Treatment Group | Dosing Regimen | Key Findings | Reference |
| Galidesivir | 100 mg/kg BID, initiated 24h pre-infection | Reduced lung pathology compared to untreated controls.[3] | [3] |
| Galidesivir | - | Early administration reduced SARS-CoV-2 viral burden in lung tissue by 1.4-1.6 log.[6] | [6] |
Clinical Trial Data (NCT03891420)
A Phase 1 clinical trial evaluated the safety and antiviral effects of Galidesivir in hospitalized patients with COVID-19.
| Parameter | Dosing Cohorts | Outcome | Reference |
| Safety | Three escalating intravenous dose levels | Generally safe and well-tolerated with no safety signals identified.[6][7] | [6][7] |
| Clinical Efficacy | - | No clinical efficacy benefit observed compared to placebo. The trial was not designed or sized to demonstrate clinical efficacy.[6][7] | [6][7] |
| Antiviral Effect | - | Associated with a more rapid, dose-dependent decline in viral RNA levels in the respiratory tract.[2][6] | [2][6] |
Experimental Protocols
In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This protocol is a general guideline for determining the antiviral activity of Galidesivir by measuring the reduction in virus-induced cytopathic effect (CPE).
Materials:
-
This compound
-
Susceptible cell line (e.g., Vero E6, Caco-2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Coronavirus stock (e.g., SARS-CoV-2)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS)
-
Plate reader
Procedure:
-
Cell Plating: Seed a 96-well plate with a suspension of the chosen cell line at a density that will result in a confluent monolayer the next day.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.
-
Treatment and Infection:
-
Remove the growth medium from the cells.
-
Add the Galidesivir dilutions to the appropriate wells. Include wells for virus control (cells + virus, no drug) and cell control (cells only, no virus or drug).
-
Add the coronavirus to the wells containing the drug dilutions and the virus control wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-4 days).
-
CPE Assessment:
-
Visually inspect the wells for CPE using a microscope.
-
Quantify cell viability using a suitable assay (e.g., MTS). Add the reagent to each well and incubate according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each drug concentration.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the drug concentration.
-
Determine the 50% cytotoxic concentration (CC50) from the uninfected, drug-treated wells.
-
In Vivo Syrian Hamster Model of SARS-CoV-2 Infection
This protocol outlines a general procedure for evaluating the efficacy of Galidesivir in a hamster model of SARS-CoV-2 infection.
Materials:
-
Syrian golden hamsters
-
This compound
-
Vehicle control (e.g., sterile saline)
-
SARS-CoV-2 virus stock
-
Anesthesia (e.g., isoflurane)
-
Equipment for intraperitoneal and intranasal administration
-
Biosafety level 3 (BSL-3) facility
Procedure:
-
Acclimatization: Acclimatize hamsters to the BSL-3 facility for a minimum of 3 days prior to the start of the experiment.
-
Treatment: Administer this compound or the vehicle control at the desired dose and route (e.g., 100 mg/kg, intraperitoneally) at the specified time points relative to infection (e.g., 24 hours pre-infection).
-
Infection: Anesthetize the hamsters and intranasally inoculate them with a defined dose of SARS-CoV-2.
-
Monitoring: Monitor the animals daily for clinical signs of disease and record their body weight.
-
Euthanasia and Sample Collection: At predetermined time points post-infection, euthanize the animals and collect lung tissue.
-
Analysis:
-
Viral Load: Homogenize a portion of the lung tissue and extract viral RNA. Quantify the viral load using quantitative reverse transcription PCR (qRT-PCR).
-
Histopathology: Fix the remaining lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the lung sections for pathological changes (e.g., inflammation, necrosis, edema).
-
Conclusion
This compound is a promising broad-spectrum antiviral with demonstrated in vitro and in vivo activity against coronaviruses. While clinical trials in COVID-19 patients did not show a clinical efficacy benefit, a dose-dependent reduction in viral RNA was observed, suggesting a potential role for early antiviral intervention. The provided application notes and protocols offer a framework for researchers to further investigate the potential of Galidesivir in the context of coronavirus research and drug development.
References
- 1. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Existing antiviral options against SARS-CoV-2 replication in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. BioCryst Provides Update on Galidesivir Program | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 7. firstwordpharma.com [firstwordpharma.com]
Application Notes & Protocols: High-Throughput Screening for Galidesivir Analogs
Introduction
Galidesivir (BCX4430) is a broad-spectrum antiviral agent demonstrating activity against a wide range of RNA viruses.[1][2] As an adenosine nucleoside analog, its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of viral genomes.[3][4] Galidesivir is a prodrug that, upon entering a host cell, is metabolized by cellular kinases into its active triphosphate form.[1][5] This active metabolite is then incorporated into the nascent viral RNA strand by the RdRp, causing premature chain termination and halting viral replication.[6][7] The discovery of novel analogs of Galidesivir with improved potency, selectivity, or pharmacokinetic properties is a key objective in antiviral drug development. High-throughput screening (HTS) provides the necessary platform to efficiently evaluate large compound libraries for such candidates.[8][9]
These application notes provide detailed protocols for both biochemical and cell-based HTS assays tailored for the discovery and characterization of Galidesivir hydrochloride analogs targeting viral RdRp.
Mechanism of Action: Galidesivir
Galidesivir's antiviral activity is dependent on intracellular metabolic activation and subsequent disruption of viral RNA synthesis.
-
Cellular Uptake: Galidesivir enters the host cell.
-
Phosphorylation: Host cell kinases phosphorylate Galidesivir to its active triphosphate form (Galidesivir-TP).[5]
-
RdRp Inhibition: Galidesivir-TP, mimicking adenosine triphosphate (ATP), is incorporated by the viral RdRp into the growing RNA strand.[1][6]
-
Chain Termination: The incorporation of Galidesivir-TP leads to the premature termination of RNA elongation, thereby inhibiting viral replication.[7]
Section 1: Biochemical Screening Assays
Biochemical, or cell-free, assays provide a direct measure of a compound's ability to inhibit the target enzyme, in this case, the viral RdRp.[10][11] These assays are highly amenable to HTS and are crucial for determining on-target activity without the complexities of cellular uptake, metabolism, or cytotoxicity.[12]
Fluorescence-Based RdRp Inhibition Assay
This assay quantifies the activity of RdRp by measuring the synthesis of double-stranded RNA (dsRNA) from a single-stranded RNA template. A fluorescent dye that intercalates with dsRNA is used to generate a signal proportional to enzyme activity.[10][13]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton-X 100.
-
Enzyme Mix: Recombinant viral RdRp complex (e.g., nsp12/nsp7/nsp8 for coronaviruses) diluted in Assay Buffer to the desired final concentration (e.g., 1-2 µM).[13]
-
Substrate Mix: A single-stranded RNA template (e.g., a poly-A template) and the required nucleotide triphosphates (NTPs) in Assay Buffer.
-
Compound Plates: Prepare serial dilutions of Galidesivir analogs in 100% DMSO. Transfer a small volume (e.g., 1 µL) to a 384-well assay plate. Include positive controls (e.g., Remdesivir triphosphate) and negative controls (DMSO only).[14]
-
Detection Reagent: A dsRNA-specific intercalating dye (e.g., QuantiFluor dsRNA Dye or PicoGreen) diluted in an appropriate buffer as per the manufacturer's instructions.[10][13]
-
-
Assay Procedure (384-well format):
-
To each well of the compound plate, add 20 µL of the Enzyme Mix containing the RNA template.
-
Incubate for 30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the polymerase reaction by adding 5 µL of the Substrate Mix (containing NTPs).
-
Stop the reaction by adding an equal volume of the Detection Reagent.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation ~504 nm, emission ~531 nm for QuantiFluor dye).[13]
-
-
Data Analysis:
-
Normalize the data to the DMSO controls (0% inhibition) and a background control with no enzyme (100% inhibition).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Section 2: Cell-Based Screening Assays
Cell-based assays are indispensable for antiviral drug discovery as they provide insights into a compound's membrane permeability, potential for metabolic activation, and cytotoxicity, all within a biologically relevant context.[16][17][18]
Cytopathic Effect (CPE) Inhibition Assay
Many viruses cause visible damage to host cells, a phenomenon known as the cytopathic effect (CPE), which ultimately leads to cell death.[19] This assay identifies compounds that protect cells from virus-induced death. Cell viability is typically measured using a colorimetric or luminescent reagent.
Experimental Protocol:
-
Reagent and Cell Preparation:
-
Cell Line: Select a cell line susceptible to the target virus (e.g., Vero E6 cells for many viruses). Culture cells to ~90% confluency.
-
Virus Stock: Prepare and titer a stock of the target virus. The Multiplicity of Infection (MOI) must be optimized to cause significant CPE within 48-72 hours.
-
Compound Plates: Prepare serial dilutions of Galidesivir analogs in cell culture medium.
-
Viability Reagent: An ATP-based luminescent reagent (e.g., CellTiter-Glo®) or a colorimetric reagent (e.g., MTT, XTT).
-
-
Assay Procedure (96- or 384-well format):
-
Seed the microplates with cells at an optimized density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[19]
-
Remove the culture medium and add the diluted compounds to the plates.
-
Add the virus suspension at the pre-determined MOI to all wells except the "cells only" controls.
-
Include appropriate controls on each plate:
-
Virus Control: Cells + Virus + Medium (represents 0% protection).
-
Cell Control: Cells + Medium (represents 100% viability).
-
Positive Drug Control: Cells + Virus + a known antiviral.
-
-
Incubate the plates for 48-72 hours at 37°C until significant CPE is observed in the virus control wells.
-
Add the cell viability reagent to all wells according to the manufacturer's protocol.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Cytotoxicity Assessment:
-
In parallel, run a duplicate plate containing the same compound dilutions but without the virus to assess compound-induced cytotoxicity.[20]
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration relative to the cell and virus controls.
-
Determine the half-maximal effective concentration (EC₅₀) from the dose-response curve.
-
Determine the half-maximal cytotoxic concentration (CC₅₀) from the cytotoxicity assay plate.
-
Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀) to assess the compound's therapeutic window.
-
Section 3: Data Presentation and Interpretation
Effective HTS requires robust data analysis and clear presentation. The primary goal is to identify "hits"—compounds that meet predefined activity and selectivity criteria.
Baseline Antiviral Activity of Galidesivir
The following table summarizes the reported in vitro efficacy of the parent compound, Galidesivir, against various RNA viruses. This data serves as a benchmark for evaluating novel analogs.
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | Reference(s) |
| Filoviridae | Ebola Virus | Vero | ~10-20 | [1] |
| Filoviridae | Marburg Virus | Vero | ~10-20 | [1] |
| Flaviviridae | Yellow Fever Virus | Vero | Low µM | [1] |
| Flaviviridae | Zika Virus | Vero, Huh-7 | Low µM | [1] |
| Coronaviridae | MERS-CoV, SARS-CoV, SARS-CoV-2 | Various | ~3 - 68 | [3] |
| Peribunyaviridae | La Crosse Virus | Vero | Low µM | [21] |
Note: EC₅₀ values are approximate and can vary based on the specific cell line, viral strain, and assay conditions.
Comparison of HTS Assay Parameters
| Parameter | Biochemical RdRp Assay | Cell-Based CPE Assay |
| Primary Target | Direct inhibition of viral RdRp enzyme | Protection of host cells from virus-induced death |
| Primary Readout | Fluorescence intensity | Luminescence or Absorbance (Cell Viability) |
| Key Metric | IC₅₀ (Half-maximal inhibitory concentration) | EC₅₀ (Half-maximal effective concentration) |
| Throughput | Very High (384- or 1536-well) | High (96- or 384-well) |
| Information Gained | On-target enzyme kinetics, structure-activity relationship | Efficacy, cytotoxicity, cell permeability, metabolism |
| Limitations | Does not account for cell permeability or metabolism | Mechanism of action is not directly identified |
HTS Cascade and Hit Triage
A successful screening campaign follows a logical progression from primary screening to hit confirmation and secondary validation assays.
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics and safety of the nucleoside analog antiviral drug galidesivir administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 6. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Galidesivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. High-throughput screening identification of poliovirus RNA-dependent RNA polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Antiviral Drug Screening and Evaluation for Other Viruses - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 15. profoldin.com [profoldin.com]
- 16. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deconvoluting Viral Biology and Anti-Viral Drug Discovery with Bioassays | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Galidesivir Hydrochloride Administration in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for Galidesivir hydrochloride (BCX4430), a broad-spectrum antiviral agent, in various laboratory animal models. The included protocols and data summaries are intended to guide researchers in designing and executing preclinical studies.
Galidesivir is an adenosine nucleoside analog that targets the RNA-dependent RNA polymerase (RdRp) of numerous RNA viruses.[1][2] Its efficacy has been demonstrated in animal models against a range of pathogenic viruses, including Filoviruses (Ebola, Marburg), Flaviviruses (Zika, Yellow Fever), Bunyaviruses (Rift Valley Fever), and Coronaviruses (SARS-CoV-2).[1][3][4]
Data Summary: Administration Routes and Efficacy
The following tables summarize the quantitative data from various preclinical studies, detailing the administration routes, dosing regimens, and corresponding efficacy of this compound in different animal models.
Table 1: Galidesivir Administration in Non-Human Primates
| Animal Model | Virus | Administration Route | Dosing Regimen | Efficacy/Outcome | Reference(s) |
| Rhesus Macaques | Ebola Virus (EVD) | Intramuscular (IM) | 25 mg/kg BID, initiated immediately after challenge | 100% protection (6 of 6 animals) | [5] |
| Rhesus Macaques | Ebola Virus (EVD) | Intramuscular (IM) | Loading dose: 100 mg/kg BID on day 2 post-challenge, followed by maintenance doses of 25 mg/kg BID for a total of 11 days | 100% survival (6 of 6 animals) | [5] |
| Rhesus Macaques | Ebola Virus (EVD) | Intramuscular (IM) | Loading dose: 100 mg/kg BID on day 3 post-challenge, followed by maintenance doses of 25 mg/kg BID for a total of 11 days | 67% survival (4 of 6 animals) | [5] |
| Cynomolgus Macaques | Marburg Virus | Intramuscular (IM) | Loading dose: 100 mg/kg, followed by 25 mg/kg BID for 11 days, initiated 2 days post-challenge | 100% survival | [1] |
| Rhesus Macaques | Zika Virus | Intramuscular (IM) | 100 mg/kg BID, initiated 1.5 hours post-challenge | Prevented or rapidly reduced viral burden in blood and CNS | [1][6] |
Table 2: Galidesivir Administration in Rodents
| Animal Model | Virus | Administration Route | Dosing Regimen | Efficacy/Outcome | Reference(s) |
| Mice | Ebola Virus | Intramuscular (IM) or Peroral (PO) | 30 mg/kg | High survival rates | [1] |
| Syrian Golden Hamsters | Yellow Fever Virus (YFV) | Intraperitoneal (IP) | 200 mg/kg/day (dosed BID), initiated up to 3 days post-infection | High survival rates and significant improvement in disease parameters | [1] |
| Syrian Golden Hamsters | SARS-CoV-2 | Intraperitoneal (IP) | 100 mg/kg BID, initiated 24h prior to infection | Reduced lung pathology | [7] |
| Syrian Golden Hamsters | Rift Valley Fever Virus (RVFV) | Intramuscular (IM) or Intraperitoneal (IP) | Not specified | Significantly improved survival outcomes; absence of infectious virus in spleen and majority of serum, brain, and liver samples | [8] |
| Rats | N/A (Pharmacokinetics) | Intravenous (IV) or Intramuscular (IM) | Not specified | Similar compound distribution to various tissues | [1] |
| Guinea Pigs | Marburg Virus | Intraperitoneal (IP) | 15 mg/kg BID, initiated within 48h of infection | Significant protection | [9] |
Experimental Protocols
Protocol 1: Intramuscular (IM) Administration in Rhesus Macaques (Ebola Virus Model)
Objective: To evaluate the efficacy of Galidesivir against Ebola virus disease.
Animal Model: Rhesus macaques.
Materials:
-
This compound (BCX4430)
-
Sterile water for injection or other suitable vehicle
-
Sterile syringes and needles (appropriate gauge for IM injection in macaques)
Procedure:
-
Formulation: Prepare a solution of this compound in a sterile, biocompatible vehicle to the desired concentration.
-
Dosing Regimen (Post-exposure Prophylaxis):
-
Loading Dose: Administer 100 mg/kg of Galidesivir intramuscularly twice daily (BID) starting on day 2 or 3 post-infection.
-
Maintenance Dose: Following the loading dose, administer 25 mg/kg BID for a total treatment duration of 11 days.[5]
-
-
Administration:
-
Restrain the animal appropriately.
-
Administer the calculated volume of the Galidesivir solution via deep intramuscular injection into a large muscle mass (e.g., quadriceps or gluteal muscles).
-
Rotate injection sites for subsequent administrations.
-
-
Monitoring:
-
Observe animals daily for clinical signs of illness.
-
Collect blood samples periodically to monitor plasma viral RNA concentrations.
-
Protocol 2: Intraperitoneal (IP) Administration in Syrian Golden Hamsters (SARS-CoV-2 Model)
Objective: To assess the efficacy of Galidesivir in reducing viral replication and lung pathology associated with SARS-CoV-2.
Animal Model: Syrian golden hamsters (approx. 8 weeks old).
Materials:
-
This compound (BCX4430)
-
Lactated Ringer's Solution (LRS) or other suitable vehicle
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Formulation: Dissolve this compound in LRS to achieve the target concentration.[7]
-
Dosing Regimen:
-
Administer 100 mg/kg of Galidesivir via intraperitoneal injection twice daily (BID) at 12-hour intervals.[7]
-
Treatment can be initiated at various time points relative to infection (e.g., 24 hours pre-infection, 1.5 hours post-infection, or 24 hours post-infection) to evaluate the therapeutic window.[7]
-
-
Administration:
-
Properly restrain the hamster.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Aspirate to ensure the needle is not in a blood vessel or organ before injecting the solution.
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight and clinical scores daily.
-
Collect oropharyngeal swabs at specified time points post-infection for viral load determination.
-
At the study endpoint, euthanize animals and collect lung, turbinate, trachea, and heart tissues for virological and histopathological analysis.[7]
-
Visualizations
Mechanism of Action: Galidesivir
Galidesivir is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication.
Caption: Mechanism of action of Galidesivir.
Experimental Workflow: In Vivo Efficacy Study
A typical workflow for evaluating the in vivo efficacy of Galidesivir in an animal model involves acclimatization, infection, treatment, monitoring, and subsequent analysis of relevant biological samples.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Galidesivir against Ebola Virus Disease in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galidesivir limits Rift Valley fever virus infection and disease in Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Galidesivir Hydrochloride Dosage in Non-Human Primates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Galidesivir hydrochloride in non-human primate (NHP) models of viral diseases.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Galidesivir?
A1: Galidesivir (BCX4430) is an adenosine nucleoside analog that acts as a broad-spectrum antiviral agent.[1] Its mechanism involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[2] After administration, Galidesivir is converted into its active triphosphate form.[1][3] This active form mimics the natural adenosine triphosphate (ATP) and is incorporated into the growing viral RNA strand by the RdRp.[4] This incorporation leads to premature chain termination, thus preventing viral replication.[3][5]
Q2: Which non-human primate species have been used in Galidesivir studies?
A2: Galidesivir has been evaluated in several NHP species, most notably rhesus macaques (Macaca mulatta) and cynomolgus macaques (Macaca fascicularis).[1][6] These models have been used to study the efficacy of Galidesivir against various RNA viruses, including Ebola, Marburg, and Zika viruses.[6][7]
Q3: What are the recommended routes of administration for Galidesivir in NHPs?
A3: In NHP studies, Galidesivir has been primarily administered via intramuscular (IM) injection.[6][8] Intravenous (IV) infusion has also been evaluated in human clinical trials and is a potential route for NHP studies.[9][10]
Q4: Is a loading dose necessary when treating NHPs with Galidesivir?
A4: Yes, a loading dose strategy has proven effective in various animal models.[1] Pharmacokinetic modeling predicted that a loading-dose regimen could decrease the time to reach a steady-state concentration, which is potentially advantageous when delaying the initiation of treatment.[6] This strategy, followed by lower maintenance doses, has been successfully used in efficacy studies.[1][11]
Q5: What is the observed safety and tolerability of Galidesivir in NHPs?
A5: Galidesivir has been generally well-tolerated in NHP studies.[8] For instance, in studies involving rhesus macaques infected with Zika virus, Galidesivir was well-tolerated with no observed teratogenic effects in supporting rodent studies.[7] Human Phase 1 studies with intramuscular administration have also shown the drug to be generally safe and well-tolerated.[10]
Troubleshooting Guides
Issue 1: Suboptimal Efficacy or Lack of Viral Load Reduction
-
Possible Cause 1: Delayed initiation of treatment.
-
Troubleshooting: Efficacy is often time-dependent. In Ebola virus-infected rhesus monkeys, treatment initiated 2 days post-infection resulted in 100% survival, which dropped to 67% when started on day 3.[6] For Zika virus, treatment within the first 24 hours post-challenge was more effective at preventing plasma viremia than later treatment.[8] Ensure the treatment initiation window aligns with established effective protocols for the specific virus.
-
-
Possible Cause 2: Inadequate dosage.
-
Troubleshooting: Review the dosing regimen. Studies have shown that a loading dose followed by maintenance doses is effective.[1] For example, a loading dose of 100 mg/kg followed by maintenance doses of 25 mg/kg twice daily has been used successfully.[6][12] Ensure the dose is appropriate for the NHP species and the viral challenge model.
-
-
Possible Cause 3: Suboptimal route of administration.
-
Troubleshooting: Intramuscular (IM) injection has been the most common and effective route in NHP studies.[6][8] If using a different route, consider its pharmacokinetic profile. Plasma concentrations of Galidesivir have been shown to increase between 12 and 24 hours after IM injection in cynomolgus macaques.[1]
-
Issue 2: Adverse Events or Signs of Toxicity
-
Possible Cause 1: Dose is too high.
-
Troubleshooting: While generally well-tolerated, high doses can lead to toxicity. In hamsters, toxicity was observed at a dose of 300 mg/kg/day.[1] Although NHPs may have a different tolerance level, it is crucial to adhere to doses that have been established as safe in previous studies. Monitor animals closely for any clinical signs of distress or abnormal blood chemistry.
-
-
Possible Cause 2: Formulation or administration issues.
-
Troubleshooting: Ensure the drug is properly formulated and administered. For IM injections, rotate injection sites to minimize local reactions. If preparing an IV formulation, ensure it is done under sterile conditions and administered at the correct rate to avoid acute adverse reactions.
-
Data Presentation
Table 1: Summary of Galidesivir Efficacy Studies in Non-Human Primates
| Virus | NHP Species | Dosing Regimen | Efficacy Outcome | Citation |
| Ebola Virus | Rhesus Macaque | 25 mg/kg BID IM starting immediately post-challenge | 100% survival (6/6) | [6] |
| Ebola Virus | Rhesus Macaque | 100 mg/kg BID loading dose (day 2), then 25 mg/kg BID maintenance | 100% survival (6/6) | [6] |
| Ebola Virus | Rhesus Macaque | 100 mg/kg BID loading dose (day 3), then 25 mg/kg BID maintenance | 67% survival (4/6) | [6] |
| Marburg Virus | Cynomolgus Macaque | Treatment initiated 1 or 2 days post-infection | 100% protection | [6] |
| Marburg Virus | Primates | Treatment administered 1 hour, 1 day, or 2 days post-infection | 94% overall survival rate | [13] |
| Zika Virus | Rhesus Macaque | Loading dose of 100 mg/kg BID, then 25 mg/kg BID maintenance for 9 days | Prevented or rapidly reduced viral burden in blood and CNS | [1][8] |
| Zika Virus | Rhesus Macaque | Treatment within 24 hours of subcutaneous challenge | No plasma viremia | [8] |
Experimental Protocols
Protocol 1: Evaluation of Galidesivir Efficacy in a Rhesus Macaque Model of Ebola Virus Disease
-
Animal Model: Adult rhesus macaques (Macaca mulatta).
-
Virus Challenge: Intramuscular injection of a lethal dose of Ebola virus.
-
Treatment Groups:
-
Placebo control group.
-
Treatment Group 1: Galidesivir administered at 100 mg/kg via intramuscular injection twice daily starting 48 hours post-challenge.
-
Followed by a maintenance dose of 25 mg/kg twice daily for a total of 11 days.[6]
-
-
Monitoring:
-
Observe animals daily for clinical signs of illness.
-
Collect blood samples at regular intervals to determine plasma viral RNA concentrations using quantitative RT-PCR.
-
-
Endpoint: Survival at the end of the study period (e.g., 28 days post-challenge).
Protocol 2: Pharmacokinetic Study of Galidesivir in Healthy Non-Human Primates
-
Animal Model: Healthy adult cynomolgus or rhesus macaques.
-
Drug Administration:
-
Administer a single intramuscular dose of Galidesivir.
-
-
Sample Collection:
-
Collect blood samples at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose).[9]
-
-
Sample Analysis:
-
Process blood samples to obtain plasma.
-
Analyze plasma concentrations of Galidesivir using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Mandatory Visualizations
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Galidesivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 5. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Efficacy of Galidesivir against Ebola Virus Disease in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A direct-acting antiviral drug abrogates viremia in Zika virus-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galidesivir, a Direct-Acting Antiviral Drug, Abrogates Viremia in Rhesus Macaques Challenged with Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and safety of the nucleoside analog antiviral drug galidesivir administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Safety of the Nucleoside Analog Antiviral Drug Galidesivir Administered to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. islandpharmaceuticals.com [islandpharmaceuticals.com]
Galidesivir hydrochloride stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the stability and storage of Galidesivir hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under controlled conditions to prevent degradation.[1][2]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years | Keep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight and sources of ignition.[2] |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent | -80°C | 2 years | Prepare solutions fresh whenever possible. Avoid repeated freeze-thaw cycles. |
| -20°C | 1 year | Suitable for working stock solutions. |
Note: The information in this table is based on general recommendations for similar compounds and may vary based on the specific formulation and solvent used. Always refer to the manufacturer's certificate of analysis for batch-specific storage recommendations.
2. How should I handle this compound in the laboratory?
This compound should be handled by suitably qualified and experienced scientists in an appropriately equipped facility.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Avoid inhalation of dust or aerosols and contact with skin and eyes.[2] Use a well-ventilated area or a chemical fume hood when handling the powdered form or preparing solutions.[2]
3. What solvents are suitable for dissolving this compound?
This compound is soluble in water and Dimethyl Sulfoxide (DMSO).
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| Water | 100 mM |
| DMSO | 50 mM |
Note: This information is for guidance only. The actual solubility may vary depending on the specific batch and experimental conditions.
4. Is this compound stable in solution?
The stability of this compound in solution is dependent on the solvent, storage temperature, and pH. For maximum stability, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquoting the solution into single-use vials and storing at -80°C is advisable to minimize degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
Problem: Inconsistent or unexpected experimental results.
Inconsistent results may be attributed to the degradation of this compound.
Possible Causes and Solutions:
-
Improper Storage: Verify that the compound has been stored according to the recommended conditions. Exposure to higher temperatures, light, or humidity can lead to degradation.
-
Solution Instability: If using a stock solution, consider the age of the solution and the number of freeze-thaw cycles it has undergone. It is best practice to use freshly prepared solutions or aliquots that have been thawed only once.
-
pH Effects: The stability of nucleoside analogs can be pH-dependent. Ensure the pH of your experimental buffer is within a stable range for the compound.
Problem: Difficulty dissolving the compound.
If you are experiencing issues with solubility, consider the following:
-
Solvent Choice: Ensure you are using an appropriate solvent (e.g., water or DMSO) at a concentration within the recommended solubility limits.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Warming: Gentle warming of the solution may also help, but be cautious as excessive heat can cause degradation.
Experimental Protocols
While specific stability and degradation data for this compound is not extensively published, the following experimental protocols, based on ICH guidelines and methodologies for similar antiviral nucleoside analogs, can be employed to assess its stability.[3][4][5][6][7]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4][5][6][7]
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a specified period.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.
-
Photostability: Expose a solution of this compound to a calibrated light source according to ICH Q1B guidelines.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is crucial for separating and quantifying the intact drug from its degradation products.[8][9][10]
-
Method: Reversed-phase HPLC with UV detection is a common approach.
-
Column: A C18 column is often suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: The wavelength for UV detection should be selected based on the UV spectrum of this compound.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.[2][9][11]
Visualizations
Below are diagrams illustrating the mechanism of action of Galidesivir and a general workflow for stability testing.
Caption: Mechanism of action of Galidesivir.
Caption: General workflow for stability testing.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Analytical Method Validation Requirements in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 3. pnrjournal.com [pnrjournal.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ijcrt.org [ijcrt.org]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Galidesivir - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. database.ich.org [database.ich.org]
Technical Support Center: Galidesivir Hydrochloride in In Vitro Experiments
Welcome to the technical support center for Galidesivir hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Galidesivir (also known as BCX4430) is a broad-spectrum antiviral agent and an adenosine nucleoside analog.[1][2][3] It is a prodrug, meaning it is administered in an inactive form and must be metabolized within the cell to become active.[1] Cellular kinases phosphorylate Galidesivir to its active triphosphate form (Galidesivir triphosphate).[1][4] This active form mimics adenosine triphosphate (ATP) and is incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination and inhibition of viral replication.[1][4]
Q2: What is the solubility of this compound?
Galidesivir dihydrochloride has been reported to be soluble in water and dimethyl sulfoxide (DMSO).[5] The known maximum concentrations are summarized in the table below.
Q3: How should I prepare a stock solution of this compound?
For in vitro experiments, it is recommended to prepare a high-concentration stock solution in either sterile water or DMSO.[5] Given its high solubility in water, this is a preferable solvent to minimize potential solvent-induced cytotoxicity in cell-based assays. Always refer to the batch-specific molecular weight on the product's certificate of analysis for precise calculations.
Q4: Can I dissolve this compound directly in cell culture media or phosphate-buffered saline (PBS)?
While Galidesivir dihydrochloride is water-soluble, dissolving it directly in complex buffers like cell culture media or PBS at high concentrations may lead to precipitation. This can be due to interactions with salts or other components in the buffer, especially with concentrated stocks of the buffer itself.[6][7] It is best practice to first prepare a concentrated stock solution in water or DMSO and then dilute it to the final working concentration in your cell culture medium or buffer.
Q5: What is the recommended final concentration of DMSO in cell-based assays?
If you use DMSO as a solvent, it is crucial to keep the final concentration in your cell culture as low as possible to avoid solvent-induced toxicity. The final DMSO concentration should ideally be below 0.5%, and many researchers aim for 0.1% or lower. Always include a vehicle control (cell culture medium with the same final concentration of DMSO without the drug) in your experiments to account for any effects of the solvent.
Troubleshooting Guide: Solubility Issues
Issue 1: Precipitate forms when diluting my aqueous stock solution in cell culture medium.
-
Potential Cause: The concentration of this compound in the final working solution exceeds its solubility in the complex environment of the cell culture medium.
-
Suggested Solution:
-
Lower the final concentration: If your experimental design allows, try using a lower final concentration of this compound.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium.
-
Gentle warming: Briefly warm the final solution to 37°C in a water bath to aid dissolution.[6] Do not overheat, as this could degrade the compound.
-
pH adjustment of the medium: Although less common, the pH of your specific batch of medium could influence solubility. Ensure the medium is properly buffered and at the correct pH.
-
Issue 2: My DMSO stock solution of this compound crystallizes upon storage at -20°C.
-
Potential Cause: The concentration of the stock solution is too high for storage at low temperatures, causing it to come out of solution.
-
Suggested Solution:
-
Store at room temperature: If the stock solution is to be used within a short period, storing it at room temperature (in the dark) may prevent crystallization. However, for long-term storage, -20°C is recommended.[5]
-
Prepare a lower concentration stock: Consider preparing a slightly lower concentration stock solution in DMSO that remains stable at -20°C.
-
Warm before use: Before preparing your working solutions, gently warm the crystallized stock solution to room temperature or in a 37°C water bath until all crystals have redissolved. Ensure the solution is homogenous before pipetting.
-
Issue 3: I observe precipitation in my PBS working solution.
-
Potential Cause: The high salt concentration in PBS, especially in concentrated stocks (e.g., 10x PBS), can reduce the solubility of other salts, including hydrochloride salts of drugs.[7] This is more likely if you are using a concentrated PBS stock or if your PBS contains divalent cations like Ca²⁺ and Mg²⁺.[8]
-
Suggested Solution:
-
Use 1x PBS: Always prepare your final working solution in 1x PBS.
-
Dissolve salts in the correct order: When preparing PBS from scratch, dissolve the individual salts in water before combining them to prevent the formation of insoluble phosphate salts.[7]
-
Use high-purity water: Use distilled or deionized water to prepare your buffers to avoid introducing ions that could contribute to precipitation.[7]
-
Consider an alternative buffer: If precipitation in PBS persists, consider using an alternative buffer such as HEPES, which can sometimes prevent precipitation issues.[7]
-
Data Presentation
Table 1: Solubility of Galidesivir Dihydrochloride
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 100 | 33.82 |
| DMSO | 50 | 16.91 |
| Data based on a molecular weight of 338.19 g/mol . |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
Galidesivir dihydrochloride powder
-
Sterile, high-purity water (e.g., Milli-Q or water for injection)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the required mass of Galidesivir dihydrochloride for your desired volume of a 10 mM stock solution. Use the batch-specific molecular weight from the certificate of analysis for the most accurate calculation. For a molecular weight of 338.19 g/mol , you would need 3.38 mg for 1 mL of a 10 mM solution.
-
Weigh the calculated amount of Galidesivir dihydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of sterile water to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.[5]
Mandatory Visualizations
Caption: Intracellular activation pathway of Galidesivir.
Caption: Troubleshooting workflow for precipitation issues.
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galidesivir - Wikipedia [en.wikipedia.org]
- 4. Galidesivir Triphosphate Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Troubleshooting Galidesivir hydrochloride cytotoxicity in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Galidesivir hydrochloride cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Galidesivir and how does it relate to cytotoxicity?
A1: Galidesivir is an adenosine nucleoside analog that acts as a direct-acting antiviral agent.[1] Its primary mechanism involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1] For Galidesivir to become active, it must first be phosphorylated by cellular kinases into its triphosphate form.[2] This active triphosphate metabolite then competes with natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RdRp. This incorporation leads to premature chain termination, thus halting viral replication.[2] While this mechanism is designed to be specific to viral polymerases, high concentrations of the active metabolite or off-target effects could potentially interfere with cellular polymerases or other cellular processes, leading to cytotoxicity.[3]
Q2: I am observing higher than expected cytotoxicity in my cell line. What are the potential causes?
A2: Higher than expected cytotoxicity can stem from several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Galidesivir. This can be due to differences in metabolic activity, proliferation rate, and the efficiency of the cellular kinases that phosphorylate Galidesivir into its active, and potentially cytotoxic, form.[2]
-
Compound Concentration: Ensure accurate calculation and dilution of this compound. Errors in concentration can lead to unintentional overdosing of the cells.
-
Solvent Toxicity: The solvent used to dissolve Galidesivir, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to include a vehicle control (cells treated with the same concentration of solvent without the drug) to rule out solvent-induced cytotoxicity.
-
Cell Culture Conditions: Suboptimal cell culture conditions, such as high cell passage number, contamination (e.g., mycoplasma), or nutrient depletion, can sensitize cells to the cytotoxic effects of a compound.
Q3: My EC50 and CC50 values for Galidesivir are inconsistent across experiments. How can I improve reproducibility?
A3: Inconsistent results are a common challenge in cell-based assays. To improve reproducibility:
-
Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Cell confluency at the time of treatment should be consistent between experiments.
-
Control for Passage Number: Use cells within a defined, low passage number range, as cellular characteristics can change over time in culture.
-
Consistent Compound Preparation: Prepare fresh dilutions of Galidesivir for each experiment from a validated stock solution.
-
Virus Titer: For antiviral assays, use a consistent multiplicity of infection (MOI) from a well-titered virus stock.
-
Assay Timing: The timing of compound addition relative to viral infection can significantly impact the outcome. Standardize the incubation times for drug treatment and viral infection.
Q4: How can I differentiate between a true antiviral effect and non-specific cytotoxicity?
A4: This is a critical aspect of antiviral drug testing. The Selectivity Index (SI) is a key parameter used to make this distinction. The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50):
SI = CC50 / EC50
A higher SI value indicates a greater therapeutic window, meaning the drug is effective against the virus at concentrations far below those that cause significant harm to the host cells. A commonly accepted threshold for a promising antiviral candidate is an SI value of 10 or greater.
Data Presentation: In Vitro Activity of Galidesivir
The following table summarizes the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of Galidesivir against a range of RNA viruses in various cell lines. Note that values can vary depending on the specific experimental conditions, such as the virus strain, cell line, and assay method used.
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Arenaviridae | Junin virus (JUNV) | Vero | 42.2 | >100 | >2.4 | [4] |
| Lassa virus (LASV) | Vero | 43.0 | >100 | >2.3 | [4] | |
| Bunyaviridae | Rift Valley Fever (RVFV) | Vero | 20.4 - 41.6 | >100 | >2.4 - >4.9 | |
| Coronaviridae | MERS-CoV | Vero E6 | 68.4 | >100 | >1.5 | [1] |
| SARS-CoV | Vero 76 | 57.7 | >296 | >5.1 | [1][5] | |
| Filoviridae | Ebola virus (EBOV) | HeLa | 11.8 | >100 | >8.5 | [1] |
| Marburg virus (MARV) | HeLa | 4.4 - 6.7 | >200 | 38 - 55 | [1][4] | |
| Sudan virus (SUDV) | HeLa | 3.4 | >100 | >29.4 | [1] | |
| Flaviviridae | Dengue virus (DENV) | Vero 76 | 32.8 | >296 | >9.0 | [1] |
| Yellow Fever (YFV) | Huh-7 | - | - | 43 | ||
| Zika virus (ZIKV) | - | - | - | - | ||
| Orthomyxoviridae | Influenza A (IAV) | MDCK | 1 - 5 | >100 | >100 | [6] |
| Paramyxoviridae | Measles virus (MeV) | Vero 76 | 1.8 | >100 | 167 | [6] |
| Nipah virus (NiV) | HeLa | 41.9 | >100 | >2.4 | [1] |
Mandatory Visualizations
Experimental Protocols
Cytotoxicity Assay Protocol (MTT Assay)
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound in a given cell line.
Materials:
-
96-well cell culture plates
-
This compound
-
Appropriate cell line and culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium to achieve the desired concentration range. Include a vehicle-only control.
-
Treatment: After 24 hours, remove the culture medium from the cells and add 100 µL of the prepared Galidesivir dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the Galidesivir concentration and use a non-linear regression to determine the CC50 value.
Antiviral Assay Protocol (Plaque Reduction Assay)
This protocol is for determining the 50% effective concentration (EC50) of this compound against a specific virus.
Materials:
-
24-well or 12-well cell culture plates
-
Confluent monolayer of a susceptible cell line
-
Virus stock of known titer (plaque-forming units/mL)
-
This compound
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed cells in plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Infection: Infect the cell monolayers with a predetermined amount of virus (e.g., 50-100 PFU/well) in the presence of the various concentrations of Galidesivir. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: Remove the virus inoculum and add the semi-solid overlay medium containing the corresponding concentrations of Galidesivir.
-
Incubation: Incubate the plates at 37°C until plaques are visible in the virus control wells (typically 3-7 days).
-
Staining: Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each Galidesivir concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
Galidesivir hydrochloride formulation challenges for research use
Galidesivir Hydrochloride Formulation Technical Support Center
Welcome to the technical support center for this compound formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the formulation challenges of this compound for research use. Here you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
Galidesivir (also known as BCX4430) is a broad-spectrum antiviral drug that is an adenosine nucleoside analog.[1][2] It acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[3] For research purposes, it is often supplied as a dihydrochloride salt, which is a white to off-white solid.[4]
Q2: What are the recommended solvents for dissolving this compound?
Galidesivir dihydrochloride is soluble in water and dimethyl sulfoxide (DMSO).[3] For in vivo studies, vehicles such as Lactated Ringer's Solution (LRS) or Phosphate Buffered Saline (PBS) have been successfully used.[5]
Q3: What are the known solubility limits for this compound?
The solubility of this compound can vary slightly depending on the salt form (e.g., hydrochloride vs. dihydrochloride) and the solvent. The table below summarizes the available solubility data. It is always recommended to perform solubility tests with the specific batch of the compound you are using.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 100 mM | 33.82 mg/mL | Dihydrochloride salt.[3] |
| Water | 376.97 mM | 100 mg/mL | Requires sonication.[4] |
| DMSO | 50 mM | 16.91 mg/mL | Dihydrochloride salt.[3] |
| Sterile Solution (for IM) | Not specified | 100 mg/mL | Solubility limit for an intramuscular formulation.[6] |
Q4: How should I store this compound powder and its stock solutions?
Proper storage is crucial to maintain the stability and activity of the compound.
-
Solid Powder: Store at -20°C for long-term storage (up to 3 years).[4]
-
Stock Solutions: Once prepared, it is recommended to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4]
Q5: Are there any known stability issues with this compound solutions?
While specific public data on the stability of this compound in various buffers, pH conditions, or temperatures is limited, nucleoside analogs in solution can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. It is recommended to prepare solutions fresh for each experiment whenever possible. For in vivo studies, visually inspect the formulation for any precipitation before injection.[5]
Q6: What are the main challenges in developing an oral formulation for Galidesivir?
Like many nucleoside analogs, Galidesivir's high polarity can lead to poor oral bioavailability.[5] Key challenges include low passive permeability across the gastrointestinal tract and potential for first-pass metabolism in the liver.[5] Research into strategies to improve oral bioavailability of nucleoside analogs often involves prodrug approaches or advanced formulation technologies such as lipid-based delivery systems.
Troubleshooting Guide
This guide addresses common issues that may be encountered when preparing and using this compound formulations.
Issue 1: Precipitate forms in the solution upon preparation or storage.
| Potential Cause | Suggested Solution |
| Concentration exceeds solubility limit. | Review the solubility data table. You may need to prepare a more dilute solution. For aqueous solutions, gentle warming and sonication can aid dissolution, but be mindful of potential degradation with excessive heat. |
| Incorrect solvent or pH. | Ensure you are using a recommended solvent (e.g., water, DMSO). The pH of aqueous solutions can significantly impact the solubility of hydrochloride salts. For in vivo work, buffered solutions like PBS or LRS are recommended.[5] |
| Low temperature. | If a precipitate forms upon cooling or refrigeration, the compound may be crystallizing out of solution. Try to prepare the solution fresh before use or store it at a temperature where the compound remains in solution, if stability allows. |
| Incompatible excipients. | If you are using excipients, they may be incompatible with this compound. A systematic evaluation of excipient compatibility is recommended. |
Issue 2: Low or variable drug concentrations in in vivo experiments.
| Potential Cause | Suggested Solution |
| Improper injection technique. | For intramuscular (IM) injections, ensure proper injection depth and rotate injection sites to maximize absorption. |
| Formulation instability or precipitation. | Visually inspect the formulation for any signs of precipitation before each injection. Prepare fresh solutions as needed to ensure the drug is fully dissolved.[5] |
| Animal-specific physiological differences. | Biological variability between animals can lead to different pharmacokinetic profiles. Increase the number of animals per group to account for this variability and ensure statistically significant results. |
Troubleshooting Workflow for Formulation Issues
The following diagram outlines a logical workflow for troubleshooting common formulation problems with this compound.
Caption: Troubleshooting workflow for this compound formulation issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of Galidesivir Dihydrochloride
This protocol is for preparing a stock solution for in vitro assays.
Materials:
-
Galidesivir dihydrochloride (M.Wt: 338.19 g/mol )[3]
-
Sterile, nuclease-free water
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 338.19 g/mol = 3.38 mg
-
-
Weigh the compound: Carefully weigh out 3.38 mg of Galidesivir dihydrochloride powder and place it into a sterile conical tube.
-
Add solvent: Add 1 mL of sterile, nuclease-free water to the tube.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can use a sonicator bath for 5-10 minutes.[4] Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (optional): If required for your application (e.g., cell culture), filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into single-use volumes in sterile cryovials and store at -20°C or -80°C.[4]
Protocol 2: Reconstitution of Galidesivir Dihydrochloride for In Vivo Hamster Studies
This protocol is based on a published study and is intended for intraperitoneal injection in hamsters.[7]
Materials:
-
Galidesivir dihydrochloride powder
-
Lactated Ringer's Injection, USP (vehicle control)[7]
-
Sterile vials for reconstitution
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration: The final dose and injection volume will determine the required concentration. For example, to administer a 100 mg/kg dose in a 0.2 mL volume to a 150 g hamster, the required concentration is:
-
Dose (mg) = 100 mg/kg * 0.150 kg = 15 mg
-
Concentration (mg/mL) = 15 mg / 0.2 mL = 75 mg/mL
-
-
Reconstitution: On the day of use, reconstitute the required amount of Galidesivir dihydrochloride powder with the appropriate volume of Lactated Ringer's Injection, USP.
-
Dissolution: Vortex or swirl the vial until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
Administration: Administer the solution to the animals via the desired route (e.g., intraperitoneal injection) at the calculated volume.[7] Prepare the formulation fresh for each day of dosing.
Mechanism of Action
Galidesivir must be converted into its active triphosphate form by host cell kinases to exert its antiviral effect. This active form then competes with natural nucleosides for incorporation into the growing viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral replication.
Caption: Mechanism of action of Galidesivir.
References
- 1. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Galidesivir - Wikipedia [en.wikipedia.org]
- 3. Galidesivir dihydrochloride | RNA Polymerase | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics and safety of the nucleoside analog antiviral drug galidesivir administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Window of Galidesivir Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in their experiments aimed at enhancing the therapeutic window of Galidesivir hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
Q1: What is the mechanism of action of Galidesivir?
A1: Galidesivir is a broad-spectrum antiviral agent and an adenosine analog.[1] It functions as a prodrug that, upon entering a cell, is metabolized by host cellular kinases into its active triphosphate form.[2][3] This active metabolite then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[4] Its incorporation into the nascent viral RNA chain leads to premature termination, thus inhibiting viral replication.[1]
Q2: What is the solubility and stability of this compound?
A2: Galidesivir dihydrochloride is soluble in water up to 100 mM and in DMSO up to 50 mM.[5] For long-term storage, it is recommended to store the compound at -20°C.[5] The stability of Galidesivir in solution will depend on the solvent and storage conditions. It is advisable to prepare fresh solutions for experiments or conduct stability studies for long-term storage in a specific solvent system.
Q3: What are the known EC50 and CC50 values for Galidesivir against various viruses?
A3: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of Galidesivir vary depending on the virus, cell line, and the specific assay used. The efficiency of the conversion of Galidesivir to its active triphosphate form can differ between cell lines, which can impact the observed EC50.[3] Below is a summary of reported values.
Section 2: Data Presentation
Table 1: In Vitro Efficacy of Galidesivir (EC50) Against Various RNA Viruses
| Viral Family | Virus | Cell Line | EC50 (µM) | Reference(s) |
| Arenaviridae | Junin virus (JUNV) | Vero | 42.2 | [3] |
| Lassa virus (LASV) | Vero | 43.0 | [3] | |
| Bunyaviridae | Rift Valley fever virus (RVFV) | Vero | 20.4 - 41.6 | [3] |
| Coronaviridae | MERS-CoV | Vero | >100 | [4] |
| SARS-CoV | Vero | >100 | [4] | |
| SARS-CoV-2 | Caco-2, Vero-76 | Low µM range | [6] | |
| Filoviridae | Ebola virus (EBOV) | HeLa, Vero E6 | 3 - 12 | [7] |
| Marburg virus (MARV) | HeLa, Vero E6 | 3 - 12 | [7] | |
| Flaviviridae | Dengue virus (DENV-2) | Vero | 13.1 | [3] |
| Yellow fever virus (YFV) | Vero | 8.3 - 24.5 | [3][4] | |
| Zika virus (ZIKV) | Vero | 10.8 | [3] | |
| Orthomyxoviridae | Influenza A virus | MDCK | 1 - 5 | [7] |
| Influenza B virus | MDCK | 1 - 5 | [7] | |
| Paramyxoviridae | Measles virus (MeV) | Vero76 | 1.8 | [7] |
| Picornaviridae | Enterovirus 71 (EV71) | Vero | 14.2 | [3] |
Table 2: Cytotoxicity of Galidesivir (CC50) in Various Cell Lines
| Cell Line | CC50 (µM) | Reference(s) |
| Caco-2 | Low µM range | [6] |
| HeLa | >100 | [7] |
| MDCK | >100 | [7] |
| Vero | >100 | [3] |
| Vero E6 | >100 | [7] |
| Vero76 | >100 | [7] |
Section 3: Troubleshooting Guides
This section provides guidance on common experimental challenges encountered when working with Galidesivir.
Issue 1: High variability in EC50 values between experiments.
-
Potential Cause 1: Inconsistent cell health and density. Variations in cell confluence and metabolic activity can affect drug uptake and metabolism.
-
Solution: Ensure consistent cell seeding density and monitor cell health and confluence at the time of drug treatment and infection.
-
-
Potential Cause 2: Variability in viral titer. The multiplicity of infection (MOI) can influence the apparent efficacy of an antiviral.
-
Solution: Use a well-characterized and titered viral stock for all experiments. Perform a viral plaque assay to accurately determine the viral titer before each experiment.
-
-
Potential Cause 3: Inefficient intracellular phosphorylation. Some cell lines, such as Vero cells, are known to inefficiently convert Galidesivir to its active triphosphate form.[3]
-
Solution: Consider using a different cell line known to have higher metabolic activity or one that is more relevant to the viral pathogenesis being studied. Alternatively, this variability can be a point of investigation to understand the role of specific cellular kinases.
-
Issue 2: Observed cytotoxicity at concentrations close to the EC50.
-
Potential Cause 1: Off-target effects. Like other nucleoside analogs, Galidesivir may have off-target effects at higher concentrations. While specific off-target interactions for Galidesivir are not extensively published, mitochondrial toxicity is a known concern for this class of drugs.
-
Solution: Conduct thorough cytotoxicity assays in the relevant cell lines to determine the CC50 and calculate the selectivity index (SI = CC50/EC50). Aim for an SI of >10. If the therapeutic window is narrow, consider strategies to enhance selectivity.
-
-
Potential Cause 2: Formulation issues. Poor solubility or stability of the compound in the culture medium can lead to precipitation and non-specific toxicity.
-
Solution: Ensure complete dissolution of this compound in the vehicle (e.g., water or DMSO) before further dilution in culture medium. Visually inspect for any precipitation. Prepare fresh dilutions for each experiment.
-
Issue 3: Limited in vivo efficacy despite good in vitro potency.
-
Potential Cause 1: Suboptimal pharmacokinetics. Galidesivir's half-life, distribution, and metabolism in the animal model may not be optimal for maintaining therapeutic concentrations at the site of infection.
-
Solution: Conduct pharmacokinetic studies in the chosen animal model to determine the optimal dosing regimen (dose and frequency).
-
-
Potential Cause 2: Poor bioavailability of the formulation. The route of administration and formulation can significantly impact drug exposure.
-
Solution: For oral administration, consider formulation strategies to enhance bioavailability, such as the use of permeation enhancers or nanoformulations. For parenteral routes, ensure the formulation is stable and compatible with the injection vehicle.
-
Section 4: Experimental Protocols
Protocol: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
Objective: To determine the concentration of this compound that reduces the viability of a specific cell line by 50%.
Materials:
-
This compound
-
Cell line of interest (e.g., Vero, Huh-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the 96-well plates with cells at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. A typical starting concentration is 1000 µM with 2-fold serial dilutions.
-
After 24 hours, remove the medium from the cells and add 100 µL of the Galidesivir dilutions to the respective wells in triplicate. Include a "cells only" control (medium without drug) and a "medium only" blank control.
-
Incubate the plates for 48-72 hours (duration should be consistent with the antiviral assay).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Plot the percentage of cell viability against the log of the drug concentration and determine the CC50 value using non-linear regression analysis.
Protocol: Viral Plaque Reduction Assay
Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
This compound
-
Virus stock of known titer
-
Host cell line permissive to the virus
-
Complete cell culture medium
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed 6-well plates with the host cells to form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium (e.g., serum-free medium).
-
Prepare serial dilutions of the virus stock to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Pre-incubate the virus dilutions with an equal volume of the Galidesivir dilutions for 1 hour at 37°C.
-
Wash the cell monolayers with PBS and infect with 200 µL of the virus-drug mixture.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with 2 mL of the agarose or methylcellulose overlay medium containing the corresponding concentration of Galidesivir.
-
Incubate the plates at 37°C until plaques are visible (typically 2-7 days, depending on the virus).
-
Fix the cells with 10% formalin and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control.
-
Plot the percentage of plaque reduction against the log of the drug concentration and determine the EC50 value using non-linear regression analysis.
Section 5: Visualizations
Diagram 1: Mechanism of Action of Galidesivir
Caption: Intracellular activation and mechanism of action of Galidesivir.
Diagram 2: Experimental Workflow for Determining Selectivity Index
Caption: Experimental workflow for determining the Selectivity Index of Galidesivir.
Diagram 3: Strategies to Enhance the Therapeutic Window
Caption: Conceptual strategies for enhancing the therapeutic window of Galidesivir.
References
- 1. researchgate.net [researchgate.net]
- 2. The Combination of GS-441524 (Remdesivir) and Ribavirin Results in a Potent Antiviral Effect Against Human Parainfluenza Virus 3 Infection in Human Airway Epithelial Cell Cultures and in a Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
Galidesivir Hydrochloride In Vivo Delivery: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Galidesivir hydrochloride in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the established in vivo delivery routes for this compound?
A1: Galidesivir (also known as BCX4430) has been primarily evaluated through parenteral routes of administration. Phase 1 clinical trials have been completed for both intramuscular (IM) and intravenous (IV) delivery in healthy human subjects, where the drug was found to be generally safe and well-tolerated.[1][2] In animal models, intraperitoneal (IP) administration has also been documented.[1][3]
Q2: Is there an oral formulation of Galidesivir available for in vivo studies?
A2: Currently, there is limited public information on a stable and bioavailable oral formulation of Galidesivir. The inherent physicochemical properties of nucleoside analogs like Galidesivir, such as high polarity, often result in poor oral bioavailability.[1] While one study mentioned "peroral administration" in a mouse model with high survival rates, specific details on the formulation and bioavailability were not provided.[1] Significant formulation development is likely required to achieve therapeutic efficacy through oral delivery.[1]
Q3: What are the recommended vehicles for preparing this compound for injection?
A3: Galidesivir dihydrochloride is soluble in water.[1][4] For in vivo studies in animals, Lactated Ringer's Solution (LRS) or Phosphate Buffered Saline (PBS) have been successfully used as vehicles for parenteral administration.[1]
Q4: What is the mechanism of action of Galidesivir?
A4: Galidesivir is an adenosine nucleoside analog that functions as a broad-spectrum antiviral by inhibiting viral RNA-dependent RNA polymerase (RdRp).[5][6][7][8] After administration, Galidesivir is converted into its active triphosphate form, which then competes with natural nucleotides for incorporation into the nascent viral RNA chain. This incorporation leads to premature chain termination, thereby disrupting viral replication.[6][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or variable plasma concentrations after IM injection | - Improper injection technique- Formulation instability or precipitation- Animal-specific physiological differences | - Ensure correct injection depth and rotate injection sites.- Visually inspect the formulation for any precipitates before administration. Prepare fresh solutions as needed.- Increase the number of animals per group to account for biological variability.[1] |
| Precipitation observed in the intravenous formulation | - Incorrect solvent or pH- Concentration exceeds solubility limit- Use of incompatible excipients | - Galidesivir dihydrochloride is soluble in water. For animal studies, LRS or PBS are recommended vehicles.[1] Ensure the final solution's pH is appropriate.- Refer to solubility data and prepare concentrations that do not exceed the solubility limit. The dihydrochloride salt is reported to be soluble up to 100 mM in water and 50 mM in DMSO.[1][4]- Avoid using excipients that have not been validated for use with Galidesivir. |
| Injection site pain or reaction (IM) | - Irritation from the drug substance | - In human clinical trials, co-administration with lidocaine (20 mg) was shown to significantly ameliorate injection site pain without affecting the pharmacokinetics of Galidesivir.[5] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Galidesivir Following Single Intramuscular (IM) Doses in Healthy Subjects
| Dose (mg/kg) | Tmax (h) (Median) |
| 0.3 | 0.25 |
| 1 | 0.25 |
| 3 | 0.25 |
| 5 | 0.25 |
| 10 | 0.25 |
| Data presented for single intramuscular doses of galidesivir. Tmax was typically achieved in 15 minutes.[5] |
Table 2: Pharmacokinetic Parameters of Galidesivir Following Multiple Intramuscular (IM) Doses (7 days) in Healthy Subjects
| Dose (mg/kg/day) | Mean Day 7 t½ (h) | Mean CLR (L/h) |
| 5 | 87 | 7.9 |
| 7.5 | 116 | 12.1 |
| Data from subjects who received galidesivir and 20 mg of lidocaine once daily for 7 days. Assessment suggested that steady state had not been achieved by Day 7.[5] |
Table 3: In Vivo Efficacy of Galidesivir in Animal Models
| Animal Model | Virus | Route of Administration | Dosage | Outcome | Reference |
| Syrian Golden Hamster | SARS-CoV-2 | Intraperitoneal (IP) | 100 mg/kg BID | Reduced lung pathology when treatment initiated 24h prior to infection. | Mathis et al., 2021[1] |
| Guinea Pigs | Marburg Virus | Intraperitoneal (IP) | 15 mg/kg BID | Significant protection when initiated within 48h of infection. | Warren et al. (as cited in[1]) |
Experimental Protocols & Visualizations
Mechanism of Action of Galidesivir
Galidesivir acts as a prodrug that is converted intracellularly to its active triphosphate form. This active metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication.
Caption: Mechanism of action of Galidesivir.
General Workflow for In Vivo Efficacy Study
A typical in vivo study to evaluate the efficacy of Galidesivir involves acclimatization of the animal models, followed by infection with the target virus. The treatment group receives Galidesivir at a predetermined dose and schedule, while the control group receives a placebo. Key parameters such as survival, clinical signs, and viral load are monitored over the course of the study.
Caption: Experimental workflow for a typical in vivo study.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and Safety of the Nucleoside Analog Antiviral Drug Galidesivir Administered to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Galidesivir dihydrochloride | RNA Polymerase | Tocris Bioscience [tocris.com]
- 5. Pharmacokinetics and safety of the nucleoside analog antiviral drug galidesivir administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing off-target effects of Galidesivir hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Galidesivir hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Galidesivir is an adenosine nucleoside analog.[1][2] It acts as a broad-spectrum antiviral agent by targeting the RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[1][3] For its antiviral activity, Galidesivir must be metabolized within the host cell to its active triphosphate form, BCX4430-TP.[1][2] This active metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand during replication. The incorporation of BCX4430-TP leads to premature chain termination, thus inhibiting viral replication.[1][4]
Q2: Does Galidesivir show selectivity for viral RdRp over host polymerases?
Yes, the active triphosphate form of Galidesivir (BCX4430-TP) has demonstrated a preference for viral RNA polymerase over host polymerases.[1] This selectivity is a key factor in its therapeutic window. However, like many nucleoside analogs, the potential for interaction with host polymerases, particularly at higher concentrations, should be considered in experimental designs.
Q3: What are the potential off-target effects of Galidesivir?
While clinical trials have shown Galidesivir to be generally safe and well-tolerated, researchers should be aware of potential off-target effects common to nucleoside analogs.[5] These may include:
-
Inhibition of Host RNA and DNA Polymerases: Although selective, at high concentrations, the active triphosphate metabolite could potentially interact with host RNA and DNA polymerases, leading to cytotoxicity.
-
Mitochondrial Toxicity: Nucleoside analogs can sometimes interfere with mitochondrial DNA (mtDNA) synthesis by inhibiting mitochondrial DNA polymerase gamma or mitochondrial RNA polymerase (POLRMT).[6][7][8] This can lead to mitochondrial dysfunction, characterized by decreased energy production, increased reactive oxygen species (ROS) production, and initiation of apoptotic pathways. While specific studies on Galidesivir's mitochondrial toxicity are not extensively detailed in the provided results, it is a known potential liability for this class of drugs.[6]
-
Alteration of Cellular Kinase Activity: The initial phosphorylation of Galidesivir to its active triphosphate form is carried out by host cellular kinases.[1][2] High concentrations of Galidesivir could potentially saturate these kinases, affecting other cellular pathways dependent on them.
-
General Cytotoxicity: At concentrations significantly higher than the effective antiviral concentration (EC50), Galidesivir can cause cell death. This is often observed as a reduction in cell viability in in vitro assays and is quantified by the 50% cytotoxic concentration (CC50).
Q4: How can I assess the cytotoxicity of Galidesivir in my cell line?
Standard cytotoxicity assays can be employed to determine the CC50 value of Galidesivir in your specific cell line. Commonly used assays include:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Trypan Blue Exclusion Assay: A simple method to count viable cells, as non-viable cells with compromised membranes take up the dye.
-
ATP-based Luminescence Assays: These assays quantify intracellular ATP levels, which correlate with cell viability.
Troubleshooting Guide: Addressing Off-Target Effects
This guide provides a structured approach to identifying and mitigating potential off-target effects of Galidesivir in your experiments.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| High Cell Death/Low Viability at Expected Efficacy Concentrations | General Cytotoxicity | 1. Determine the Selectivity Index (SI): Calculate the SI (CC50/EC50) for your specific cell line. A low SI (<10) suggests a narrow therapeutic window and potential for off-target cytotoxicity. 2. Dose-Response Curve: Perform a detailed dose-response experiment to identify a concentration that provides antiviral efficacy with minimal cytotoxicity. 3. Time-Course Experiment: Assess cytotoxicity at different time points to determine if the effect is acute or cumulative. |
| Reduced Cell Proliferation without Significant Cell Death | Inhibition of Host DNA Polymerases | 1. Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. Inhibition of DNA synthesis may lead to an accumulation of cells in the S-phase. 2. DNA Synthesis Assay: Directly measure DNA synthesis using methods like BrdU incorporation assays. |
| Signs of Cellular Stress (e.g., vacuolization, altered morphology) | Mitochondrial Dysfunction | 1. Measure Mitochondrial Membrane Potential: Use fluorescent dyes like TMRM or JC-1 to assess changes in the mitochondrial membrane potential. A decrease is indicative of dysfunction. 2. Assess Mitochondrial Respiration: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to evaluate mitochondrial function. 3. Quantify Mitochondrial DNA (mtDNA): Use qPCR to determine if Galidesivir treatment affects the mtDNA copy number. |
| Unexpected Changes in Gene Expression Unrelated to Viral Infection | Altered Cellular Signaling | 1. Transcriptomic Analysis: Perform RNA sequencing to identify differentially expressed genes and affected cellular pathways. 2. Kinase Activity Assays: If specific kinase pathways are suspected to be affected, use targeted kinase activity assays to investigate. |
Quantitative Data Summary
The following tables summarize the reported in vitro potency and cytotoxicity of Galidesivir across various cell lines and viruses.
Table 1: In Vitro Efficacy of Galidesivir Against Various RNA Viruses
| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |
| Arenaviridae | Lassa Virus (LASV) | HeLa | 43.0 | [1] |
| Arenaviridae | Junin Virus (JUNV) | HeLa | 42.2 | [1] |
| Bunyaviridae | Rift Valley Fever Virus (RVFV) | Vero 76 | 20.4 | [1] |
| Coronaviridae | SARS-CoV | Vero | >5.1 (SI) | [1] |
| Coronaviridae | MERS-CoV | Vero | >1.5 (SI) | [1] |
| Filoviridae | Marburg Virus (MARV) | Vero | 4.4 - 6.7 | [1] |
| Flaviviridae | Yellow Fever Virus (YFV) | Vero | >7 (SI) | [1] |
| Paramyxoviridae | Measles Virus (MeV) | Vero | >47.8 (SI) | [1] |
SI: Selectivity Index (CC50/EC50). The exact EC50 was not provided in the source, but the selectivity index was reported.
Table 2: Cytotoxicity of Galidesivir in Different Cell Lines
| Cell Line | CC50 (µM) | Reference |
| HeLa | >100 | [1] |
| Vero 76 | >100 | [1] |
| Vero | >200 | [1] |
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a non-linear regression analysis.
Protocol 2: Assessment of Mitochondrial Membrane Potential (TMRM Assay)
-
Cell Treatment: Treat cells with Galidesivir at various concentrations for the desired time period. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
TMRM Staining: Incubate the cells with 100 nM TMRM in fresh culture medium for 30 minutes at 37°C.
-
Image Acquisition: Acquire fluorescent images using a fluorescence microscope.
-
Flow Cytometry Analysis (Optional): For quantitative analysis, detach the cells, wash with PBS, and resuspend in PBS containing TMRM. Analyze the fluorescence intensity using a flow cytometer.
-
Data Interpretation: A decrease in TMRM fluorescence intensity indicates mitochondrial membrane depolarization.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for Galidesivir off-target effects.
Caption: Potential on-target and off-target pathways of Galidesivir-TP.
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galidesivir Triphosphate Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 5. Pharmacokinetics and Safety of the Nucleoside Analog Antiviral Drug Galidesivir Administered to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial toxicity of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Remdesivir; molecular and functional measures of mitochondrial safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship analysis of mitochondrial toxicity caused by antiviral ribonucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Galidesivir hydrochloride treatment timing post-infection
Technical Support Center: Galidesivir Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the timing of this compound treatment post-infection in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: Galidesivir (also known as BCX4430) is a broad-spectrum antiviral drug that acts as an adenosine analogue. Its primary mechanism involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. After being metabolized into its active triphosphate form, it is incorporated into the nascent viral RNA chain, causing premature chain termination and halting viral replication.
Q2: Why is treatment timing so critical for the efficacy of Galidesivir?
A2: As a direct-acting antiviral that targets viral replication, Galidesivir is most effective when administered during the active phase of viral multiplication. Initiating treatment after the peak of viral replication has passed may result in significantly reduced efficacy, as the majority of the viral load has already been established and downstream inflammatory processes may be the primary drivers of pathology. Therefore, defining the therapeutic window by optimizing treatment timing post-infection is a critical step in preclinical and clinical development.
Q3: Which viral families has Galidesivir shown activity against?
A3: Galidesivir has demonstrated broad-spectrum activity against a range of RNA viruses. Preclinical studies have shown its efficacy against filoviruses (like Ebola and Marburg viruses), coronaviruses (including SARS-CoV-2), flaviviruses (such as Zika and Yellow Fever viruses), togaviruses, bunyaviruses, and paramyxoviruses.
Q4: Is Galidesivir active against DNA viruses?
A4: No, Galidesivir's mechanism of action is specific to the viral RNA-dependent RNA polymerase. DNA viruses replicate using different enzymatic machinery, so Galidesivir is not expected to be effective against them.
Troubleshooting Guide
Q1: I am not observing a significant reduction in viral titer after Galidesivir treatment in my in vitro assay. What are potential causes?
A1: This issue can arise from several factors:
-
Treatment Timing: You may be administering the drug too late. In a typical viral infection kinetic, peak replication occurs within 24-48 hours. If treatment is initiated after this peak, the antiviral effect will be minimal. See the experimental protocol below for establishing an optimal time course.
-
Drug Concentration: The concentration of Galidesivir may be below the effective concentration (EC50) for your specific virus and cell line. Ensure you are using a dose-response curve to determine the appropriate concentration range.
-
Cell Viability: High levels of cytotoxicity can be mistaken for antiviral activity or can mask the true effect of the drug. Always run a parallel cytotoxicity assay.
-
Drug Stability: Ensure the this compound solution is properly prepared and stored. Degradation of the compound can lead to a loss of activity.
Q2: My cell viability assay shows high cytotoxicity at concentrations where I expect to see antiviral activity. How can I address this?
A2:
-
Determine the CC50: First, establish the 50% cytotoxic concentration (CC50) of Galidesivir in your chosen cell line in the absence of any virus. This will define the upper limit of your therapeutic window.
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value (typically >10) is desirable. If your SI is low, it indicates that the drug is toxic at or near its effective concentration in that specific cell model.
-
Consider a Different Cell Line: Some cell lines may be more sensitive to the cytotoxic effects of Galidesivir. Testing in a different, relevant cell line may yield a better therapeutic window.
-
Refine Assay Endpoint: Ensure your viability assay (e.g., MTT, MTS, CellTiter-Glo) is not being interfered with by the drug compound itself.
Q3: There is high variability in viral load reduction between my replicate experiments. What could be the cause?
A3:
-
Infection Inconsistency: Ensure a consistent Multiplicity of Infection (MOI) is used across all wells and experiments. Inconsistent initial infection will lead to variable replication kinetics and treatment outcomes.
-
Timing Precision: The timing of infection and treatment is critical. Use a synchronized infection protocol (e.g., adsorbing virus at 4°C for 1 hour before shifting to 37°C) to ensure a consistent start time for replication. Administer Galidesivir at precisely the same post-infection time points for all replicates.
-
Assay Performance: Variability in your viral quantification method (e.g., qRT-PCR, plaque assay) can also be a source of error. Ensure your assays are properly validated and include appropriate controls.
Experimental Protocols
Protocol: Determining the Optimal Treatment Window for Galidesivir In Vitro
This protocol provides a method to determine the optimal time to initiate Galidesivir treatment following viral infection in a cell culture model.
Objective: To identify the time post-infection at which Galidesivir treatment loses its antiviral efficacy, thereby defining the therapeutic window.
Materials:
-
Susceptible host cell line (e.g., Vero E6, Huh-7)
-
Complete growth medium
-
Virus stock of known titer (PFU/mL or TCID50/mL)
-
This compound, prepared as a 10 mM stock in DMSO and diluted in culture medium
-
96-well cell culture plates
-
Reagents for quantifying viral load (e.g., qRT-PCR primers/probes, reagents for plaque assay)
-
Reagents for assessing cell viability (e.g., CellTiter-Glo®, MTT)
Workflow Diagram:
Procedure:
-
Cell Seeding (Day 1):
-
Seed a 96-well plate with the host cell line at a density that will result in a 90-95% confluent monolayer the next day.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Infection and Treatment (Day 2):
-
Prepare dilutions of your virus stock. Infect the cell monolayers at a low Multiplicity of Infection (MOI), for example, 0.1. This ensures that the infection spreads over the course of the experiment.
-
Adsorb the virus for 1 hour at 37°C.
-
After adsorption, wash the cells twice with phosphate-buffered saline (PBS) to remove unbound virus, and add fresh culture medium. This point is considered Time 0 .
-
Prepare a working solution of Galidesivir at a concentration known to be effective (e.g., 2x to 5x the pre-determined EC50).
-
Add the Galidesivir solution to designated wells at different time points post-infection (hpi). A typical time course would be: 0, 2, 4, 8, 12, and 24 hpi.
-
Controls: Include "Virus Control" wells (infected, no drug) and "Cell Control" wells (uninfected, no drug). Also include a "Toxicity Control" set of wells (uninfected, with drug at each time point) to measure drug-induced cytotoxicity.
-
-
Incubation (Day 2-4):
-
Incubate the plate for a duration that corresponds to one full replication cycle for your virus (e.g., 24 to 48 hours).
-
-
Endpoint Analysis (Day 4):
-
Viral Load Quantification: Harvest the supernatant from each well. Quantify the amount of virus produced using qRT-PCR (to measure viral RNA) or a plaque assay (to measure infectious virus particles).
-
Cell Viability Assessment: After harvesting the supernatant, assess the viability of the remaining cells in the monolayer using an appropriate assay (e.g., MTT or CellTiter-Glo) to measure the cytopathic effect (CPE) and any drug-related toxicity.
-
-
Data Analysis:
-
Normalize the viral load from treated wells to the "Virus Control" (set to 100% infection).
-
Plot the percent inhibition of viral replication against the time of drug addition.
-
The point at which the percent inhibition drops significantly indicates the end of the therapeutic window for the drug in this model.
-
Data Presentation & Interpretation
Table 1: Illustrative Data from a Time-of-Addition Experiment
This table presents hypothetical data from the protocol described above. In this example, Galidesivir was added at various times post-infection with a virus that has a 24-hour replication cycle.
| Time of Drug Addition (hours post-infection) | Viral Load Reduction (%) (vs. Virus Control) | Cell Viability (%) (vs. Cell Control) |
| 0 | 99.5% | 98% |
| 2 | 98.1% | 97% |
| 4 | 92.4% | 98% |
| 8 | 65.7% | 96% |
| 12 | 21.3% | 97% |
| 24 | 2.5% | 98% |
| Virus Control (No Drug) | 0% | 35% |
| Cell Control (No Virus/Drug) | N/A | 100% |
Interpretation: Based on this illustrative data, Galidesivir is highly effective when administered within the first 4 hours post-infection. Its efficacy drops significantly when treatment is delayed to 8 hours and is almost completely lost by 12 hours. This suggests that the critical steps in viral replication targeted by Galidesivir occur early in the infection cycle. The cell viability data confirms that the observed reduction in viral load is due to antiviral activity and not drug-induced cytotoxicity.
Table 2: Galidesivir Potency and Cytotoxicity in Different Cell Lines (Hypothetical Data)
| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Vero E6 | Marburg Virus | 1.5 | >100 | >66 |
| Huh-7 | Zika Virus | 3.2 | >100 | >31 |
| A549 | SARS-CoV-2 | 5.8 | 85 | 14.7 |
| Calu-3 | SARS-CoV-2 | 2.1 | >100 | >47 |
Interpretation: This table shows that the potency (EC50) and toxicity (CC50) of Galidesivir can vary between different cell lines and viruses. A higher Selectivity Index (SI) is favorable, indicating a wider window between the effective and toxic concentrations. For example, Galidesivir shows a better SI in Calu-3 cells compared to A549 cells for SARS-CoV-2, making it a potentially more suitable model for these studies.
Mechanism of Action Pathway
Validation & Comparative
An objective guide for researchers and drug development professionals on the efficacy and mechanisms of two prominent antiviral candidates.
In the global effort to combat coronavirus infections, particularly SARS-CoV-2, several antiviral agents have been investigated for their therapeutic potential. Among these, Galidesivir (BCX4430) and Remdesivir (GS-5734) have emerged as significant candidates due to their broad-spectrum antiviral activity. Both are nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform ongoing research and development.
Mechanism of Action: Targeting Viral Replication
Both Galidesivir and Remdesivir function as inhibitors of the viral RNA-dependent RNA polymerase (RdRp), but their precise mechanisms of action exhibit subtle differences.
Galidesivir , an adenosine nucleoside analog, is converted within the host cell into its active triphosphate form.[1][2] This active metabolite mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand by the RdRp. This incorporation leads to premature chain termination, thereby halting viral replication.[1] Computational modeling suggests that Galidesivir can effectively bind to the RdRp of SARS-CoV-2.[3]
Remdesivir is a phosphoramidate prodrug of an adenosine analog.[4] After entering the host cell, it is metabolized into its active triphosphate form, remdesivir triphosphate (RDV-TP).[5] RDV-TP competes with the natural ATP for incorporation into the growing RNA chain by the viral RdRp.[5][6] The incorporation of RDV-TP results in delayed chain termination, which disrupts the viral replication process.[5][6][7] Studies have shown this termination occurs after the addition of a few more nucleotides.[8]
In Vitro Efficacy
The in vitro antiviral activity of Galidesivir and Remdesivir has been evaluated in various cell lines against different coronaviruses. The 50% effective concentration (EC50) is a key metric for comparing antiviral potency, with lower values indicating higher potency.
| Drug | Virus | Cell Line | EC50 (µM) | Citation(s) |
| Galidesivir | SARS-CoV-2 | Caco-2 | 1.3 (EC90) | [3] |
| SARS-CoV-2 | Vero-76 | 3.5 (EC90) | [3] | |
| MERS-CoV | Vero | Moderate Activity | [3] | |
| SARS-CoV | Vero | Moderate Activity | [3] | |
| Various RNA Viruses | - | 3 - 68 | [9] | |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | [9][10][11] |
| SARS-CoV-2 | Vero E6 | 0.22 - 0.32 | [12] | |
| SARS-CoV-2 Variants | Vero E6 | 0.28 - 7.06 (IC50) | [12] | |
| SARS-CoV | Human Airway Epithelial | 0.069 | [12] |
Animal Model Efficacy
Preclinical studies in animal models provide crucial insights into the in vivo efficacy and potential clinical benefit of antiviral compounds.
Galidesivir has been evaluated in a Syrian golden hamster model of SARS-CoV-2 infection.[3] Treatment with Galidesivir at a dosage of 100 mg/kg administered twice daily, initiated 24 hours prior to infection, resulted in reduced lung pathology compared to untreated controls.[3] Another study in a COVID-19 animal model showed that early administration of Galidesivir reduced the viral burden in lung tissue and was associated with a significant reduction in lung tissue damage.[13]
Remdesivir has demonstrated efficacy in rhesus macaques infected with SARS-CoV-2.[14][15][16] In these studies, early treatment with Remdesivir, initiated 12 hours after infection, prevented the progression to severe pneumonia.[14] Treated animals showed no signs of respiratory disease, had reduced pulmonary infiltrates on X-rays, and lower viral loads in the lungs compared to the control group.[14]
| Drug | Animal Model | Key Findings | Citation(s) |
| Galidesivir | Syrian Golden Hamster | Reduced lung pathology when treatment initiated 24h prior to infection. | [3] |
| COVID-19 Animal Model | Reduced viral burden in lung tissue and less lung damage with early administration. | [13] | |
| Remdesivir | Rhesus Macaque | Prevented progression to severe pneumonia with early treatment. | [14][15][16] |
| Rhesus Macaque | Reduced respiratory symptoms and lung damage. | [15][16] |
Clinical Trials
Clinical trials are essential to determine the safety and efficacy of investigational drugs in humans.
A Phase 1 clinical trial of Galidesivir in patients with COVID-19 showed that the drug was safe and generally well-tolerated.[13] However, the trial was not designed to demonstrate clinical efficacy, and no clinical benefit was observed compared to placebo.[13] A randomized, double-blind, placebo-controlled trial was initiated in Brazil to assess the safety, clinical impact, and antiviral effects of Galidesivir in patients with COVID-19.[17][18]
Remdesivir has undergone extensive clinical evaluation. It was the first antiviral drug to receive approval from the U.S. Food and Drug Administration (FDA) for the treatment of COVID-19.[4] A multinational, double-blind, randomized placebo-controlled trial demonstrated that Remdesivir was superior to placebo in shortening the time to clinical recovery in hospitalized patients with mild, moderate, or severe COVID-19.[4] Another open-label, randomized controlled trial showed that parenteral Remdesivir accelerates viral clearance in early symptomatic COVID-19.[19] However, some studies have indicated that while it may relieve symptoms, it may not have a significant impact on survival rates in seriously ill patients.[20][21]
Experimental Protocols
In Vitro Antiviral Assay for Galidesivir (Syrian Hamster Model Study)
-
Cell Lines: Caco-2 and Vero-76 cells.
-
Virus: SARS-CoV-2.
-
Methodology: Cells were incubated with Galidesivir for 24 hours prior to infection.[3] Following incubation, cells were infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.02 for Caco-2 and 0.002 for Vero-76 cells.[3]
-
Assay: Antiviral activity was assessed by a viral yield reduction (VYR) assay and a cytopathic effect (CPE) assay. Cytotoxicity was assessed using the neutral red uptake assay.[3]
-
Data Analysis: The 50% effective concentration (EC50) and 90% effective concentration (EC90) were calculated by linear regression.[3]
In Vivo Antiviral Assay for Remdesivir (Rhesus Macaque Model)
-
Animal Model: Rhesus macaques.
-
Virus: SARS-CoV-2.
-
Methodology: Twelve monkeys were infected with SARS-CoV-2.[14] Six monkeys received intravenous Remdesivir, and six served as a control group.[15] Treatment was initiated 12 hours after inoculation.[14] The Remdesivir group received a loading dose of 10 mg/kg, followed by a daily dose of 5 mg/kg for six days.[14]
-
Data Collection: Clinical signs of respiratory disease were monitored. Pulmonary infiltrates were assessed via X-ray.[14] Viral titers in bronchoalveolar lavages and viral loads in lung tissue were measured.[14]
-
Analysis: The health of the treated group was compared to the control group over a seven-day period.[15]
Conclusion
Both Galidesivir and Remdesivir demonstrate promising antiviral activity against coronaviruses by targeting the essential viral RdRp enzyme. Remdesivir has a more extensive body of evidence from in vitro, animal, and clinical studies, leading to its regulatory approval for the treatment of COVID-19. Galidesivir has shown efficacy in preclinical models, but its clinical benefit in COVID-19 patients has not been established. Further research, including direct comparative clinical trials, would be beneficial to fully elucidate the relative therapeutic potential of these two antiviral agents. The detailed experimental protocols provided herein offer a foundation for designing future comparative studies.
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Remdesivir - Wikipedia [en.wikipedia.org]
- 8. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 10. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arguments in favour of remdesivir for treating SARS-CoV-2 infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 13. BioCryst Provides Update on Galidesivir Program | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 14. news-medical.net [news-medical.net]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. federallabs.org [federallabs.org]
- 17. BioCryst Begins Clinical Trial with Galidesivir for Treatment of Patients with COVID-19 | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 18. fiercebiotech.com [fiercebiotech.com]
- 19. Clinical Antiviral Efficacy of Remdesivir in Coronavirus Disease 2019: An Open-Label, Randomized Controlled Adaptive Platform Trial (PLATCOV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Remdesivir trials effective against coronaviruses in animals and humans :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 21. Remdesivir Efficacy in COVID-19 Treatment: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiviral Activity of Galidesivir Hydrochloride In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Galidesivir hydrochloride with two other prominent antiviral agents, Favipiravir and Remdesivir. The data presented herein is collated from various preclinical studies, offering an objective overview of their efficacy against several key RNA viruses. This document is intended to serve as a valuable resource for researchers engaged in antiviral drug discovery and development.
Executive Summary
Galidesivir (BCX4430) is a broad-spectrum adenosine nucleoside analog with demonstrated in vivo activity against a range of RNA viruses.[1][2][3] Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination of the nascent viral RNA.[2][4] This guide compares the in vivo performance of Galidesivir with Favipiravir and Remdesivir, two other antivirals that also target the viral RdRp. The comparative data is presented across different animal models and viral pathogens, focusing on key efficacy endpoints such as survival rates and viral load reduction.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from various in vivo studies, providing a direct comparison of the antiviral activities of Galidesivir, Favipiravir, and Remdesivir.
Table 1: In Vivo Efficacy of this compound
| Virus | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |
| Marburg Virus | Cynomolgus Macaques | 15 mg/kg BID for 14 days (initiated 48h post-infection) | 100% survival (compared to 0% in placebo group) | [5] |
| Ebola Virus | Rhesus Macaques | 100 mg/kg BID loading dose, then 25 mg/kg BID for 10 days (initiated 48h post-infection) | 100% survival (compared to 0% in placebo group) | [5] |
| Yellow Fever Virus | Hamsters | 100 mg/kg BID for 7 days (initiated up to 4 days post-infection) | 80-100% survival (compared to 12.5% in control group) | [5] |
| Zika Virus | Rhesus Macaques | 25 mg/kg or 100 mg/kg BID for 9 days | Substantial suppression of viral load | [5] |
| SARS-CoV-2 | Syrian Hamsters | 100 mg/kg BID (initiated 24h prior to infection) | Reduced lung pathology compared to untreated controls | [6][7] |
Table 2: In Vivo Efficacy of Favipiravir
| Virus | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |
| Influenza A (H1N1pdm) | Mice | 100 mg/kg/day | 100% protection from death | [8] |
| Ebinur Lake Virus | BALB/c Mice | 300 mg/kg/day | Prolonged survival time and 10- to 100-fold reduction in serum viral titers | [9] |
| Norovirus | Mice | 600 mg/kg/day for 8 weeks | Decreased viral titers and RNA levels in feces | [10] |
| Bourbon Virus | Ifnar1-/- Mice | 150 mg/kg BID for 8 days (initiated immediately after infection) | 100% survival and no weight loss (compared to 100% mortality in mock-treated group) | [11] |
Table 3: In Vivo Efficacy of Remdesivir
| Virus | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |
| MERS-CoV | Rhesus Macaques | Prophylactic: 24h prior to infection; Therapeutic: 12h post-infection | Prophylactic: Completely prevented clinical disease and strongly inhibited viral replication. Therapeutic: Clear clinical benefit, reduced viral replication, and decreased lung lesion severity. | [1][12] |
| SARS-CoV-2 | Rhesus Macaques | Initiated early during infection | Reduced signs of respiratory disease, reduced pulmonary infiltrates, and lower lung viral loads. | [13] |
| SARS-CoV-2 | Hospitalized Patients | Standard of care + Remdesivir | Modest antiviral activity, reducing viral production by 2-fold on average. | [14] |
Mechanism of Action
All three antiviral agents, Galidesivir, Favipiravir, and Remdesivir, function as nucleoside/nucleotide analogs that target the viral RNA-dependent RNA polymerase (RdRp). Upon administration, these prodrugs are intracellularly converted into their active triphosphate forms. This active metabolite then competes with natural nucleotides for incorporation into the elongating viral RNA strand. The incorporation of the drug analog ultimately disrupts the process of viral replication.
Caption: General mechanism of action for nucleoside analog RdRp inhibitors.
Experimental Protocols
In Vivo Evaluation of Galidesivir against SARS-CoV-2 in Syrian Hamsters
This protocol is based on the methodology described in the study by Travis et al. (2021).[6][7]
-
Animal Model: Syrian golden hamsters (Mesocricetus auratus).
-
Virus: Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).
-
Drug Formulation: this compound dissolved in a suitable vehicle (e.g., lactated Ringer's solution).
-
Experimental Groups:
-
Group 1 (Prophylactic): Galidesivir (100 mg/kg) administered intraperitoneally (IP) twice daily (BID) starting 24 hours prior to infection.
-
Group 2 (Early Therapeutic): Galidesivir (100 mg/kg) administered IP BID starting 1.5 hours post-infection.
-
Group 3 (Late Therapeutic): Galidesivir (100 mg/kg) administered IP BID starting 24 hours post-infection.
-
Control Group: Vehicle administered IP BID on the same schedule as the treatment groups.
-
-
Infection: Animals are anesthetized and intranasally inoculated with a target dose of 1 × 10⁴ plaque-forming units (PFU) of SARS-CoV-2.
-
Monitoring and Endpoints:
-
Clinical Signs and Body Weight: Monitored daily.
-
Viral Load: Oropharyngeal swabs are collected on days 1, 2, and 3 post-infection to quantify viral RNA by RT-qPCR.
-
Pathology: On days 3 and 7 post-infection, subgroups of animals are euthanized, and lung tissues are collected for histopathological analysis and viral load determination.
-
Caption: Experimental workflow for Galidesivir efficacy testing in hamsters.
In Vivo Evaluation of Favipiravir against Bourbon Virus in Mice
This protocol is adapted from the study by O'Dea et al. (2019).[11]
-
Animal Model: Ifnar1-/- mice (lacking the type I interferon receptor).
-
Virus: Bourbon virus (BRBV).
-
Drug Formulation: Favipiravir suspended in 0.5% methylcellulose.
-
Experimental Groups:
-
Treatment Group: Favipiravir (150 mg/kg) administered by oral gavage twice daily (BID) for 8 days, starting immediately after infection.
-
Mock-Treated Group: 0.5% methylcellulose administered by oral gavage on the same schedule.
-
-
Infection: Mice are inoculated via the intraperitoneal (IP) route with 4 x 10² PFU of BRBV.
-
Monitoring and Endpoints:
-
Survival and Body Weight: Monitored daily for 14 days.
-
Viral Load: Serum and tissues can be collected at various time points to determine viral titers by plaque assay or RT-qPCR.
-
In Vivo Evaluation of Remdesivir against MERS-CoV in Rhesus Macaques
This protocol is based on the study by de Wit et al. (2020).[1][12]
-
Animal Model: Rhesus macaques.
-
Virus: Middle East Respiratory Syndrome Coronavirus (MERS-CoV).
-
Drug Formulation: Remdesivir in a suitable vehicle for intravenous administration.
-
Experimental Groups:
-
Prophylactic Group: Remdesivir administered 24 hours before MERS-CoV inoculation.
-
Therapeutic Group: Remdesivir administered 12 hours after MERS-CoV inoculation.
-
Control Group: Vehicle solution administered at the same time points.
-
-
Infection: Animals are inoculated with MERS-CoV.
-
Monitoring and Endpoints:
-
Clinical Signs: Monitored for signs of respiratory disease.
-
Viral Replication: Viral loads in respiratory tissues are assessed.
-
Lung Pathology: Lung lesions are evaluated at necropsy.
-
Conclusion
The in vivo data presented in this guide highlights the potent and broad-spectrum antiviral activity of this compound against several high-consequence RNA viruses.[1][3][5] The comparative analysis with Favipiravir and Remdesivir demonstrates that all three drugs are effective inhibitors of viral RdRp, albeit with varying degrees of efficacy depending on the specific virus and animal model. The detailed experimental protocols and visualizations provided herein are intended to aid researchers in the design and execution of future preclinical studies aimed at the continued development of these and other novel antiviral therapies.
References
- 1. Prophylactic and therapeutic remdesivir (GS-5734) treatment in the rhesus macaque model of MERS-CoV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. islandpharmaceuticals.com [islandpharmaceuticals.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Favipiravir Treatment Prolongs Survival in a Lethal BALB/c Mouse Model of Ebinur Lake Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Favipiravir elicits antiviral mutagenesis during virus replication in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic efficacy of favipiravir against Bourbon virus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Clinical benefit of remdesivir in rhesus macaques infected with SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of remdesivir on viral dynamics in COVID-19 hospitalized patients: a modelling analysis of the randomized, controlled, open-label DisCoVeRy trial - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Galidesivir Hydrochloride: A Comparative Analysis with Other Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profile of Galidesivir hydrochloride with other key nucleoside analogs. The data presented herein is intended to inform antiviral drug development strategies and preclinical research by offering a clear, objective analysis of existing experimental findings.
Executive Summary
Galidesivir (BCX4430) is a broad-spectrum antiviral agent, an adenosine analog that targets the RNA-dependent RNA polymerase (RdRp) of numerous RNA viruses.[1][2] Understanding its potential for cross-resistance with other nucleoside analogs is critical for predicting its clinical utility and developing effective combination therapies. Experimental evidence, primarily from studies with a Galidesivir-resistant Tick-Borne Encephalitis Virus (TBEV), indicates a lack of cross-resistance with structurally distinct nucleoside analogs.[3] This suggests that Galidesivir may remain effective against viruses that have developed resistance to certain other classes of nucleoside inhibitors. For other clinically relevant nucleoside analogs such as Remdesivir, Favipiravir, and Molnupiravir, direct cross-resistance studies with Galidesivir are limited; however, their distinct mechanisms of action and resistance profiles suggest a low likelihood of broad cross-resistance.
Comparative Antiviral Activity and Cross-Resistance
The primary evidence for Galidesivir's cross-resistance profile comes from a study that generated a TBEV mutant with reduced susceptibility to Galidesivir. This resistance was conferred by a single E460D substitution in the viral NS5 protein (the RdRp).[3] The antiviral activity of Galidesivir and other nucleoside analogs against the wild-type and this Galidesivir-resistant TBEV is summarized below.
Table 1: Antiviral Activity Against Wild-Type and Galidesivir-Resistant Tick-Borne Encephalitis Virus (TBEV)
| Compound | Virus Strain | EC50 (µM) | Fold Change in EC50 | Cross-Resistance Observed | Citation(s) |
| Galidesivir | Wild-Type TBEV | 0.95 ± 0.04 | - | - | |
| Galidesivir-Resistant TBEV (E460D) | 6.32 ± 1.01 | ~7.9 | - | ||
| 7-deaza-2′-C-methyladenosine | Wild-Type TBEV | 5.1 ± 0.4 | Not Applicable | No | [3][4] |
| Galidesivir-Resistant TBEV (E460D) | Not Reported | Not Reported | No | [3] | |
| 2′-C-methyladenosine | Wild-Type TBEV | 7.1 ± 1.2 | Not Applicable | No | [4] |
| Galidesivir-Resistant TBEV (E460D) | Not Reported | Not Reported | No | [3] | |
| 4′-azido-aracytidine | Wild-Type TBEV | Not Reported | Not Applicable | No | [3] |
| Galidesivir-Resistant TBEV (E460D) | Not Reported | Not Reported | No | [3] |
Note: While the Eyer et al. (2019) study concluded "no cross-resistance," specific EC50 values for the other nucleoside analogs against the Galidesivir-resistant TBEV were not provided in the primary publication or supplementary materials.
Mechanisms of Action and Resistance
The potential for cross-resistance is intimately linked to the specific mechanism by which a drug inhibits viral replication and the mutations that can arise to circumvent this inhibition.
Galidesivir
Galidesivir is an adenosine analog that, after intracellular phosphorylation to its active triphosphate form, acts as a non-obligate chain terminator of viral RNA synthesis.[5][6] It is incorporated into the nascent RNA strand by the viral RdRp, leading to premature termination of transcription and replication.[5][6] Resistance to Galidesivir in TBEV has been mapped to a single amino acid substitution (E460D) in the active site of the RdRp.[3]
Other Nucleoside Analogs
-
7-deaza-2′-C-methyladenosine and 2′-C-methyladenosine: These are also adenosine analogs that inhibit viral RdRp.[7] Their structural differences from Galidesivir, particularly the modifications on the ribose sugar, likely result in different interactions within the RdRp active site, explaining the lack of cross-resistance.
-
4′-azido-aracytidine: This is a cytidine analog, and its different base and sugar modifications would lead to a distinct binding and inhibition mechanism within the RdRp, making cross-resistance with an adenosine analog like Galidesivir unlikely.
-
Remdesivir: An adenosine analog prodrug, Remdesivir also targets the viral RdRp. While direct cross-resistance studies with Galidesivir are lacking, Remdesivir resistance mutations in SARS-CoV-2 have been identified at different positions in the RdRp, suggesting distinct resistance pathways.[8][9]
-
Favipiravir: This is a purine analog that is converted to its active ribofuranosyl triphosphate form and acts as a substrate for viral RdRp, inducing lethal mutagenesis. This mechanism of inducing errors in the viral genome is distinct from direct chain termination, suggesting a low potential for cross-resistance with Galidesivir.
-
Molnupiravir: Another ribonucleoside analog that induces lethal mutagenesis in the viral genome, Molnupiravir has a high barrier to resistance.[10] Its mechanism of action, similar to Favipiravir, differs significantly from that of Galidesivir.
Experimental Protocols
The data presented in Table 1 were primarily generated using Plaque Reduction Assays. The general methodology for this type of assay is outlined below.
Plaque Reduction Assay Protocol (General)
-
Cell Culture: A confluent monolayer of susceptible cells (e.g., Porcine Kidney Stable (PS) cells or Vero cells) is prepared in multi-well plates.
-
Virus Infection: The cells are infected with a known titer of the virus (e.g., TBEV) in the presence of serial dilutions of the antiviral compound being tested.
-
Incubation: The plates are incubated to allow for virus replication and plaque formation.
-
Visualization: After a set incubation period, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by viral replication.
-
Quantification: The number of plaques is counted for each drug concentration.
-
EC50 Determination: The 50% effective concentration (EC50) is calculated as the concentration of the antiviral compound that reduces the number of plaques by 50% compared to the untreated virus control.
Visualizing the Antiviral Mechanism and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of Galidesivir.
Caption: Plaque Reduction Assay Workflow.
Conclusion
The available data strongly suggest that Galidesivir possesses a favorable cross-resistance profile, particularly with structurally diverse nucleoside analogs. The lack of cross-resistance observed in the Galidesivir-resistant TBEV mutant is a promising indicator of its potential efficacy in complex antiviral treatment landscapes. However, further in vitro and in vivo studies are warranted to confirm the lack of cross-resistance with other clinically important nucleoside analogs like Remdesivir, Favipiravir, and Molnupiravir. Such studies will be crucial for the strategic development of Galidesivir as a broad-spectrum antiviral agent.
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An E460D Substitution in the NS5 Protein of Tick-Borne Encephalitis Virus Confers Resistance to the Inhibitor Galidesivir (BCX4430) and Also Attenuates the Virus for Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 7. caymanchem.com [caymanchem.com]
- 8. In Vitro Selection of Remdesivir-Resistant SARS-CoV-2 Demonstrates High Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro selection of Remdesivir resistance suggests evolutionary predictability of SARS-CoV-2 | PLOS Pathogens [journals.plos.org]
- 10. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Galidesivir Hydrochloride and Other RdRp Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of Galidesivir hydrochloride against other prominent RNA-dependent RNA polymerase (RdRp) inhibitors: Remdesivir, Favipiravir, and Molnupiravir. This document summarizes their mechanisms of action, comparative in vitro efficacy, and the experimental protocols used to generate this data.
Executive Summary
Galidesivir (BCX4430) is a broad-spectrum antiviral agent, an adenosine analog that demonstrates activity against a wide array of RNA viruses.[1][2][3] It belongs to a class of drugs known as RdRp inhibitors, which target the essential viral enzyme responsible for replicating the viral genome. This guide provides a head-to-head comparison of Galidesivir with three other well-known RdRp inhibitors: Remdesivir, Favipiravir, and Molnupiravir. While all four are prodrugs that are intracellularly converted to their active triphosphate forms, their precise mechanisms of inhibiting viral replication differ, broadly categorized as either chain termination or lethal mutagenesis.
Mechanism of Action
The primary target for all four compounds is the viral RNA-dependent RNA polymerase (RdRp). However, the downstream consequences of their interaction with the RdRp enzyme diverge.
-
Galidesivir and Remdesivir act as non-obligate chain terminators . After being incorporated into the nascent viral RNA chain, they cause a premature halt to further elongation, thereby preventing the successful replication of the viral genome.[1][4]
-
Molnupiravir and Favipiravir function through lethal mutagenesis .[5][6] These molecules are also incorporated into the viral RNA but do not immediately terminate the chain. Instead, they can exist in different tautomeric forms, leading to incorrect base pairing during subsequent rounds of replication. This introduces a high number of mutations into the viral genome, ultimately resulting in a non-viable viral population, a phenomenon known as "error catastrophe."
Data Presentation: In Vitro Efficacy
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for Galidesivir, Remdesivir, Favipiravir, and Molnupiravir against a range of RNA viruses. It is important to note that these values are compiled from various studies and the experimental conditions (e.g., cell line, multiplicity of infection) may differ, affecting direct comparability.
Table 1: Antiviral Activity of this compound
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Filoviridae | Ebola Virus (EBOV) | HeLa, Vero | 3 - 12 | >200 | >16 - >66 |
| Filoviridae | Marburg Virus (MARV) | Vero | 4.4 - 6.7 | >200 | >29 - >45 |
| Flaviviridae | Zika Virus (ZIKV) | Vero | 1.9 | >100 | >52 |
| Arenaviridae | Lassa Virus (LASV) | Vero | 43.0 | >100 | >2.3 |
| Coronaviridae | MERS-CoV | Vero | 57.7 | >100 | >1.7 |
| Coronaviridae | SARS-CoV | Vero | 68.4 | >100 | >1.5 |
Data sourced from multiple studies, including Warren et al., 2014.[1]
Table 2: Antiviral Activity of Remdesivir
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129 |
| Coronaviridae | SARS-CoV | HAE | 0.069 | >10 | >145 |
| Coronaviridae | MERS-CoV | HAE | 0.074 | >10 | >135 |
| Filoviridae | Ebola Virus (EBOV) | Huh-7 | 0.06 - 0.14 | >10 | >71 - >167 |
| Arenaviridae | Lassa Fever Virus | HeLa | 1.48 | >10 | >6.7 |
Data sourced from multiple studies, including Wang et al., 2020 and Agostini et al., 2018.[7]
Table 3: Antiviral Activity of Favipiravir
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 0.09 - 3.5 | >3180 | >908 - >35333 |
| Filoviridae | Ebola Virus (EBOV) | Vero | 68 - 401 | >6360 | >15 - >93 |
| Arenaviridae | Lassa Virus (LASV) | Vero | 29.3 | >6360 | >217 |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 |
Data sourced from multiple studies, including Furuta et al., 2017 and Shiraki & Daikoku, 2020.[5][8]
Table 4: Antiviral Activity of Molnupiravir
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Coronaviridae | SARS-CoV-2 | Vero E6-GFP | 0.3 | >10 | >33 |
| Coronaviridae | MERS-CoV | Vero | 0.58 | >10 | >17 |
| Orthomyxoviridae | Influenza A | hAEC | 0.06 - 0.08 | 137 | 1713 - 2283 |
Data sourced from multiple studies, including Sheahan et al., 2020 and Toots et al., 2019.[9][10]
Experimental Protocols
The following are generalized protocols for key experiments used to determine the in vitro efficacy and cytotoxicity of antiviral compounds. Specific parameters may vary between studies.
Antiviral Activity Assay (EC50 Determination)
This is commonly determined using a plaque reduction assay or a virus yield reduction assay.[11][12]
Principle:
The plaque reduction assay measures the ability of a compound to inhibit the formation of viral plaques (localized areas of cell death) in a monolayer of host cells. The virus yield reduction assay quantifies the amount of infectious virus produced in the presence of the compound.
General Protocol (Plaque Reduction Assay):
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero, MDCK, Huh-7) in 6-well or 12-well plates.
-
Compound Preparation: Prepare serial dilutions of the test compound in a serum-free medium.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus (Multiplicity of Infection - MOI) for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: The number of plaques in the treated wells is compared to the untreated control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Cytotoxicity Assay (CC50 Determination)
The cytotoxicity of the compounds is typically assessed using an MTT or similar cell viability assay.[13][14]
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol (MTT Assay):
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance of the treated cells is compared to the untreated control cells. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Conclusion
Galidesivir, Remdesivir, Favipiravir, and Molnupiravir are all promising broad-spectrum antiviral candidates that target the viral RdRp. While Galidesivir and Remdesivir act as chain terminators, Favipiravir and Molnupiravir induce lethal mutagenesis. The in vitro efficacy of these compounds varies depending on the virus and the cell line used for testing. This guide provides a comparative overview to aid researchers in the field of antiviral drug development. Further head-to-head studies under standardized conditions are necessary for a more direct comparison of their antiviral potency.
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The triple combination of Remdesivir (GS-441524), Molnupiravir and Ribavirin is highly efficient in inhibiting coronavirus replication in human nasal airway epithelial cell cultures and in a hamster infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lassa viral dynamics in non-human primates treated with favipiravir or ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianjpr.com [asianjpr.com]
- 7. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Antiviral activity of molnupiravir against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Galidesivir Hydrochloride: A Comparative Analysis of its Efficacy in Diverse Viral Infection Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral efficacy of Galidesivir hydrochloride across a range of viral infection models. The data presented is compiled from various preclinical and clinical studies to offer an objective overview of its performance, including comparisons with other antiviral agents where available. Detailed experimental methodologies for key studies are provided to aid in the interpretation and replication of findings.
Executive Summary
Galidesivir (BCX4430) is an adenosine nucleoside analog that demonstrates broad-spectrum activity against a variety of RNA viruses. Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1] This leads to premature chain termination of the viral RNA, thereby halting the propagation of the virus. Galidesivir has shown promise in both in vitro cell culture assays and in vivo animal models against several pathogenic viruses, including Filoviruses (Ebola, Marburg), Flaviviruses (Zika, Yellow Fever), and Coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2).[1][2][3]
In Vitro Efficacy
Galidesivir has been evaluated against a wide array of RNA viruses in various cell lines. The half-maximal effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral activity, are summarized in the table below.
| Virus Family | Virus | Cell Line | EC50 (µM) | Citation(s) |
| Arenaviridae | Junin virus | Vero | 42.2 | [1] |
| Lassa virus | Vero | 43.0 | [1] | |
| Bunyaviridae | Rift Valley fever virus | Vero | 20.4 - 41.6 | [1][2] |
| Coronaviridae | MERS-CoV | Vero | 68.4 | [2] |
| SARS-CoV | Vero | 57.7 | [2] | |
| Filoviridae | Ebola virus | HeLa | 3 - 12 | [4] |
| Marburg virus | HeLa | 3 - 12 | [4] | |
| Sudan virus | HeLa | 3 - 12 | [4] | |
| Flaviviridae | Yellow fever virus | Vero | >7 | [1] |
| Orthomyxoviridae | Influenza A virus | MDCK | 1 - 5 | [4] |
| Influenza B virus | MDCK | 1 - 5 | [4] | |
| Paramyxoviridae | Measles virus | Vero76 | 1.8 | [4] |
| Picornaviridae | Human Rhinovirus | - | 3.4 | [2] |
In Vivo Efficacy
The efficacy of Galidesivir has been assessed in various animal models, which are crucial for understanding its potential therapeutic effect in a whole organism. Key findings from these studies, including survival rates and viral load reduction, are presented below.
| Virus | Animal Model | Dosing Regimen | Key Efficacy Results | Citation(s) |
| Ebola Virus | Rhesus Macaques | 100 mg/kg loading dose, then 25 mg/kg BID | 100% survival when treatment initiated 2 days post-infection; 67% survival when initiated 3 days post-infection. Significant reduction in plasma viral RNA. | [1][5] |
| Marburg Virus | Cynomolgus Macaques | 15 mg/kg BID for 14 days | 100% survival when treatment initiated up to 48 hours post-infection. | [6] |
| Zika Virus | Rhesus Macaques | 100 mg/kg BID, then 25 mg/kg BID for 9 days | Substantial suppression of viral load. Rapidly reduced viral loads to undetectable levels when dosed up to 72 hours after infection. | [1][6] |
| Yellow Fever Virus | Hamsters | 100 mg/kg BID for 7 days | 100% survival when treatment initiated 3 days post-infection; 80% survival when initiated 4 days post-infection. | [6] |
| Rift Valley Fever Virus | Hamsters | 400 mg/kg loading dose, then 100 mg/kg daily | 50-70% protection from mortality and significant delay in mortality. Reduced viral loads in serum, liver, spleen, and brain. | [1] |
| SARS-CoV-2 | Hamsters | 100 mg/kg BID initiated 24h prior to infection | Significantly less weight loss compared to control. Reduced lung pathology. 1.4-1.6 log lower lung tissue viral burden. | [3][7] |
Comparative Analysis with Remdesivir
Direct comparative studies between Galidesivir and Remdesivir, another adenosine nucleoside analog with broad-spectrum antiviral activity, are limited. However, molecular docking studies have been conducted to compare their binding affinities to the SARS-CoV-2 RdRp.
| Drug | Binding Affinity (kcal/mol) to SARS-CoV-2 RdRp | Citation(s) |
| Galidesivir | -7.1 to -8.2 | [8] |
| Remdesivir | -7.9 to -9.1 | [8] |
These in silico results suggest that Remdesivir may have a slightly stronger binding affinity to the SARS-CoV-2 RdRp.[8] It is important to note that while molecular docking provides valuable insights, in vitro and in vivo studies are necessary to confirm these findings. In cell-based assays, Remdesivir has shown potent activity against SARS-CoV-2 with EC50 values in the sub-micromolar range.[9]
Experimental Protocols
In Vitro Antiviral Assay (General Protocol)
A common method to determine the in vitro efficacy of an antiviral compound is the viral yield reduction assay or the cytopathic effect (CPE) assay.[7]
-
Cell Culture: Appropriate host cells (e.g., Vero, HeLa, MDCK) are seeded in multi-well plates and grown to a confluent monolayer.
-
Compound Preparation: this compound is serially diluted to various concentrations in cell culture medium.
-
Infection: The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI).
-
Treatment: The diluted Galidesivir is added to the infected cells. A positive control (e.g., another known antiviral) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for a period that allows for viral replication and, in the case of CPE assays, for cell death to occur.
-
Quantification:
-
Viral Yield Reduction Assay: The amount of virus in the supernatant is quantified using methods like plaque assays or RT-qPCR.
-
CPE Assay: The extent of virus-induced cell death is measured, often using a cell viability dye.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration.
In Vivo Hamster Model for SARS-CoV-2
The Syrian golden hamster is a widely used model for studying SARS-CoV-2 infection.[7][10]
-
Animal Acclimatization: Male and female hamsters are acclimatized to the laboratory conditions.
-
Virus Challenge: Animals are anesthetized and intranasally inoculated with a specific dose of SARS-CoV-2.[7]
-
Treatment Groups: Hamsters are divided into groups:
-
Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss and changes in activity.[7]
-
Endpoint Analysis: At specific time points, subgroups of animals are euthanized. Lungs and other tissues are collected for:
-
Viral Load Quantification: Using RT-qPCR or plaque assays.
-
Histopathology: To assess tissue damage and inflammation.
-
Visualizations
Mechanism of Action of Galidesivir
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BioCryst Provides Update on Galidesivir Program | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 4. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Galidesivir against Ebola Virus Disease in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. islandpharmaceuticals.com [islandpharmaceuticals.com]
- 7. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdn.apub.kr [cdn.apub.kr]
- 10. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Galidesivir Hydrochloride: A Comparative Safety and Toxicity Profile for Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and toxicity profile of Galidesivir hydrochloride with two other prominent antiviral agents, Remdesivir and Favipiravir. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in evaluating these compounds.
Executive Summary
Galidesivir (BCX4430) is a broad-spectrum antiviral agent, an adenosine nucleoside analog that inhibits viral RNA-dependent RNA polymerase (RdRp). Phase 1 clinical trials have demonstrated that Galidesivir is generally safe and well-tolerated in healthy human volunteers when administered via intramuscular (IM) or intravenous (IV) routes, with no serious adverse events reported. Preclinical studies have established a maximum tolerated dose in hamsters and have shown a good safety profile in non-human primates. In comparison, Remdesivir and Favipiravir, also RdRp inhibitors, have been more extensively studied in clinical settings due to their use during the COVID-19 pandemic. Remdesivir is associated with potential liver and kidney toxicity, while Favipiravir's primary concerns include hyperuricemia and gastrointestinal disturbances. Direct comparative safety and toxicity studies between Galidesivir and these other antivirals are limited in publicly available literature.
Preclinical Toxicity Profile
This section summarizes the key preclinical toxicology findings for Galidesivir, Remdesivir, and Favipiravir.
| Parameter | This compound | Remdesivir | Favipiravir |
| Animal Model | Hamster | Data Not Publicly Available | Rodent |
| Acute Toxicity (LD50) | Data Not Publicly Available | Data Not Publicly Available | Predicted Oral LD50: 575 - 2000 mg/kg[1] |
| Maximum Tolerated Dose (MTD) | 300 mg/kg/day (intraperitoneal, 7 days)[2] | Data Not Publicly Available | Data Not Publicly Available |
| Target Organ Toxicity | No specific target organ toxicity reported in publicly available preclinical studies. Safe when administered twice-daily at 100 mg/kg in rhesus macaques[2]. | Renal cortex (microscopic findings in animals) | Liver (increased enzymes), Hematopoietic tissue, Testicular toxicity (in animal studies)[3][4] |
Clinical Safety Profile
The clinical safety of Galidesivir has been evaluated in Phase 1 studies with healthy volunteers. Remdesivir and Favipiravir have more extensive clinical safety data from Phase 3 trials and real-world use.
| Adverse Event | This compound (Frequency) | Remdesivir (Frequency) | Favipiravir (Frequency) |
| General Tolerability | Generally well tolerated with no serious adverse events reported in Phase 1 trials[5][6][7][8]. | Associated with a higher frequency of adverse effects compared to favipiravir in some studies[9][10][11]. | Generally well-tolerated, with most adverse effects being mild to moderate[3]. |
| Hepatic | No clinically significant dose-related trends in laboratory values noted[7]. | Increased liver enzymes (Alanine aminotransferase, Aspartate aminotransferase) | Increased liver enzymes (Alanine transaminase, Aspartate transaminase)[4] |
| Renal | No clinically significant dose-related trends in laboratory values noted[7]. | Acute kidney injury, increased blood creatinine | Data Not Publicly Available |
| Gastrointestinal | Data Not Publicly Available | Nausea, Diarrhea | Diarrhea, Nausea, Vomiting[3] |
| Metabolic | No clinically significant dose-related trends in laboratory values noted[7]. | Data Not Publicly Available | Hyperuricemia[3] |
| Cardiovascular | No clinically significant dose-related trends in electrocardiograms or echocardiograms noted[7]. | Bradycardia, Cardiac arrest (rare) | Data Not Publicly Available |
Experimental Protocols
Detailed experimental protocols for pivotal toxicology studies are often proprietary. The following are generalized protocols based on regulatory guidelines and information from published studies.
Acute Oral Toxicity Study (Based on OECD Guideline 423)
Objective: To determine the acute oral toxicity of a test substance.
Test System: Typically Wistar rats, one sex (usually female).
Procedure:
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.
-
Fasting: Animals are fasted overnight (feed withdrawn, water ad libitum) prior to administration.
-
Dosing: A single oral dose of the test substance is administered by gavage. A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is given to a group of 3 animals[12].
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes several times on the day of dosing and at least once daily for 14 days. Body weight is recorded weekly[13].
-
Necropsy: All animals are subjected to gross necropsy at the end of the observation period.
28-Day Repeated Dose Oral Toxicity Study (Based on OECD Guideline 407)
Objective: To characterize the toxicological profile of a test compound following repeated oral administration for 28 days.
Test System: Typically rats, with at least 10 animals (5 male, 5 female) per group.
Procedure:
-
Dose Groups: At least three dose levels (low, mid, high) and a control group are used. The highest dose is intended to produce toxic effects but not mortality[14].
-
Administration: The test substance is administered orally once daily for 28 consecutive days[15].
-
In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements are recorded. Hematology, clinical chemistry, and urinalysis are performed at termination[16].
-
Satellite Group: An additional group at the high dose and control level may be included for a 14-day recovery period to assess the reversibility of any toxic effects[14][17].
-
Pathology: All animals undergo a full necropsy. Organ weights are recorded. Histopathological examination is performed on all organs and tissues from the control and high-dose groups, and on any tissues with gross lesions from other groups[16][18].
Visualizations
Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase
The primary mechanism of action for Galidesivir, Remdesivir, and Favipiravir is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.
Caption: Mechanism of action of nucleoside analog antivirals.
General Workflow for Preclinical Toxicology Assessment of an Antiviral Drug
The following diagram illustrates a typical workflow for the preclinical safety and toxicity evaluation of a new antiviral drug candidate.
Caption: A generalized workflow for preclinical toxicology studies of an antiviral drug.
References
- 1. In silico evaluation of favipiravir-associated potential new drugs against polymerase enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. islandpharmaceuticals.com [islandpharmaceuticals.com]
- 6. BioCryst Completes Phase 1 Clinical Trial of Galidesivir | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 7. Pharmacokinetics and safety of the nucleoside analog antiviral drug galidesivir administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Safety of the Nucleoside Analog Antiviral Drug Galidesivir Administered to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 10. Factsheet for health professionals about Marburg virus disease [ecdc.europa.eu]
- 11. Comparison of remdesivir and favipiravir - the anti-Covid-19 agents mimicking purine RNA constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 15. Acute toxicity and repeated dose 28-day oral toxicity study of metriviv syrup in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. env.go.jp [env.go.jp]
- 18. researchgate.net [researchgate.net]
In Vivo Validation of Galidesivir Hydrochloride's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo validation of Galidesivir hydrochloride's mechanism of action against other prominent RNA-dependent RNA polymerase (RdRp) inhibitors. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and protocols that substantiate the therapeutic potential of these antiviral agents.
Mechanism of Action: RdRp Inhibition
Galidesivir (BCX4430) is a broad-spectrum antiviral agent that functions as an adenosine analogue.[1][2][3] Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[2][3] Upon administration, Galidesivir is metabolized within the host cell to its active triphosphate form.[1][2][4] This active metabolite then competes with natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the RdRp.[5] The incorporation of Galidesivir triphosphate into the growing RNA chain leads to premature termination, thereby halting viral replication.[1][4][5] This targeted disruption of viral RNA synthesis has been demonstrated to be effective against a wide range of RNA viruses, including filoviruses, flaviviruses, coronaviruses, and paramyxoviruses.[1][2][6][7]
Signaling Pathway of Galidesivir's Mechanism of Action
Caption: Mechanism of action of Galidesivir.
Comparative In Vivo Efficacy
The in vivo efficacy of Galidesivir has been evaluated in various animal models against a range of pathogenic RNA viruses. The following tables summarize the key findings from these studies and compare them with other notable RdRp inhibitors, Remdesivir and Favipiravir.
Table 1: In Vivo Efficacy of Galidesivir in Animal Models
| Animal Model | Virus | Dosing Regimen | Key Findings |
| Rhesus Macaques | Marburg Virus | 100 mg/kg/day, IM | Significant survival benefit when administered up to 48 hours post-infection.[7] |
| Rhesus Macaques | Zika Virus | 100 mg/kg, twice daily | Prevented or rapidly reduced viral burden in the blood and central nervous system.[2] |
| Cynomolgus Macaques | Ebola Virus | Not Specified | Demonstrated protection against Ebola virus.[7] |
| Syrian Golden Hamsters | SARS-CoV-2 | 100 mg/kg, twice daily, IP | Reduced lung pathology when treatment was initiated 24 hours prior to infection.[8] |
| Hamsters | Yellow Fever Virus | 200 mg/kg/day, BID | Conferred high survival rates when treatment was initiated up to 3 days post-infection.[9] |
| Mice | Zika Virus | Not Specified | Showed efficacy against Zika virus.[7] |
Table 2: Comparative In Vivo Efficacy of RdRp Inhibitors
| Drug | Animal Model | Virus | Key Efficacy Findings |
| Galidesivir | Rhesus Macaques | Marburg Virus | Significant survival benefit.[7] |
| Remdesivir | Rhesus Macaques | SARS-CoV-2 | Reduced clinical signs and lung pathology. |
| Favipiravir | Syrian Hamsters | SARS-CoV-2 | Reduced viral load in the lungs. |
| Galidesivir | Hamsters | Yellow Fever Virus | High survival rates with delayed treatment initiation.[9] |
| Remdesivir | Mice | MERS-CoV | Improved pulmonary function and reduced viral load. |
| Favipiravir | Mice | Influenza Virus | Reduced mortality and viral titers. |
Experimental Protocols
The validation of Galidesivir's in vivo mechanism of action relies on robust experimental designs. Below are representative protocols for key experiments.
Animal Model Efficacy Study
Objective: To evaluate the therapeutic efficacy of Galidesivir in a lethal animal model of viral infection.
Protocol:
-
Animal Model: Syrian Golden Hamsters are infected with a lethal dose of Yellow Fever Virus.
-
Drug Administration: Animals are divided into treatment and placebo groups. The treatment group receives this compound at a dose of 200 mg/kg/day, administered via intraperitoneal injection twice daily (BID), starting at a specified time point post-infection (e.g., 24, 48, or 72 hours).[8][9] The placebo group receives a vehicle control.
-
Monitoring: Animals are monitored daily for clinical signs of disease (e.g., weight loss, lethargy) and survival for a predefined period (e.g., 21 days).
-
Viral Load Quantification: At select time points, subgroups of animals are euthanized, and tissues (e.g., liver, spleen, blood) are collected to quantify viral load using quantitative reverse transcription PCR (qRT-PCR).
-
Histopathology: Tissues are collected for histopathological analysis to assess tissue damage and inflammation.
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of Galidesivir in healthy subjects.
Protocol:
-
Subjects: Healthy adult volunteers are enrolled in a dose-escalation study.
-
Drug Administration: Subjects receive a single intravenous (IV) or intramuscular (IM) dose of Galidesivir.[10]
-
Sample Collection: Blood samples are collected at multiple time points pre- and post-administration.
-
Bioanalysis: Plasma concentrations of Galidesivir and its metabolites are quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for an in vivo efficacy study.
Comparative Mechanism of Action
While Galidesivir, Remdesivir, and Favipiravir all target the viral RdRp, there are nuances in their precise mechanisms of inhibition.
-
Galidesivir: Acts as a non-obligate chain terminator. Its incorporation into the viral RNA strand causes premature termination of transcription.[1][4]
-
Remdesivir: Also a nucleoside analogue, it acts as a delayed chain terminator. After its incorporation, a few more nucleotides can be added before RNA synthesis is halted.
-
Favipiravir: This purine analogue is incorporated into the viral RNA and can act as a mutagen, inducing lethal mutations in the viral genome, in addition to potentially causing chain termination.
Comparison of RdRp Inhibitor Mechanisms
Caption: Comparative mechanisms of RdRp inhibitors.
Conclusion
The in vivo data strongly support the mechanism of action of this compound as a potent inhibitor of viral RNA-dependent RNA polymerase. Efficacy has been demonstrated in multiple animal models against a variety of significant viral pathogens. When compared to other RdRp inhibitors like Remdesivir and Favipiravir, Galidesivir shows a broad spectrum of activity and a clear mechanism of premature chain termination. Further clinical development is ongoing to establish its safety and efficacy in humans for treating various viral diseases.[2][6][11] Phase I clinical trials have shown Galidesivir to be generally safe and well-tolerated in healthy volunteers. A Phase II clinical trial was initiated to evaluate its effects in patients with COVID-19 and Yellow Fever.[5][7][12]
References
- 1. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Galidesivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 6. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galidesivir - Wikipedia [en.wikipedia.org]
- 8. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 10. Pharmacokinetics and safety of the nucleoside analog antiviral drug galidesivir administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Benchmarking Galidesivir Hydrochloride Against Standard-of-Care Antiviral Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galidesivir (BCX4430) is an investigational broad-spectrum antiviral agent that has demonstrated potent activity against a wide range of RNA viruses. As an adenosine analog, its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination and cessation of viral replication.[1] This guide provides a comprehensive comparison of Galidesivir hydrochloride with current standard-of-care treatments for several high-priority viral diseases, including Marburg Virus Disease, Ebola Virus Disease, Yellow Fever, Zika Virus, and COVID-19. The comparison is based on available preclinical and clinical data, with a focus on quantitative efficacy, safety, and detailed experimental methodologies.
Mechanism of Action: A Shared Target
Galidesivir, along with other nucleoside analogs like Remdesivir and Favipiravir, targets the highly conserved viral RdRp enzyme. This enzyme is essential for the replication of most RNA viruses. Upon administration, Galidesivir is metabolized into its active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand. This incorporation disrupts the replication process, making the RdRp a critical target for broad-spectrum antiviral drug development.
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize the available efficacy data for Galidesivir in comparison to standard-of-care (SoC) treatments for various viral diseases. It is important to note that for many of these diseases, the standard of care is primarily supportive, with no approved antiviral treatment. In such cases, Galidesivir's performance in robust animal models provides a critical benchmark.
Marburg Virus Disease
Standard of Care: Supportive care. No approved antiviral treatment.[2][3][4][5]
| Treatment | Animal Model | Dosing Regimen | Survival Rate | Reference |
| Galidesivir | Cynomolgus Macaque | 15 mg/kg BID for 14 days, initiated up to 48 hours post-infection | 100% | [1][6] |
| Favipiravir | Cynomolgus Macaque | IV administration | 83% | [7] |
| Remdesivir | Rhesus Macaque | Treatment initiated 5 days post-inoculation | 80% | [8] |
| Placebo/Untreated | Cynomolgus/Rhesus Macaque | - | 0% | [6][8] |
Ebola Virus Disease (Zaire ebolavirus)
Standard of Care: Supportive care and FDA-approved monoclonal antibodies (Inmazeb and Ebanga).[9][10][11][12]
| Treatment | Animal Model | Dosing Regimen | Survival Rate | Reference |
| Galidesivir | Rhesus Macaque | 100 mg/kg BID loading dose, then 25 mg/kg BID for 10 days, initiated up to 48 hours post-infection | 100% | [6][13] |
| Remdesivir | Rhesus Macaque | Treatment initiated 4 days post-exposure | 67% | [12] |
| Placebo/Untreated | Rhesus Macaque | - | 17% (aerosol exposure model) | [12] |
Note: Direct comparative studies of Galidesivir against the standard-of-care monoclonal antibodies in animal models are not publicly available.
Yellow Fever
Standard of Care: Supportive care. No approved antiviral treatment.[8][13][14][15][16]
| Treatment | Animal Model | Dosing Regimen | Outcome | Reference |
| Galidesivir | Hamster | 200 mg/kg/day BID, initiated up to 3 days post-infection | High survival rates and significant improvement in disease parameters | [1] |
| Remdesivir | Hamster | Dose-dependent | Effective in preventing disease when initiated up to 4 days post-infection | [17] |
| Sofosbuvir | Mouse | - | Protected from mortality and weight loss | [18] |
| Placebo/Untreated | Hamster | - | High mortality | [1][17] |
Zika Virus
Standard of Care: Supportive care. No approved antiviral treatment.[6][18][19][20][21]
| Treatment | Animal Model | Dosing Regimen | Outcome | Reference |
| Galidesivir | Rhesus Macaque | 100 mg/kg initiated up to 72 hours post-infection, with a maintenance dose of 25 mg/kg BID for 9 days | Rapidly reduced viral loads to undetectable levels | [1][9][19] |
| Favipiravir | Cynomolgus Macaque | 150 mg/mL BID | Significantly reduced viral replication | [22] |
COVID-19 (SARS-CoV-2)
Standard of Care: For high-risk outpatients: Nirmatrelvir/ritonavir (Paxlovid), Remdesivir. For hospitalized patients: Remdesivir, Dexamethasone.[1][7][23]
| Treatment | Study Type | Dosing Regimen | Key Findings | Reference |
| Galidesivir | Phase 1 Clinical Trial (n=24) | IV administration, various doses | Safe and well-tolerated; dose-dependent decline in respiratory viral RNA. No clinical efficacy benefit observed vs. placebo. | [10][24] |
| Remdesivir | In Vitro (Vero E6 cells) | - | EC50: 0.77 - 23.15 µM | [25][26] |
| Galidesivir | In Vitro (Vero cells) | - | EC50 against MERS-CoV and SARS-CoV: Moderate activity | [1] |
Note: The Galidesivir COVID-19 trial was not designed or powered to demonstrate clinical efficacy. Further development for this indication was not pursued.
Experimental Protocols
Detailed methodologies for key cited experiments are crucial for the interpretation and replication of findings.
Marburg and Ebola Virus Efficacy Studies in Non-Human Primates
Experimental Protocol for Ebola Virus Efficacy Study in Rhesus Monkeys:
-
Animal Model: Rhesus macaques.[13]
-
Virus Challenge: Intramuscular (IM) injection with a lethal dose of Zaire ebolavirus.[13]
-
Treatment Groups: Animals were randomized to receive either Galidesivir or a placebo.[13]
-
Dosing Regimen: A loading dose of 100 mg/kg of Galidesivir was administered twice daily (BID) starting either 2 or 3 days after the virus challenge, followed by maintenance doses of 25 mg/kg BID for a total of 11 days.[13]
-
Monitoring: Plasma viral RNA concentrations were measured regularly, and animals were monitored for clinical signs of disease and survival.[13]
-
Results: 100% (6 out of 6) of the monkeys that started treatment on day 2 survived, while 67% (4 out of 6) of those starting on day 3 survived. All treated groups showed a significant reduction in plasma viral RNA.[13]
COVID-19 Phase 1 Clinical Trial
Experimental Protocol for Galidesivir COVID-19 Phase 1 Trial (Part 1):
-
Study Design: A randomized, double-blind, placebo-controlled trial.[24]
-
Participants: 24 hospitalized adults with moderate to severe COVID-19 confirmed by PCR.
-
Treatment Groups: Patients were randomized in a 3:1 ratio in three sequential cohorts to receive either intravenous (IV) Galidesivir or a placebo every 12 hours for 7 days.[10]
-
Dosing Regimens:
-
Cohort 1: 10 mg/kg loading dose, then 2 mg/kg maintenance dose.
-
Cohort 2: 10 mg/kg loading dose, then 5 mg/kg maintenance dose.
-
Cohort 3: 20 mg/kg loading dose, then 5 mg/kg maintenance dose.
-
-
Endpoints: The primary endpoints were safety and pharmacokinetics. Secondary endpoints included changes in viral load in the respiratory tract and clinical status.[10]
-
Results: Galidesivir was found to be safe and generally well-tolerated. A dose-dependent decline in viral RNA levels in the respiratory tract was observed. However, no clinical efficacy benefit was seen compared to the placebo group.
Conclusion
This compound has demonstrated significant promise as a broad-spectrum antiviral agent in preclinical models of several high-consequence viral diseases for which there are no approved treatments. Its efficacy in non-human primate models of Marburg and Ebola virus diseases is particularly noteworthy, with high survival rates observed even when treatment is delayed. For Yellow Fever and Zika virus, Galidesivir has also shown a marked reduction in viral load and disease severity in animal studies.
In the context of COVID-19, while a Phase 1 clinical trial established its safety and a dose-dependent antiviral effect on viral shedding, a clinical benefit was not demonstrated, and further development for this indication was halted.
A key limitation in benchmarking Galidesivir against current standards of care is the lack of direct head-to-head clinical trials. For diseases like Marburg and Yellow Fever, where the standard of care is supportive, the robust efficacy data from animal models positions Galidesivir as a promising candidate. For Ebola, while Galidesivir is highly effective in animal models, its comparative efficacy against the FDA-approved monoclonal antibody therapies remains to be determined.
The data presented in this guide underscore the potential of Galidesivir as a valuable medical countermeasure against a range of RNA viral threats. Further clinical development, particularly for Marburg virus disease under the FDA's Animal Rule, will be critical in defining its role in the antiviral armamentarium.
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral obeldesivir provides postexposure protection against Marburg virus in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anno 2021: Which antivirals for the coming decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. islandpharmaceuticals.com [islandpharmaceuticals.com]
- 7. Novel antiviral approaches for Marburg: a promising therapeutics in the pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. | BioWorld [bioworld.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Galidesivir limits Rift Valley fever virus infection and disease in Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of Galidesivir against Ebola Virus Disease in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Galidesivir Stops Zika Viral Replication in Primate Model [finance.yahoo.com]
- 15. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Remdesivir efficacy against yellow fever in a hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Yellow fever virus is susceptible to sofosbuvir both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A direct-acting antiviral drug abrogates viremia in Zika virus-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Antiviral efficacy of favipiravir against Zika and SARS-CoV-2 viruses in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fiercebiotech.com [fiercebiotech.com]
- 24. BioCryst Begins Clinical Trial with Galidesivir for Treatment of Patients with COVID-19 | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 25. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 26. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Researchers: Essential Protective Measures for Handling Galidesivir Hydrochloride
FOR IMMEDIATE IMPLEMENTATION BY RESEARCH AND LABORATORY PERSONNEL
This guide provides critical safety and logistical information for the handling and disposal of Galidesivir hydrochloride, a potent antiviral compound. Adherence to these procedures is essential to ensure the safety of all laboratory personnel and to maintain a secure research environment. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[1] While specific occupational exposure limits (OELs) have not been established, the potent nature of this antiviral compound necessitates a conservative approach to handling, treating it as a hazardous substance. The following personal protective equipment is mandatory when handling this compound in solid (powder) or solution form.
Table 1: Personal Protective Equipment (PPE) for this compound
| PPE CATEGORY | SPECIFICATION | RATIONALE |
| Hand Protection | Double-gloving with nitrile or butyl rubber gloves. | Provides a robust barrier against skin contact and absorption. Butyl gloves offer excellent resistance to a wide range of chemicals, including corrosive acids and esters.[2][3] |
| Eye Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes, aerosols, and airborne particles that can cause serious eye irritation.[1] |
| Respiratory Protection | A valved FFP2 or FFP3 respirator is required when handling the powder form or when there is a risk of aerosol generation.[1] | FFP2/FFP3 respirators provide effective protection against harmful pharmaceutical powders and biological agents.[1] A valved respirator enhances comfort by reducing breathing resistance.[1] |
| Body Protection | A disposable, solid-front or wrap-around gown. | Prevents contamination of personal clothing and skin.[4] |
Safe Handling and Operational Procedures
A written Hazardous Drug Safety and Health Plan should be developed for the handling of potent compounds like this compound.[5] All handling of this compound must be performed in a designated area with restricted access.
Engineering Controls
-
Ventilation: All manipulations of this compound, especially the weighing and dissolving of the powder, must be conducted within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.[5] These containment facilities should be externally vented.[5]
-
Safety Equipment: An accessible safety shower and eyewash station must be in close proximity to the handling area.[1]
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the fume hood or biological safety cabinet is functioning correctly.
-
Don all required PPE as specified in Table 1.
-
Cover the work surface with an absorbent, disposable liner.
-
-
Weighing and Reconstitution:
-
Carefully weigh the required amount of this compound powder within the containment unit.
-
To minimize dust generation, gently tap the container before opening.
-
Slowly add the solvent to the powder to avoid splashing.
-
-
Experimental Use:
-
Keep all containers of this compound sealed when not in use.
-
Use pipettes with disposable tips for transferring solutions.[6]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in the designated doffing area, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Decontamination and Disposal
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential exposure.
Decontamination
-
All non-disposable equipment that has come into contact with this compound should be thoroughly decontaminated.
-
Work surfaces should be decontaminated at the end of each procedure and in the event of a spill.
Disposal Plan
All waste materials, including empty vials, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous pharmaceutical waste.
-
Segregation: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Packaging: Ensure the waste container is securely sealed.
-
Removal: The sealed container should be collected by a licensed hazardous waste disposal service for high-temperature incineration.[8][9] Do not dispose of this compound waste in regular trash or down the drain.[9]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the potent antiviral compound this compound, ensuring a safe and secure laboratory environment.
References
- 1. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 2. ecospill.com.au [ecospill.com.au]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. dev.sheqmanagement.com [dev.sheqmanagement.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 7. needle.tube [needle.tube]
- 8. iwaste.epa.gov [iwaste.epa.gov]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
